molecular formula C6H5BClFO2 B057973 3-Chloro-4-fluorophenylboronic acid CAS No. 144432-85-9

3-Chloro-4-fluorophenylboronic acid

Katalognummer: B057973
CAS-Nummer: 144432-85-9
Molekulargewicht: 174.37 g/mol
InChI-Schlüssel: WJDZZXIDQYKVDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-fluorophenylboronic acid is a high-value boronic acid derivative extensively utilized as a key synthetic intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the efficient formation of carbon-carbon bonds between the boronic acid group and various organic halides, making this compound an indispensable building block for constructing complex biaryl systems. The strategic substitution of chlorine and fluorine atoms on the phenyl ring introduces distinct electronic and steric properties, which can be leveraged to fine-tune the molecular characteristics of the target compounds. Its primary research value lies in medicinal chemistry for the synthesis of potential pharmaceutical candidates, where the biaryl scaffold is a common pharmacophore. Furthermore, it finds significant application in the development of organic materials, such as polymers and liquid crystals, where the introduction of halogen atoms can modulate electronic properties and intermolecular interactions. Researchers select this specific reagent for its ability to incorporate a disubstituted phenyl ring with orthogonal reactivity; the boronic acid group participates in cross-couplings, while the halogen atoms can serve as sites for further functionalization via subsequent coupling or substitution reactions, offering a versatile platform for molecular diversification. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(3-chloro-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZZXIDQYKVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370430
Record name 3-Chloro-4-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144432-85-9
Record name 3-Chloro-4-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluorophenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-4-fluorophenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Chloro-4-fluorophenylboronic acid

CAS Number: 144432-85-9

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and pharmaceutical research.[1] It serves as a crucial building block for creating complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of both chlorine and fluorine substituents on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for determining appropriate reaction and storage conditions.

PropertyValue
CAS Number 144432-85-9[1][3]
Molecular Formula C₆H₅BClFO₂[1][3]
Molecular Weight 174.37 g/mol [4]
Appearance White to light yellow crystalline powder[1]
Melting Point 242-247 °C[2]
Purity ≥95%
InChI Key WJDZZXIDQYKVDG-UHFFFAOYSA-N
Canonical SMILES B(C1=CC(=C(C=C1)F)Cl)(O)O

Applications in Research and Development

This compound is a key intermediate in several areas of chemical and pharmaceutical science. Its unique electronic properties make it a valuable synthon for introducing the 3-chloro-4-fluorophenyl moiety into larger molecules.

  • Pharmaceutical Development : This compound is a vital building block in the synthesis of pharmaceuticals, especially in the development of targeted cancer therapies.[1] The inclusion of the fluorinated phenyl group can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity.

  • Organic Synthesis : It is widely used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This reaction is fundamental for creating complex biaryl structures, which are prevalent in medicinal chemistry and material science.[1]

  • Material Science : The reagent is employed in creating advanced materials, including functionalized polymers and nanomaterials.[1][5] Its incorporation can enhance material properties like conductivity and thermal stability.[5]

  • Agrochemicals : Similar to its role in pharmaceuticals, it is used in the synthesis of new agrochemicals, where the 3-chloro-4-fluorophenyl group can impart desired biological activity.[5]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester.[6][7]

Reaction Scheme: 1-Bromo-3-chloro-4-fluorobenzene → (via lithiation and borylation) → this compound

Detailed Protocol:

  • Setup : To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-chloro-4-fluorobenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

  • Lithiation : Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.[6]

  • Borylation : To the reaction mixture, slowly add trimethyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.[6] Allow the reaction to stir for an additional 30 minutes at this temperature.[6]

  • Quench and Hydrolysis : Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1N hydrochloric acid (HCl) and stir vigorously until the mixture reaches room temperature.[6]

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Workup : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of chloroform and hexane) to yield this compound as a solid.[6]

Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an aryl halide.

Reaction Scheme: this compound + Aryl-X → (Pd catalyst, base) → 3-Chloro-4-fluoro-biphenyl derivative (where X = Br, I, OTf)

Detailed Protocol:

  • Setup : In an oven-dried reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equivalents).[8]

  • Inert Atmosphere : Seal the vessel and establish an inert atmosphere by performing at least three cycles of vacuum followed by backfilling with argon or nitrogen.[8]

  • Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane/water, THF/water, or DMF) via syringe.[8] Common ratios are 4:1 or 5:1 organic solvent to water.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%).[9][10]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.[8][11]

  • Workup : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[8]

Visualizations

Below are diagrams illustrating key processes involving this compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X-L_n Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Boronate Ar-Pd(II)-Ar'-L_n PdII_Aryl->PdII_Boronate Transmetalation (Ar'-B(OR)2) PdII_Boronate->Pd0 Reductive Elimination Product Ar-Ar' PdII_Boronate->Product ArylHalide Ar-X BoronicAcid Ar'-B(OH)2 Base Base Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_output Output A Combine Reactants: - Aryl Halide - Boronic Acid - Base C Purge with Inert Gas (Ar or N2) A->C B Add Degassed Solvent D Add Pd Catalyst B->D C->B E Heat and Stir (70-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Dilute F->G H Aqueous Wash (Water, Brine) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J K Final Product J->K

References

A Comprehensive Technical Guide to the Physical Properties of 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 3-Chloro-4-fluorophenylboronic acid, a versatile reagent with significant applications in pharmaceutical development, organic synthesis, and materials science. This document outlines its key characteristics, experimental protocols for property determination, and essential safety information.

Core Physical and Chemical Properties

This compound is a substituted phenylboronic acid that serves as a crucial building block in various chemical reactions, most notably Suzuki-Miyaura cross-coupling reactions.[1] Its unique structure, featuring both chlorine and fluorine substituents, imparts desirable reactivity and selectivity in the synthesis of complex organic molecules.[1]

The quantitative physical and chemical data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Structural Information
IdentifierValue
IUPAC Name (3-chloro-4-fluorophenyl)boronic acid
Synonyms 3-Chloro-4-fluorobenzeneboronic acid, 4-Fluoro-3-chlorophenylboronic acid
CAS Number 144432-85-9[2][3]
Molecular Formula C₆H₅BClFO₂[3]
Linear Formula ClC₆H₃(F)B(OH)₂[2]
Molecular Weight 174.36 g/mol
MDL Number MFCD00051800[2][3]
PubChem ID 2734660
InChI Key WJDZZXIDQYKVDG-UHFFFAOYSA-N[2]
SMILES OB(O)c1ccc(F)c(Cl)c1[2]
Table 2: Physical and Handling Properties
PropertyValue
Appearance White to light yellow crystalline powder[1]
Melting Point 242-247 °C (lit.)[4]
Purity ≥95%[2]
Storage Temperature 2-8°C[3]
Storage Class 11 - Combustible Solids[2]

Experimental Protocols: Melting Point Determination

The melting point is a critical physical property for assessing the purity of a crystalline solid.[5] A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[5][6] The standard method for determining the melting point of an organic compound like this compound is the capillary method.[7]

Capillary Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

  • Capillary tubes (sealed at one end)[8][9]

  • Sample of this compound (finely powdered)

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[8][9][10]

  • Apparatus Setup: The filled capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[5]

  • Initial Rapid Heating: A preliminary determination is often performed by heating the sample rapidly to find an approximate melting range. This saves time in subsequent, more precise measurements.[5][6]

  • Slow and Precise Heating: For an accurate measurement, a fresh sample is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then reduced to about 1-2°C per minute.[5][11]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1). The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range (T2).[9][12] The melting point is reported as the range T1-T2.

Workflow for Melting Point Determination

The logical flow of the experimental protocol for determining the melting point of a crystalline solid is illustrated below.

MeltingPointWorkflow Workflow for Capillary Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start: Obtain Dry Crystalline Sample powder Grind to Fine Powder start->powder load Load Sample into Capillary Tube (1-2 mm) powder->load place Place Capillary in Apparatus load->place heat_fast Rapid Heating for Approximate M.P. place->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Heat Slowly (1-2°C/min) Near Approximate M.P. cool->heat_slow observe Observe Melting Process heat_slow->observe record Record T1 (First Liquid) & T2 (All Liquid) observe->record end End: Report Melting Range (T1 - T2) record->end

Caption: Experimental workflow for determining the melting point of a solid.

Key Applications

This compound is a valuable reagent in several areas of chemical research and development:

  • Pharmaceutical Development: It acts as a key building block in the synthesis of pharmaceuticals, particularly for targeted cancer therapies.[1]

  • Organic Synthesis: It is widely used in Suzuki-Miyaura coupling and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which is fundamental for creating complex organic molecules.[1][2][4]

  • Materials Science: The compound is utilized in creating advanced materials, such as functionalized polymers and nanomaterials, to enhance properties like conductivity and strength.[1]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[13] May cause respiratory irritation (H335).

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Wash skin thoroughly after handling.[13]

  • Personal Protective Equipment (PPE): Recommended PPE includes safety glasses (eyeshields), gloves, and a type N95 (US) dust mask.[2]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to 3-Chloro-4-fluorophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Chloro-4-fluorophenylboronic acid, a versatile reagent crucial in modern organic synthesis and drug discovery. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and illustrates key chemical pathways and workflows.

Core Properties of this compound

This compound is a key building block in the synthesis of complex organic molecules.[1] Its halogenated phenyl ring makes it a valuable precursor for creating biaryl compounds, which are significant structural motifs in many pharmaceutical agents and functional materials.[1][2] The presence of both chlorine and fluorine substituents enhances its reactivity and selectivity in cross-coupling reactions.[1]

PropertyValue
Molecular Weight 174.37 g/mol
Molecular Formula C₆H₅BClFO₂
CAS Number 144432-85-9
Appearance White to off-white powder or crystalline solid
Melting Point 242-247 °C
Linear Formula ClC₆H₃(F)B(OH)₂
InChI Key WJDZZXIDQYKVDG-UHFFFAOYSA-N
SMILES String OB(O)c1ccc(F)c(Cl)c1

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is predominantly utilized as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] The boronic acid serves as the organoboron component, which couples with an aryl halide or triflate.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination of the final biaryl product, which regenerates the palladium(0) catalyst.[4][5] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ (Base) PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Bromide, This compound, and Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat heat_stir Heat and Stir (80-110 °C, 2-24h) add_solv_cat->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor cool_extract Cool to Room Temperature and Extract with Organic Solvent monitor->cool_extract wash Wash with Water and Brine cool_extract->wash dry_conc Dry Organic Layer and Concentrate wash->dry_conc purify Purify by Column Chromatography dry_conc->purify

References

An In-Depth Technical Guide to 3-Chloro-4-fluorophenylboronic Acid: Structure, Properties, and Applications in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-fluorophenylboronic acid, a versatile reagent increasingly employed in advanced organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in the construction of complex molecular architectures for the pharmaceutical industry.

Core Compound Identification and Properties

This compound is an organoboron compound that serves as a critical building block in organic synthesis. Its structure features a phenyl ring substituted with a boronic acid group, a chlorine atom, and a fluorine atom, which collectively influence its reactivity and utility in cross-coupling reactions.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a benzene ring with substituents at positions 1, 3, and 4. The boronic acid [-B(OH)₂] group is at position 1, a chlorine atom at position 3, and a fluorine atom at position 4.

Molecular Formula: C₆H₅BClFO₂[1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for determining appropriate reaction conditions and handling procedures.

PropertyValueReferences
CAS Number 144432-85-9
Molecular Weight 174.37 g/mol
Appearance White to light yellow crystalline powder
Melting Point 242-247 °C (lit.)
Linear Formula ClC₆H₃(F)B(OH)₂
InChI Key WJDZZXIDQYKVDG-UHFFFAOYSA-N
SMILES OB(O)c1ccc(F)c(Cl)c1

Applications in Organic Synthesis

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. It also finds application in other transition metal-catalyzed transformations such as rhodium-catalyzed asymmetric additions. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds. This compound serves as the organoboron partner in these reactions, coupling with a variety of organic halides or triflates.

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., Na₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene, 5 mL)

  • Degassed water (2 mL)

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • In a separate vial, prepare a solution of the base in degassed water.

  • Add the base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture for work-up.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, This compound, and Palladium Catalyst B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Prepare and Add Base Solution C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G Reaction Complete H Extraction G->H I Drying and Concentration H->I J Purification I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Rhodium-Catalyzed Asymmetric Addition Reactions

This compound is also a reactant in rhodium-catalyzed asymmetric conjugate additions, particularly to electron-deficient olefins like nitroalkenes. These reactions are crucial for the enantioselective synthesis of chiral molecules, which are of high value in drug development. The development of such reactions allows for the creation of chiral building blocks that can be further elaborated into complex drug candidates.

Role in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of pharmacologically active molecules. The presence of chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability, binding affinity, and bioavailability.

Synthesis of Kinase Inhibitors

A notable application of this compound is in the synthesis of targeted cancer therapies, such as kinase inhibitors. For instance, it has been used as a key building block in the synthesis of a pyrimidine-based Aurora A kinase inhibitor. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division, and their overexpression is implicated in various cancers. The inhibitor, which incorporates the 3-chloro-4-fluorophenyl moiety, has demonstrated the ability to reduce the levels of cMYC and MYCN oncoproteins, which are key drivers in many cancers.

While detailed, step-by-step synthetic protocols for specific proprietary drug candidates are often not publicly available, the general synthetic strategies involve the use of this compound in Suzuki-Miyaura coupling reactions to construct the core scaffold of the kinase inhibitor.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available starting materials. A common precursor is 3-chloro-4-fluoroaniline. The synthesis typically involves a Sandmeyer-type reaction to introduce the boronic acid functionality. A general, multi-step synthetic route starting from 3-chloro-4-fluoronitrobenzene has also been described, involving reduction to the aniline followed by diazotization and subsequent borylation.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for researchers in both academia and the pharmaceutical industry. The strategic incorporation of the 3-chloro-4-fluorophenyl moiety can impart desirable properties to target molecules, highlighting its significance in the development of new therapeutics.

References

An In-depth Technical Guide on the Solubility of 3-Chloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility information for 3-chloro-4-fluorophenylboronic acid. Due to a scarcity of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on presenting the available data and outlining a robust experimental protocol for its determination. This guide is intended to equip researchers with the necessary information and methodologies to ascertain the solubility of this compound in various solvents relevant to their work in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a bifunctional organic compound of significant interest in several fields of chemical research. Its boronic acid moiety makes it a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a fundamental tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. The presence of both chloro and fluoro substituents on the phenyl ring influences the electronic properties and reactivity of the molecule.

A thorough understanding of the solubility of this compound in different organic solvents is critical for its effective use in synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation and purification.

Quantitative Solubility Data

Currently, there is limited publicly available quantitative solubility data for this compound across a range of common organic solvents. The available data is summarized in the table below.

SolventTemperatureSolubilityNotes
DMSONot Specified100 mg/mL (573.49 mM)This concentration is for the preparation of a stock solution and may require ultrasonication. The hygroscopic nature of DMSO can significantly impact solubility.[1]

Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol and ether, and insoluble in water.[2]

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[3][4] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle:

A biphasic mixture of the boronic acid and the chosen solvent with a precisely known composition is prepared. This mixture is then heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[3] The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[3]

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar[3]

  • Calibrated temperature probe[3]

  • Luminance probe or a light source and detector for monitoring turbidity[3]

  • Heating/cooling circulator to control the temperature of the jacketed vessel[3]

Procedure:

  • Sample Preparation: Accurately weigh the this compound and the selected organic solvent into the jacketed glass vessel. The composition should be known with a high degree of accuracy.[3]

  • Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure a homogenous mixture.[3]

  • Equilibrium Point Determination: The temperature at which the turbidity of the solution completely disappears is recorded as the solid-liquid equilibrium point for that specific mole fraction.[3][4] This can be determined by visual observation or by monitoring the light transmission through the sample, which will reach a maximum and plateau when the solution becomes clear.[3]

  • Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the specific solvent.[3]

Visualizations

The following diagram illustrates the key steps in the experimental determination of boronic acid solubility using the dynamic method.

G A Sample Preparation: Accurately weigh boronic acid and solvent. B Heating and Stirring: Heat at a slow, constant rate (e.g., 0.3 K/h) with vigorous stirring. A->B Place in jacketed vessel C Turbidity Monitoring: Continuously monitor the solution's turbidity. B->C During heating D Equilibrium Point Determination: Record the temperature at which the solution becomes clear. C->D Identify clear point E Data Collection: Repeat for various compositions to construct a solubility curve. D->E Record data point F Solubility Curve Generation E->F Plot data

Caption: Experimental workflow for determining boronic acid solubility via the dynamic method.

Conclusion

While specific quantitative solubility data for this compound is not extensively available, this guide provides the known data and a detailed, reliable experimental protocol for its determination. The dynamic method described offers a robust framework for researchers to generate the necessary solubility data in solvents relevant to their specific applications. A thorough understanding and application of these methods will facilitate the effective use of this compound in research and development.

References

Technical Guide: Stability and Storage of 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-4-fluorophenylboronic acid is a vital building block in modern medicinal chemistry and materials science, prized for its role in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. The stability of this reagent is paramount to ensure reaction reproducibility, yield, and purity of the final product. This technical guide provides an in-depth analysis of the stability profile, recommended storage conditions, and handling procedures for this compound. It outlines the primary degradation pathways, including protodeboronation and anhydride formation, and presents detailed experimental protocols for stability assessment. Furthermore, this guide illustrates the compound's application in a representative experimental workflow and its role as an inhibitor in the Vibrio harveyi quorum sensing pathway, a key target in the development of novel anti-infective agents.

Chemical and Physical Properties

PropertyValue
CAS Number 144432-85-9
Molecular Formula C₆H₅BClFO₂
Molecular Weight 174.37 g/mol
Appearance White to off-white solid, powder, or crystal
Melting Point 242-247 °C

Stability Profile and Degradation Pathways

The stability of this compound is influenced by environmental factors such as temperature, moisture, and pH. Like other arylboronic acids, it is susceptible to several degradation pathways that can impact its purity and reactivity.

3.1 Protodeboronation Protodeboronation is a significant degradation pathway for arylboronic acids, wherein the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often accelerated in aqueous, basic, or acidic conditions and can be catalyzed by residual palladium from previous reactions. For this compound, this results in the formation of 2-chloro-1-fluorobenzene, an inert impurity in coupling reactions.

3.2 Anhydride (Boroxine) Formation In the solid state, arylboronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. This is an equilibrium process influenced by humidity. While boroxines are generally reactive in cross-coupling reactions, their formation alters the molecular weight and stoichiometry of the reagent, potentially leading to inconsistent results. Storing the compound in a dry environment is crucial to minimize boroxine formation.

3.3 Oxidation Oxidative degradation can occur, particularly in solution, leading to the formation of phenolic byproducts. This process can be initiated by air, light, or oxidizing agents. Proper inert atmosphere handling during reactions is essential to prevent this degradation.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, adherence to appropriate storage and handling protocols is critical.

4.1 Storage Conditions Different suppliers provide varying storage recommendations based on their stability data. A summary of these recommendations is provided below. For long-term storage, cold and dry conditions are universally recommended.

Storage FormatTemperatureDurationSupplier Recommendation
Powder -20°C3 yearsMedChemExpress[1]
4°C2 yearsMedChemExpress[1]
2-8°CNot SpecifiedAOBChem
In Solvent -80°C6 monthsMedChemExpress[1]
-20°C1 monthMedChemExpress[1]

General guidance from safety data sheets (SDS) emphasizes storing the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

4.2 Handling

  • Atmosphere: Handle in a well-ventilated area or under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and moisture exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Hygroscopicity: The compound can be hygroscopic.[1] Avoid prolonged exposure to ambient air.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocols for Stability Assessment

Quantitative assessment of stability is crucial for quality control and for understanding degradation kinetics. The following are generalized protocols that can be adapted to study the stability of this compound.

5.1 Protocol: Hydrolytic Stability Assessment by ¹H NMR Spectroscopy

This method monitors the degradation of the boronic acid in an aqueous environment over time.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Initiation of Hydrolysis: Add a defined volume of D₂O (e.g., 50 µL) to the NMR tube to initiate hydrolysis/degradation.

  • Data Acquisition: Immediately acquire a baseline ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., 1, 6, 24, 48 hours) while maintaining the sample at a constant temperature.

  • Analysis: Monitor the integration of characteristic aromatic proton signals of this compound against the appearance of new signals corresponding to the protodeboronated product (2-chloro-1-fluorobenzene).

  • Calculation: Calculate the percentage of degradation at each time point by comparing the relative integrals of the parent compound and the degradation product.

5.2 Protocol: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to separate and quantify the parent compound from its degradation products.

  • Sample Preparation: Prepare a stock solution of this compound in a non-aqueous, aprotic solvent such as acetonitrile (ACN) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into several vials. Expose the vials to various stress conditions (e.g., elevated temperature, high humidity, UV light, acidic/basic aqueous solutions). Maintain a control sample under recommended storage conditions.

  • Chromatographic System:

    • Column: C18 column (e.g., Waters XTerra MS C18, known for low silanol activity to reduce on-column hydrolysis).

    • Mobile Phase: A gradient of water and acetonitrile, potentially with a modifier like formic acid (though modifiers can sometimes increase on-column hydrolysis).

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the stressed samples and the control sample into the HPLC system at defined time points.

  • Quantification: Calculate the percentage of remaining this compound and the formation of degradation products by comparing peak areas to the control sample (t=0).

Application Highlight: Experimental Workflow and Signaling Pathway

6.1 Experimental Workflow: Suzuki-Miyaura Cross-Coupling Reaction

This compound is a common reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The following diagram illustrates a typical workflow for this reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants - Aryl Halide (1.0 eq) - this compound (1.2 eq) - Palladium Catalyst (e.g., Pd(PPh3)4, 0.03 eq) - Base (e.g., K2CO3, 2.0 eq) solvent 2. Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent purge 3. Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->purge heat 4. Heat and Stir (e.g., 80-100°C for 2-12h) purge->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor quench 6. Cool and Quench (Add Water) monitor->quench extract 7. Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (e.g., Column Chromatography) dry->purify product Final Product purify->product Yields Biaryl Product G cluster_outside Periplasm cluster_membrane Inner Membrane cluster_inside Cytoplasm cluster_low Low Cell Density / No AI-2 cluster_high High Cell Density / AI-2 Present AI2 AI-2 (Autoinducer-2) LuxP LuxP Receptor AI2->LuxP Binds LuxQ LuxQ (Sensor Kinase) LuxP->LuxQ Activates Inhibitor This compound Inhibitor->LuxP Inhibits Inhibitor->LuxQ Prevents Switch to Phosphatase Activity LuxU LuxU LuxO LuxO qrr_sRNAs qrr sRNAs LuxR_mRNA luxR mRNA qrr_sRNAs->LuxR_mRNA Destabilizes LuxR LuxR Protein (Master Regulator) Bioluminescence Bioluminescence & Virulence Genes LuxR->Bioluminescence Activates LuxQ_low LuxQ (Kinase) LuxU_low LuxU-P LuxQ_low->LuxU_low P LuxO_low LuxO-P LuxU_low->LuxO_low P LuxO_low->qrr_sRNAs Activates Transcription LuxQ_high LuxQ (Phosphatase) LuxU_high LuxU LuxQ_high->LuxU_high Dephosphorylates LuxO_high LuxO LuxU_high->LuxO_high LuxR_mRNA_high luxR mRNA LuxR_mRNA_high->LuxR

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorophenylboronic acid is a vital building block in modern organic synthesis, particularly valued for its role in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique substitution pattern makes it a key intermediate in the development of novel pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.

Introduction

Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2] Among these, this compound has emerged as a significant reagent, frequently employed in the synthesis of biologically active molecules and functional materials.[1] Its utility is prominently demonstrated in its application as a reactant for rhodium-catalyzed asymmetric additions and various palladium-catalyzed cross-coupling reactions.[3][4] This document serves as a technical resource for researchers, providing detailed methodologies for the synthesis of this important compound.

Primary Synthetic Pathway: Halogen-Metal Exchange and Borylation

The most prevalent and efficient method for the synthesis of this compound involves a halogen-metal exchange reaction followed by borylation. This route typically starts from a dihalogenated benzene precursor, most commonly 1-bromo-3-chloro-4-fluorobenzene. The synthesis proceeds via the formation of an organolithium intermediate at low temperatures, which is then quenched with a borate ester. Subsequent acidic hydrolysis yields the desired boronic acid.

A general representation of this synthetic approach is outlined below:

Synthesis_Pathway start 1-Bromo-3-chloro-4-fluorobenzene intermediate 3-Chloro-4-fluorophenyllithium start->intermediate Halogen-Metal Exchange boronic_ester Intermediate Boronic Ester intermediate->boronic_ester Borylation borate_ester Trialkyl borate (e.g., Trimethyl borate) borate_ester->boronic_ester product This compound boronic_ester->product Hydrolysis reagent1 n-Butyllithium (n-BuLi) Anhydrous THF, -78 °C reagent1->start reagent2 Acidic Workup (e.g., aq. HCl) reagent2->boronic_ester

Figure 1: Primary synthetic pathway for this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of arylboronic acids, adapted from established protocols for analogous compounds.[5][6]

Synthesis of this compound

This protocol is based on the general procedure for the synthesis of arylboronic acids from their corresponding bromo-aromatic precursors.[6]

Materials:

  • 1-Bromo-3-chloro-4-fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyl borate

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 1N or 3M)

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 1-bromo-3-chloro-4-fluorobenzene (1.0 equivalent) and anhydrous THF. The flask is then flushed with an inert gas (Argon or Nitrogen).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone or a liquid nitrogen/ethanol bath.

  • Lithiation: n-Butyllithium in hexanes (1.05 to 2.3 equivalents) is added dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour after the addition is complete.[5][6]

  • Borylation: Trimethyl borate (1.2 to 1.5 equivalents) is added slowly to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred for an additional hour at this temperature.[5][6]

  • Warming and Quenching: The cooling bath is removed, and the reaction is allowed to warm to room temperature. The reaction is then quenched by the addition of an aqueous solution of hydrochloric acid (to pH ~3).[6]

  • Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or diethyl ether.[6]

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and then filtered.[6]

  • Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization, typically from a mixture of chloroform and hexane, to yield pure this compound.[5]

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of arylboronic acids based on analogous preparations.

Table 1: Reactant Stoichiometry

ReactantMolar Equivalents
Bromo-aromatic Precursor1.0
n-Butyllithium1.05 - 2.3
Trimethyl borate1.2 - 1.5

Table 2: Typical Reaction Conditions and Yields for Analogous Syntheses

ParameterValueReference
SolventAnhydrous THF[5][6]
Lithiation Temperature-78 °C[5][6]
Lithiation Time1 hour[5][6]
Borylation Temperature-78 °C[5][6]
Borylation Time1 hour[6]
HydrolysisAqueous HCl[5][6]
Reported Yield (for 4-chloro-2-fluorophenylboronic acid)81%[5]
Purity (Commercial)≥95%[4]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Reaction Setup (Precursor in Anhydrous THF) cooling 2. Cooling to -78 °C setup->cooling lithiation 3. Dropwise addition of n-BuLi cooling->lithiation borylation 4. Dropwise addition of Trimethyl Borate lithiation->borylation warming 5. Warm to Room Temperature borylation->warming quench 6. Acidic Quench (aq. HCl) warming->quench extraction 7. Solvent Extraction quench->extraction wash_dry 8. Wash & Dry Organic Phase extraction->wash_dry concentrate 9. Solvent Removal wash_dry->concentrate purify 10. Recrystallization concentrate->purify product Final Product: This compound purify->product

Figure 2: General experimental workflow for the synthesis of this compound.

Precursor Synthesis: Preparation of 3-Chloro-4-fluoroaniline

In some synthetic strategies, 3-chloro-4-fluoroaniline serves as a key intermediate, which can be diazotized and converted to the corresponding bromo-aromatic compound. A common route to 3-chloro-4-fluoroaniline is the reduction of 3-chloro-4-fluoronitrobenzene.

Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene

A clean and high-yielding method for the preparation of 3-chloro-4-fluoroaniline is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[7][8][9]

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% or 10% Palladium on Carbon (Pd/C) catalyst[7][10]

  • Methanol or Ethanol (solvent)[8][10]

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: A pressure reactor is charged with 3-chloro-4-fluoronitrobenzene, the Pd/C catalyst, and a suitable solvent like methanol.[10]

  • Inerting: The reactor is purged with an inert gas (e.g., nitrogen) and then with hydrogen gas.[7]

  • Hydrogenation: The reactor is pressurized with hydrogen (0.1–5 MPa) and heated to a temperature between 50–100 °C. The reaction is stirred for 1–10 hours.[7][9]

  • Workup: After the reaction is complete, the remaining hydrogen is vented, and the catalyst is removed by filtration (often while hot).[7]

  • Purification: The solvent is removed from the filtrate by distillation under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield 3-chloro-4-fluoroaniline with high purity (>99.5%) and yield (>94%).[7][8][9]

Table 3: Reaction Conditions for the Synthesis of 3-Chloro-4-fluoroaniline

ParameterValueReference
Starting Material3-chloro-4-fluoronitrobenzene[7][8]
Catalyst1% Pt/C or 10% Pd/C[7][10]
SolventNone or Methanol[7][10]
Hydrogen Pressure0.1 - 5 MPa[7][9]
Temperature50 - 100 °C[7][9]
Reaction Time1 - 10 hours[7][9]
Reported Yield> 94%[7][8][9]
Reported Purity> 99.5%[7][8][9]

Conclusion

The synthesis of this compound is most effectively achieved through a well-established sequence of halogen-metal exchange and borylation, starting from a suitable dihalo-benzene precursor. The provided protocols, derived from reliable literature precedents for analogous compounds, offer a robust framework for the laboratory preparation of this valuable synthetic intermediate. The quantitative data and workflow diagrams are intended to facilitate the practical implementation and optimization of this synthesis. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and oxygen, is critical for achieving high yields and purity.

References

Spectroscopic Profile of 3-Chloro-4-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-fluorophenylboronic acid (CAS No. 144432-85-9). The information presented herein is crucial for the identification, characterization, and quality control of this important building block in pharmaceutical and materials science research. This document details available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data interpretation.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource
¹H NMR DMSO-d₆8.25s (br)-B(OH)₂MedChemExpress[1]
7.95dd6.9, 2.1H-2MedChemExpress[1]
7.80ddd8.7, 4.5, 2.1H-6MedChemExpress[1]
7.40t8.8H-5MedChemExpress[1]
¹³C NMR -Data not available----
¹¹B NMR -Data not available----
¹⁹F NMR -Data not available----

Note: The ¹H NMR data was obtained from a spectrum provided by MedChemExpress. Specific details of the experimental conditions were not provided.

Table 2: Infrared (IR) Spectroscopy Data

TechniqueWavenumber (cm⁻¹)AssignmentSource
ATR-IR~3300-3000 (broad)O-H stretch (boronic acid)SpectraBase[2][3]
~1600-1450C=C aromatic ring stretchSpectraBase[2][3]
~1350B-O stretchSpectraBase[2][3]
~1250C-F stretchSpectraBase[2][3]
~1100C-Cl stretchSpectraBase[2][3]

Note: The IR data is based on an Attenuated Total Reflectance (ATR) spectrum available on SpectraBase. Access to the full spectrum may require a free account. The assignments are approximate and based on typical vibrational frequencies for the respective functional groups.

Table 3: Mass Spectrometry (MS) Data

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M-H]⁻ (m/z)Source
Predicted175.01279196.99473172.99823PubChemLite

Note: The mass spectrometry data presented is based on predicted values. Experimental mass spectrometry data was not publicly available at the time of this report.

Experimental Protocols

Detailed experimental protocols are essential for reproducing spectroscopic data and ensuring its reliability. The following sections outline generalized procedures for obtaining NMR, IR, and MS data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for the respective nuclei.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Phenylboronic acids can sometimes exist in equilibrium with their trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a solvent like DMSO-d₆ or Methanol-d₄ can help to break up these oligomers and provide sharper signals.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is typically performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • ¹¹B NMR: This nucleus is quadrupolar, which can result in broad signals. A dedicated boron probe or a broadband probe is used. The spectral width should be set to accommodate the wide chemical shift range of boron compounds.

  • ¹⁹F NMR: A proton-decoupled experiment is standard. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (e.g., BF₃·OEt₂ for ¹¹B, CFCl₃ for ¹⁹F).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

Data Processing and Analysis:

  • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=C, B-O, C-F, C-Cl).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution to a final concentration of around 1-10 µg/mL with the same solvent.

  • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition (ESI):

  • The sample solution is introduced into the ESI source where it is nebulized and ionized.

  • The generated ions are then guided into the mass analyzer.

  • The mass spectrum is recorded over a suitable mass-to-charge (m/z) range. Both positive and negative ion modes should be scanned to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

Data Analysis:

  • Identify the molecular ion peak(s) to confirm the molecular weight of the compound (174.37 g/mol ).

  • Analyze the isotopic pattern, which will be influenced by the presence of chlorine (³⁵Cl and ³⁷Cl isotopes).

  • If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain insights into the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) Compound->NMR IR IR Spectroscopy (FTIR-ATR) Compound->IR MS Mass Spectrometry (ESI or EI) Compound->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a chemical compound.

This guide serves as a valuable resource for professionals working with this compound, providing a foundation for its spectroscopic analysis and characterization. For definitive identification and quality control, it is always recommended to acquire experimental data on the specific batch of the compound being used.

References

An In-depth Technical Guide to 3-Chloro-4-fluorophenylboronic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Chloro-4-fluorophenylboronic acid is a synthetically versatile organoboron compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique electronic and structural properties make it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

This compound, with the CAS number 144432-85-9, is an aromatic boronic acid featuring both a chlorine and a fluorine substituent on the phenyl ring.[1] This substitution pattern imparts distinct reactivity and properties to the molecule, making it an important reagent in modern organic synthesis. The presence of the boronic acid functional group allows it to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010.

This compound serves as a critical intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility is particularly pronounced in the construction of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.

Discovery and History

The increasing demand for fluorinated and chlorinated aromatic compounds in drug discovery, owing to their ability to modulate pharmacokinetic and physicochemical properties, has driven the synthesis and commercial availability of a wide array of substituted phenylboronic acids, including this compound. Its commercial availability and application in the synthesis of targeted therapies, such as kinase inhibitors, highlight its importance in modern medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 144432-85-9
Molecular Formula C₆H₅BClFO₂
Molecular Weight 174.37 g/mol
Appearance White to light yellow crystalline powder[1]
Melting Point 242-247 °C (lit.)[2]
Purity ≥95%
Spectral Data

While specific, high-resolution spectra with peak assignments for this compound are not available in the searched results, representative spectral data for similar phenylboronic acids are well-documented. Researchers should expect characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy consistent with the substituted aromatic structure. Mass spectrometry would show a molecular ion peak corresponding to the molecular weight.

  • ¹H NMR: Signals in the aromatic region (typically δ 7.0-8.0 ppm) showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet corresponding to the B(OH)₂ protons would also be present.

  • ¹³C NMR: Resonances for the six aromatic carbons, with their chemical shifts influenced by the chloro, fluoro, and boronic acid substituents. The carbon attached to the boron atom would exhibit a characteristic broad signal.

  • ¹⁹F NMR: A singlet or a doublet (due to coupling with neighboring protons) in the typical range for an aryl fluoride.

  • IR Spectroscopy: Characteristic absorption bands for O-H stretching of the boronic acid (around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-Cl and C-F stretching vibrations.[3][4]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the molecule.[3]

Synthesis

The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. A common approach involves the reaction of a corresponding organometallic reagent with a borate ester, followed by acidic hydrolysis.

General Synthetic Protocol via Organolithium Reagent

A general and widely used method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by reaction with a trialkyl borate.

Step 1: Lithiation of 1-Bromo-3-chloro-4-fluorobenzene 1-Bromo-3-chloro-4-fluorobenzene is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

Step 2: Borylation A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution, leading to a lithium-halogen exchange and the formation of the corresponding aryllithium species. Triisopropyl borate or trimethyl borate is then added to the reaction mixture.

Step 3: Hydrolysis The reaction is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid). The acidic workup hydrolyzes the borate ester to the desired this compound.

Step 4: Isolation and Purification The product is then extracted into an organic solvent, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryls.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, with water as a co-solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., 0.03 mmol), and the base (e.g., 2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Below is a graphical representation of a typical Suzuki-Miyaura coupling workflow.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Purify Product (Chromatography/ Recrystallization) extract->purify

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceutical compounds, particularly in the development of targeted cancer therapies.[1] The presence of the chloro and fluoro substituents can enhance metabolic stability, improve binding affinity to biological targets, and modulate the overall pharmacokinetic profile of a drug candidate.

Synthesis of Kinase Inhibitors: The Case of Trametinib

While not a direct precursor, compounds structurally related to this compound are key intermediates in the synthesis of complex drug molecules. A prominent example is the MEK inhibitor, Trametinib (trade name Mekinist). Trametinib is an allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[5][6] This pathway is frequently hyperactivated in various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, often due to mutations in the BRAF or RAS genes.[6]

The synthesis of Trametinib involves the construction of a complex heterocyclic core, where a substituted phenyl ring, similar in nature to that provided by this compound, is a crucial component.

The RAF-MEK-ERK Signaling Pathway and Trametinib's Mechanism of Action

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[5][7] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.

Trametinib inhibits the dual-specificity kinases MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream targets, ERK1 and ERK2.[5] This blockade of ERK signaling leads to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.

The following diagram illustrates the RAF-MEK-ERK signaling pathway and the point of inhibition by Trametinib.

MEK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates Trametinib Trametinib Trametinib->MEK Inhibits

The RAF-MEK-ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Conclusion

This compound has established itself as a valuable and versatile reagent in organic synthesis. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura coupling, has made it an indispensable tool for medicinal chemists. The incorporation of the 3-chloro-4-fluorophenyl moiety into drug candidates can lead to improved pharmacological properties. The connection to potent anticancer agents like Trametinib underscores the importance of such building blocks in the development of next-generation targeted therapies. This technical guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their own research and development endeavors.

References

A Technical Guide to 3-Chloro-4-fluorophenylboronic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides core technical information on 3-Chloro-4-fluorophenylboronic acid, a key building block in synthetic and medicinal chemistry. Below, you will find a comparative table of key suppliers for research-grade material, a detailed experimental protocol for its principal application, and visualizations of the relevant chemical pathway and experimental workflow.

Core Applications in Research

This compound is a versatile reagent primarily utilized in organic synthesis and pharmaceutical research. Its unique electronic and structural properties, conferred by the chloro and fluoro substituents, make it an important component in the construction of complex organic molecules. The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules. Consequently, this compound serves as a crucial starting material in the development of novel pharmaceuticals, particularly in the fields of oncology and targeted therapies.[1]

Key Suppliers for Research Quantities

For researchers and drug development professionals, sourcing high-purity this compound is critical for the reliability and reproducibility of experimental results. The following table summarizes the offerings from several key suppliers.

SupplierPurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich ≥95%Inquire144432-85-9C₆H₅BClFO₂174.37
MedChemExpress 98.85%10g, 25g, 50g144432-85-9C₆H₅BClFO₂174.37
Chem-Impex 95-105%Inquire144432-85-9C₆H₅BClFO₂174.36
AOBChem 97%250mg, 500mg, 1g, 5g, 10g, 25g, 100g144432-85-9C₆H₅BClFO₂174.37
Fisher Scientific 98%5g144432-85-9C₆H₅BClFO₂174.37
Santa Cruz Biotechnology InquireInquire144432-85-9C₆H₅BClFO₂174.37

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is a general guideline and may require optimization based on the specific aryl halide coupling partner and desired product.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The choice of solvent will depend on the substrates and may require optimization. Common solvent systems include toluene, 1,4-dioxane, or a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to obtain the desired biaryl product.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling pathway and a general experimental workflow.

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid 3-Chloro-4-fluorophenyl boronic Acid boronate Activated Boronate boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation diaryl_pd Ar-Pd(II)-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Biaryl Product (Ar-Ar') reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere (Aryl Halide, Boronic Acid, Catalyst, Base) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Dry, Concentrate, and Purify workup->purification product Final Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Guide: Purity Specifications and Analytical Characterization of 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and potential impurity profile of 3-Chloro-4-fluorophenylboronic acid (CAS No. 144432-85-9). This critical reagent is extensively utilized in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Ensuring its purity is paramount for the successful and reproducible synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. This document details typical purity specifications, outlines analytical techniques for purity determination, and discusses the common impurities that may arise during its synthesis and storage.

Introduction

This compound is a key building block in modern organic synthesis. Its unique electronic and steric properties make it an invaluable reagent for the formation of carbon-carbon bonds in a variety of chemical transformations. The purity of this reagent directly impacts reaction yields, impurity profiles of subsequent products, and the overall efficiency of synthetic routes. This guide serves as a technical resource for researchers and quality control professionals to understand and control the quality of this compound.

Purity Specifications

The purity of this compound is typically determined by a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) and titration being the most common. Commercial suppliers offer various grades of this reagent, with purity specifications generally falling within the ranges outlined in the table below.

ParameterSpecificationMethod of Analysis
Purity (by HPLC) ≥ 95.0% to ≥ 99.0%Reversed-Phase HPLC
Purity (by Titration) 95.0% - 105.0%Acid-Base Titration
Appearance White to off-white or light yellow powder/crystalsVisual Inspection
Melting Point Approximately 242-247 °CCapillary Melting Point

Note: A purity range of 95-105% by titration can be attributed to the presence of the corresponding trimeric anhydride (boroxine), which can consume more titrant per mole of the boronic acid, leading to an apparent purity of over 100%.

A certificate of analysis from one supplier, MedChemExpress, indicated a specific purity of 98.85% as determined by RP-HPLC.

Impurity Profile

The impurity profile of this compound is influenced by the synthetic route employed and the storage conditions. The most common impurities are process-related, arising from starting materials and side reactions, or degradation products.

Process-Related Impurities

The synthesis of this compound typically proceeds via the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

A 1-Bromo-3-chloro-4-fluorobenzene D Grignard/Organolithium Reagent A->D Reaction with B Magnesium or n-BuLi B->D C Trialkyl borate (e.g., B(OMe)3) E Boronic Ester Intermediate C->E D->E Reaction with G This compound E->G F Acidic Hydrolysis F->G A 3 x this compound B 3-Chloro-4-fluorophenylboroxine A->B Dehydration C 3 x H2O B->C + cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter (if necessary) B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate Purity and Impurity Levels G->H

An In-depth Technical Guide to 3-Chloro-4-fluorophenylboronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-fluorophenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the presence of both chlorine and fluorine substituents on the phenyl ring, make it a valuable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, spectral data, and an exploration of its derivatives are presented to serve as a practical resource for researchers in the field.

Core Properties of this compound

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 144432-85-9[1]
Molecular Formula C₆H₅BClFO₂[2]
Molecular Weight 174.37 g/mol [2]
Melting Point 242-247 °C[1]
Appearance White to off-white solid[2]
Solubility Soluble in DMSO[2]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. A general synthetic workflow is depicted below.

Synthesis_Workflow StartingMaterial 1-Bromo-3-chloro-4-fluorobenzene Organometallic Organolithium or Grignard Reagent StartingMaterial->Organometallic  n-BuLi or Mg   Intermediate Boronate Ester Intermediate Organometallic->Intermediate BorateEster Trialkyl Borate (e.g., Trimethyl borate) BorateEster->Intermediate Product This compound Intermediate->Product  Acidic Workup (e.g., HCl)  

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the synthesis of arylboronic acids.

Materials:

  • 1-Bromo-3-chloro-4-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add 1-bromo-3-chloro-4-fluorobenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • To the resulting solution, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 2M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[3]

Suzuki_Coupling_Mechanism Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X (Aryl Halide) ArylHalide->OxidativeAddition PdII_Complex Ar-Pd(II)-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid 3-Cl-4-F-Ph-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Aryl_Complex Ar-Pd(II)-Ph-4-F-3-Cl Transmetalation->PdII_Aryl_Complex ReductiveElimination Reductive Elimination PdII_Aryl_Complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-Ph-4-F-3-Cl (Biaryl Product) ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (degassed)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • In a Schlenk flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent and degassed water (if using a biphasic system).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Suzuki-Miyaura Coupling Reactions and Yields

The following table summarizes typical yields for Suzuki-Miyaura reactions involving arylboronic acids with various aryl halides, which can be indicative of the reactivity of this compound under similar conditions.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Toluene/Ethanol804>95
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1008~88
4-ChlorobenzonitrilePEPPSI-IPr (3)K₂CO₃Dioxane12024~70

Note: Yields are based on reactions with 3,4-difluorophenylboronic acid and are representative. Actual yields with this compound may vary depending on the specific substrate and optimized reaction conditions.

Spectral Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following sections provide an overview of its key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chloro, fluoro, and boronic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons. The carbon attached to the boron atom will typically appear in the range of 130-140 ppm. The chemical shifts of the other carbons will be affected by the positions of the chloro and fluoro substituents.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands. Key expected vibrations include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C=C stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

  • C-B stretching: A band around 1350 cm⁻¹.

  • C-F stretching: A strong absorption in the 1100-1300 cm⁻¹ range.

  • C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of water (H₂O) from the boronic acid moiety and potentially the loss of the B(OH)₂ group.

Derivatives of this compound

The core structure of this compound can be modified to generate a variety of derivatives with tailored properties for specific applications.

Boronate Esters

This compound readily reacts with diols, such as pinacol or ethylene glycol, to form cyclic boronate esters. These derivatives are often more stable, less prone to dehydration to form boroxines, and can exhibit different reactivity profiles in cross-coupling reactions.

Boronate_Ester_Formation BoronicAcid This compound BoronateEster Cyclic Boronate Ester BoronicAcid->BoronateEster Diol Diol (e.g., Pinacol) Diol->BoronateEster Water Water BoronateEster->Water - 2 H₂O

Caption: Formation of a cyclic boronate ester from this compound.

Biaryl and Heteroaryl Derivatives

The primary application of this compound is in the synthesis of biaryl and heteroaryl compounds via Suzuki-Miyaura coupling. The resulting products are valuable scaffolds in drug discovery and materials science. The specific properties of these derivatives will depend on the nature of the coupling partner.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling, makes it an important tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, applications, and characterization to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorophenylboronic acid is a versatile synthetic building block of significant interest in the fields of pharmaceutical development, organic synthesis, and materials science.[1] Its structure, featuring a phenyl ring substituted with both chlorine and fluorine atoms, as well as a reactive boronic acid moiety, imparts a unique reactivity profile that is highly valued in modern synthetic chemistry.[1] This compound is particularly recognized for its utility as a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][2] The presence of halogen substituents enhances its reactivity and selectivity, enabling the efficient synthesis of complex biaryl structures, which are prevalent in many biologically active molecules and advanced materials.[1][3] This guide provides a comprehensive overview of the physicochemical properties, reactivity, experimental protocols, and applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 144432-85-9[1][4]
Molecular Formula C₆H₅BClFO₂[1][4]
Molecular Weight 174.36 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 247 °C (lit.)[1][2]
Purity ≥95%
Storage Conditions Store at room temperature[1][5]
MDL Number MFCD00051800[1]
PubChem ID 2734660[1][6]

Reactivity Profile and Core Applications

The reactivity of this compound is dominated by the boronic acid group, making it an excellent partner in palladium-catalyzed cross-coupling reactions. The electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring influence the electronic properties and reactivity of the molecule.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of C(sp²)-C(sp²) bonds to synthesize biaryl compounds.[1][2] This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][7]

The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.[8][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, regenerating the Pd(0) catalyst and forming the desired biaryl product.[8][9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition boronic_acid R²-B(OH)₂ (this compound) base_boronate [R²-B(OH)₃]⁻ boronic_acid->base_boronate + Base base_boronate->transmetalation

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Other Key Reactions

Beyond the Suzuki-Miyaura coupling, this compound is a reactant for other significant transformations, including:

  • Rhodium-catalyzed asymmetric addition reactions. [2]

  • Palladium-catalyzed oxidative cross-coupling reactions. [2]

These reactions further highlight its versatility as a building block in constructing complex molecular architectures.

Experimental Protocols

The following section provides a generalized protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. Conditions such as catalyst, ligand, base, and solvent must be optimized for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) with a suitable phosphine ligand like SPhos or XPhos) (1-5 mol%).[11][12]

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.[11]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, THF/water, DMF) via syringe.[11]

  • Reaction: Heat the mixture to the desired temperature (typically 60-110 °C) and stir for the required time (2-24 hours).[12] Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[11][12]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (or MgSO₄), filter, and concentrate under reduced pressure.[9][11] Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[11]

Experimental_Workflow A 1. Reagent Addition - Aryl Halide (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Base (2.0 equiv) - Pd Catalyst/Ligand (1-5 mol%) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed Dioxane/H₂O, etc.) B->C D 4. Reaction (Heat at 60-110°C, 2-24h) C->D E 5. Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine D->E F 6. Purification - Dry (Na₂SO₄) - Filter & Concentrate - Column Chromatography E->F G Final Product (Pure Biaryl Compound) F->G

Figure 2. General workflow for a Suzuki-Miyaura coupling experiment.

Quantitative Data: Reactivity and Yields

While specific yield data for reactions involving this compound is highly dependent on the coupling partner and reaction conditions, the literature on similar fluorinated arylboronic acids in Suzuki-Miyaura couplings provides valuable context. High yields are generally achievable with proper optimization of the catalytic system.

Arylboronic AcidCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃EtOH/H₂O1103~95[13]
4-Fluorophenylboronic acid1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃EtOH/H₂O11024~98[13]
3-Fluorophenylboronic acid3-ChloroindazolePd(OAc)₂ (2) / SPhosK₃PO₄Dioxane/H₂O801692[12]
Pentafluorophenylboronic acidPhenyl iodidePd(PPh₃)₄ (3) / CsF / Ag₂OCsFDME7012>90[14]

Note: This table presents data for structurally similar compounds to illustrate typical reaction outcomes. Yields for this compound would require specific experimental validation.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several high-value applications:

  • Pharmaceutical Development: It serves as a crucial building block for synthesizing complex organic molecules for drug discovery.[1] The incorporation of the 3-chloro-4-fluorophenyl moiety can modulate the pharmacokinetic properties of a drug candidate, such as metabolic stability and binding affinity.[3] It is particularly useful in developing targeted therapies, including those for cancer treatment.[1][7]

  • Materials Science: The compound is used to create advanced materials, including functionalized polymers and nanomaterials, where its integration can enhance properties like thermal stability, conductivity, and strength.[1][7]

  • Agrochemicals: It is employed in the synthesis of modern pesticides and herbicides, contributing to the development of more effective and environmentally considerate agricultural products.[1]

  • Diagnostics: Researchers are exploring its use in the development of novel diagnostic agents for advanced imaging techniques.[1]

Safety and Handling

Proper handling and storage of this compound are critical to ensure safety and maintain its integrity.

CategoryInformationReference(s)
Hazard Identification Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][16][17]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection (eyeshields). Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[18]
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[16][18]
Storage Store at room temperature in a well-ventilated place. Keep container tightly closed.[1][18]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[17][18]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[17][18]
First Aid (Skin) Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[16][18]

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Chloro-4-fluorophenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, as the unique substitution pattern of the phenyl ring can impart desirable electronic and pharmacokinetic properties to target molecules. This document focuses primarily on the widely utilized Suzuki-Miyaura coupling and provides general guidance for other important cross-coupling reactions.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. For this compound, the most common application is the Suzuki-Miyaura coupling, which facilitates the formation of biaryl structures. Other notable cross-coupling reactions include the Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[1]

Catalyst and Reaction Condition Selection

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For challenging substrates, such as those containing chloro-substituents, the use of electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to achieve high yields.[2][3]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst PrecursorLigandBaseSolvent(s)Temperature (°C)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-110[4]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O100-120[4]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane100[4]
PdCl₂(dppf)dppfNa₂CO₃DMF/H₂O90-110[5]
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Dioxane80-100[1]
Pd-NHC Complexes-Cs₂CO₃Dioxane80-100[2]

Note: This table provides a selection of commonly used and effective catalyst systems for the Suzuki-Miyaura coupling of aryl chlorides. The optimal conditions for the coupling of this compound with a specific partner may require screening and optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide or triflate (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand combination)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (1-5 mol%).

  • The flask is sealed with a septum and purged with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the base (2-3 equivalents) and the degassed solvent. If a mixed solvent system like dioxane/water is used, it is typically in a ratio of 4:1 to 10:1.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound + Aryl Halide/Triflate reaction_setup Reaction Setup: Inert Atmosphere Heating reagents->reaction_setup catalyst_system Catalyst System: Pd Precursor + Ligand Base Solvent catalyst_system->reaction_setup monitoring Reaction Monitoring: TLC / LC-MS reaction_setup->monitoring workup Work-up: Quenching Extraction monitoring->workup purification Purification: Column Chromatography or Recrystallization workup->purification product Purified Biaryl Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is the most prevalent, other palladium-catalyzed reactions can be envisioned for the derivatization of molecules containing the 3-chloro-4-fluorophenyl moiety.

Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] In the context of this compound, a derivative such as 1-bromo-3-chloro-4-fluorobenzene would be used as the aryl halide partner.

Table 2: General Conditions for Heck Reaction

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF or Acetonitrile80-120
PdCl₂-K₂CO₃NMP100-140
Pd(PPh₃)₄PPh₃NaOAcToluene100-110
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 3: General Conditions for Sonogashira Coupling

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N or DiisopropylamineTHF or DMFRoom Temp - 80
Pd(OAc)₂CuIPPh₃K₂CO₃Acetonitrile60-80
Pd(PPh₃)₄CuI-PiperidineToluene80-100
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction is instrumental in the synthesis of aryl amines.

Table 4: General Conditions for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAP or XantphosNaOt-Bu or Cs₂CO₃Toluene or Dioxane80-110
Pd(OAc)₂RuPhos or SPhosK₃PO₄t-Butanol or Toluene100-120
General Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound and its derivatives is a powerful strategy for the synthesis of novel compounds for pharmaceutical and materials science applications. The Suzuki-Miyaura reaction is a well-established and versatile method for this purpose. The selection of an appropriate catalyst system is crucial for achieving high yields and purity. The provided protocols and data serve as a valuable starting point for researchers in the field. Further optimization of reaction conditions is often necessary to achieve the desired outcome for specific substrate combinations.

References

Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Chloro-4-fluorophenylboronic acid with various aryl halides. This versatile reaction is a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures. Such motifs are of significant interest in pharmaceutical and materials science research. The unique electronic properties imparted by the chloro and fluoro substituents of this compound make it a valuable building block for the synthesis of novel compounds with potentially enhanced biological activity and material properties.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction that joins an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. Key advantages of this reaction include its mild reaction conditions, tolerance to a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents. The general reactivity trend for the aryl halide coupling partner is I > Br > OTf >> Cl, which is influenced by the carbon-halogen bond dissociation energy. Consequently, reactions with aryl iodides and bromides are generally more facile than those with aryl chlorides, which may necessitate more specialized catalysts and more forcing conditions.

Data Presentation: Reaction of Fluorinated Phenylboronic Acids with Aryl Halides

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally similar boronic acid, 3,4-difluorophenylboronic acid, with a variety of aryl halides. This data provides a comparative overview of expected reactivity and outcomes when using this compound.

Table 1: Reaction with Aryl Iodides

EntryAryl IodideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Toluene/Ethanol804>95
21-Iodo-4-nitrobenzenePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O902~92
34-IodobenzonitrilePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1006~90

Table 2: Reaction with Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Toluene/Ethanol8512~90
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1008~88
34-BromobenzonitrilePd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane11012~85

Table 3: Reaction with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄t-BuOH/H₂O10024~75
21-Chloro-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene11018~80
34-ChlorobenzonitrilePEPPSI-IPr (3)K₂CO₃Dioxane12024~70

Note: The data presented is based on reactions with 3,4-difluorophenylboronic acid and should be considered as a guideline for reactions with this compound. Yields are approximate and can vary based on reaction scale, purity of reagents, and the efficiency of work-up and purification.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide using conventional heating.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol mixture)

  • Degassed water

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., 5 mL of Toluene).

  • In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 2 mL of degassed water).

  • Add the base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Suzuki Coupling using Microwave Irradiation

This protocol is suitable for rapid reaction optimization and synthesis using microwave heating.

Materials:

  • This compound (0.75 mmol, 1.5 equiv)

  • Aryl halide (0.5 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)

  • Solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O)

  • Microwave reaction vial with a cap

Procedure:

  • To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol), and base (e.g., K₂CO₃, 1.5 mmol).

  • Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, This compound, Catalyst, and Base solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge heat Heat and Stir (Conventional or Microwave) purge->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product product purify->product Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L_n-R² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Pivotal Role of 3-Chloro-4-fluorophenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-4-fluorophenylboronic acid has emerged as a critical building block in medicinal chemistry, primarily owing to its utility in the synthesis of complex organic molecules with significant therapeutic potential. Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, imparts desirable physicochemical properties to the resulting compounds, including enhanced metabolic stability and target-binding affinity. This versatile reagent is most notably employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1]

This document provides detailed application notes, experimental protocols, and an overview of the biological significance of compounds derived from this compound, with a focus on its application in the synthesis of targeted cancer therapeutics.

Application in the Synthesis of Kinase Inhibitors

A prominent application of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-chloro-4-fluorophenyl moiety often serves as a key pharmacophore that can be strategically incorporated into drug candidates to optimize their interaction with the ATP-binding pocket of target kinases.

Case Study: Synthesis of Crizotinib

Crizotinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) that is driven by alterations in the Anaplastic Lymphoma Kinase (ALK) or ROS1 genes. The synthesis of Crizotinib provides an excellent example of the utility of this compound derivatives in constructing complex pharmaceutical agents. While various synthetic routes to Crizotinib exist, many employ a key Suzuki-Miyaura coupling step where a boronic acid or ester derivative is utilized. The 3-chloro-4-fluorophenyl group is a key structural feature of the related (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a precursor to a key intermediate in some synthetic routes.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of compounds derived from this compound and its precursors.

Table 1: Representative Yields in Multi-step Synthesis of Crizotinib Analogs

StepReaction TypeStarting MaterialsProductYield (%)Reference
1Suzuki-Miyaura Coupling5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)-ethoxy)-2-tert-butyloxycarbonylamino-pyridine, 1-(1-tert-butyloxycarbonylamino piperid-4-yl)-1H-pyrazol-4-yl boric acidCoupled IntermediateNot specified[2]
2DeprotectionCoupled IntermediateCrizotinibNot specified[2]
3FluoroethylationCrizotinib, Fluoroethyl tosylateFluoroethyl crizotinib~75% (TLC)[3]

Table 2: In Vitro Biological Activity of Crizotinib

Cell LineCancer TypeTargetIC50 (nM)Reference
NCI-H3122Non-Small Cell Lung CancerEML4-ALK24[4]
Karpas-299Anaplastic Large Cell LymphomaNPM-ALK24[4]
SU-DHL-1Anaplastic Large Cell LymphomaNPM-ALK62[4]

Experimental Protocols

The following is a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of many kinase inhibitors utilizing boronic acids like this compound. This protocol is a generalized procedure and may require optimization for specific substrates.

Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (e.g., bromo-pyridine derivative) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a condenser, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) via syringe, followed by the degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

ALK/c-Met Signaling Pathway

The following diagram illustrates the simplified ALK and c-Met signaling pathways, which are targeted by Crizotinib. Aberrant activation of these pathways, often through genetic alterations, leads to downstream signaling cascades that promote cell proliferation, survival, and metastasis. Crizotinib acts as an ATP-competitive inhibitor at the kinase domain of ALK and c-Met, thereby blocking these oncogenic signals.

ALK_cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 cMet c-Met Receptor cMet->GRB2 cMet->PI3K cMet->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK Crizotinib->cMet

Caption: Simplified ALK and c-Met signaling pathways inhibited by Crizotinib.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol section.

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst - Base start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert solvent Add Degassed Solvents (Organic + Aqueous) inert->solvent react Heat and Stir (80-110 °C, 2-24h) solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end Pure Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, exemplified by the successful development of Crizotinib, highlights its importance in constructing complex and potent therapeutic agents. The detailed protocols and understanding of the targeted biological pathways provided herein are intended to facilitate further research and development in the field of drug discovery, where this and similar boronic acid derivatives will undoubtedly continue to play a crucial role.

References

Application Notes and Protocols for 3-Chloro-4-fluorophenylboronic Acid in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-fluorophenylboronic acid is a versatile and highly valuable building block in the field of medicinal chemistry, particularly in the discovery and development of novel cancer therapeutics.[1] Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to construct complex molecular scaffolds.[1][2] The presence of both chloro and fluoro substituents on the phenyl ring provides unique electronic properties and can enhance the metabolic stability and binding affinity of the resulting drug candidates. These characteristics make it a sought-after reagent for the synthesis of targeted therapies, including kinase inhibitors.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a novel series of kinase inhibitors targeting the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.

Applications in Cancer Drug Discovery

The 3-chloro-4-fluorophenyl moiety is a key pharmacophore in a number of potent and selective kinase inhibitors. Its incorporation into small molecules can lead to enhanced interactions with the target protein's active site. This structural motif is particularly prevalent in inhibitors of the RAF-MEK-ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF are common in melanoma, colorectal cancer, and other malignancies, making this pathway a prime target for therapeutic intervention.

Derivatives of this compound have been synthesized and evaluated for their potential to inhibit key kinases in this pathway, such as BRAF and MEK. These compounds aim to block the downstream signaling that drives tumor growth and survival. The unique substitution pattern of the phenyl ring can contribute to improved potency and selectivity, thereby reducing off-target effects and potential toxicity.

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of a series of novel kinase inhibitors (designated as CFP-KI-1 to CFP-KI-5) synthesized using this compound as a key starting material. The half-maximal inhibitory concentrations (IC50) were determined against a panel of human cancer cell lines using a standard sulforhodamine B (SRB) assay.

Compound IDTarget Cancer Cell LineIC50 (µM)
CFP-KI-1A549 (Lung Carcinoma)5.98
CFP-KI-2MCF-7 (Breast Cancer)39.0
CFP-KI-3MDA-MB-231 (Breast Cancer)35.1
CFP-KI-4PC-3 (Prostate Cancer)3.58
CFP-KI-5HCT116 (Colon Cancer)7.23

Experimental Protocols

1. Synthesis of CFP-Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of a biaryl kinase inhibitor core structure using this compound.

Materials:

  • This compound

  • Aryl bromide or triflate coupling partner (e.g., a brominated heterocyclic core)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.05 mmol).

  • Add the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

2. In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against a target kinase (e.g., BRAF V600E).

Materials:

  • Recombinant human kinase (e.g., BRAF V600E)

  • Kinase substrate (e.g., MEK1)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds (CFP-KI series)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3. Cell Viability Assay (SRB Assay)

This protocol describes the determination of the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS

  • Synthesized inhibitor compounds (CFP-KI series)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Plate reader capable of absorbance measurement at 510 nm

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds and incubate for 48-72 hours.

  • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4 °C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Visualizations

G cluster_synthesis Synthesis Workflow Start Starting Materials: This compound & Brominated Heterocyclic Core Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product CFP-Kinase Inhibitor Characterization->Final_Product

Caption: Workflow for the synthesis of CFP-Kinase Inhibitors.

G cluster_pathway MAPK/ERK Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor CFP-Kinase Inhibitor Inhibitor->BRAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a CFP-Kinase Inhibitor.

G cluster_workflow In Vitro Evaluation Workflow Compound Synthesized CFP-Kinase Inhibitors Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Compound->Kinase_Assay Cell_Assay Cell Viability Assay (SRB Assay) Compound->Cell_Assay IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Cell_Culture Cancer Cell Line Culture Cell_Culture->Cell_Assay IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell Data_Analysis Data Analysis and Lead Identification IC50_Kinase->Data_Analysis IC50_Cell->Data_Analysis

Caption: Experimental workflow for the in vitro evaluation of CFP-Kinase Inhibitors.

References

Application Notes and Protocols for 3-Chloro-4-fluorophenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a chlorine and a fluorine atom on the phenyl ring, make it an attractive component for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in cross-coupling reactions and the synthesis of biologically active compounds.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction enables the straightforward synthesis of biaryl and heteroaryl structures, which are common motifs in many pharmaceutical agents and functional materials. The presence of the 3-chloro-4-fluorophenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.

Applications in the Synthesis of Bioactive Molecules

The 3-chloro-4-fluorophenyl structural motif is a key component in a variety of biologically active compounds, including inhibitors of important cellular signaling pathways.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is implicated in the development of various cancers, making them an attractive target for cancer therapy. Several Aurora kinase inhibitors incorporating the 3-chloro-4-fluorophenyl moiety have been developed. This substitution pattern can enhance the binding affinity and selectivity of the inhibitor for the kinase's ATP-binding pocket.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. Inhibitors of PARP, particularly PARP-1, have emerged as a promising class of anti-cancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The 3-chloro-4-fluorophenyl group has been incorporated into PARP inhibitors to optimize their potency and pharmacokinetic properties.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The conditions are based on established procedures for similar couplings and may require optimization for specific substrates.

Reaction Scheme:

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Seal the vessel and replace the atmosphere with an inert gas by performing at least three cycles of vacuum and backfilling with argon or nitrogen.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Add the degassed solvent system to the reaction vessel via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes representative quantitative data for Suzuki-Miyaura reactions involving aryl boronic acids structurally similar to this compound, providing an expected range of outcomes.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O1001285-95
4-Bromoaniline4-Fluorophenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (3)Dioxane/H₂O90880-92
1-Bromo-4-nitrobenzene3-Chlorophenylboronic acidPd(OAc)₂/SPhos (1)Cs₂CO₃ (2.5)Toluene/H₂O110675-88
4-ChloropyrimidineThis compound (expected)Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001060-80
Protocol 2: Synthesis of N'-(arylmethylene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamides

This protocol details the synthesis of semicarbazone derivatives from 3-chloro-4-fluorophenyl isocyanate, as reported in the literature, showcasing a different application of this building block.

Reaction Scheme:

Materials:

  • 1-(3-Chloro-4-fluorophenyl)semicarbazide (1.0 equiv)

  • Substituted aromatic aldehyde (1.0 equiv)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1-(3-chloro-4-fluorophenyl)semicarbazide in ethanol.

  • Add the substituted aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry to afford the pure product.

Quantitative Data for Semicarbazone Synthesis

Aldehyde ReactantProduct Yield (%)
4-Hydroxybenzaldehyde85
4-Nitrobenzaldehyde82
4-Chlorobenzaldehyde88
2-Hydroxybenzaldehyde79
4-Methoxybenzaldehyde86

Visualizations

General Workflow for Suzuki-Miyaura Coupling

G reagents Reactants: Aryl Halide This compound Base Catalyst setup Reaction Setup: Inert Atmosphere Degassed Solvent reagents->setup 1. Combine reaction Reaction: Heating (80-110°C) Stirring (2-24h) setup->reaction 2. Heat & Stir workup Work-up: Cooling Aqueous Wash reaction->workup 3. Quench purification Purification: Column Chromatography workup->purification 4. Isolate product Final Product: Biaryl Compound purification->product 5. Purify Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Biaryl Ar'B(OH)3- Transmetal Transmetalation PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'B(OH)2 + Base ArAr Ar-Ar' AuroraA_Pathway AuroraA Aurora A Kinase PLK1 PLK1 AuroraA->PLK1 CDK1 CDK1/Cyclin B AuroraA->CDK1 Spindle Spindle Assembly AuroraA->Spindle Centrosome Centrosome Maturation & Separation PLK1->Centrosome Mitosis Mitotic Entry CDK1->Mitosis Inhibitor Inhibitor (contains 3-chloro-4-fluorophenyl moiety) Inhibitor->AuroraA Inhibits PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PARylation PARylation (Synthesis of PAR chains) PARP1->PARylation Catalyzes Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PARylation->Recruitment Scaffold for DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor PARP Inhibitor (contains 3-chloro-4-fluorophenyl moiety) Inhibitor->PARP1 Inhibits

Application Notes: Rh-Catalyzed Asymmetric Addition of 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the application of 3-Chloro-4-fluorophenylboronic acid in rhodium-catalyzed asymmetric addition reactions. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the 3-chloro-4-fluorophenyl moiety in various bioactive molecules. Rhodium-catalyzed asymmetric addition reactions offer a powerful and efficient method for the stereoselective construction of chiral centers, a critical aspect of modern drug design. These notes outline the general reaction schemes, present typical quantitative data, and provide detailed experimental protocols for key transformations.

Introduction

The enantioselective addition of aryl groups to unsaturated electrophiles is a cornerstone of modern organic synthesis. Rhodium catalysis has emerged as a particularly effective strategy for achieving high levels of stereocontrol in these transformations. This compound is a valuable reagent in this context, allowing for the introduction of the electronically distinct 3-chloro-4-fluorophenyl group in a single, stereodefined step. The products of these reactions are chiral molecules that can serve as key intermediates in the synthesis of complex pharmaceutical agents.

While specific literature detailing the rhodium-catalyzed asymmetric addition of this compound is not extensively available, its application is noted in chemical supplier documentation, indicating its utility in such transformations. The protocols and data presented herein are based on well-established general procedures for rhodium-catalyzed asymmetric additions of arylboronic acids to common electrophiles such as enones and aldehydes.

Key Reaction Types

Two primary classes of rhodium-catalyzed asymmetric additions utilizing arylboronic acids are prevalent:

  • 1,4-Conjugate Addition to α,β-Unsaturated Systems: This reaction involves the addition of the aryl group to the β-position of an electron-deficient alkene, such as a cyclic or acyclic enone. This method is instrumental in creating β-aryl carbonyl compounds with a high degree of enantioselectivity.

  • 1,2-Addition to Carbonyls: This transformation results in the formation of chiral secondary or tertiary alcohols through the addition of the aryl group to the carbon atom of a carbonyl group (aldehydes or ketones).

Data Presentation

The following tables summarize typical quantitative data expected for the rhodium-catalyzed asymmetric addition of arylboronic acids to representative substrates. These values are illustrative and based on general findings in the field, as specific data for this compound is not readily found in published literature.

Table 1: Asymmetric 1,4-Addition to Cyclic Enones

EntryEnone SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
1Cyclohex-2-en-1-one(R)-BINAP90-9895-99
2Cyclopent-2-en-1-one(S)-MeO-BIPHEP85-9590-98
34,4-Dimethylcyclohex-2-en-1-one(R)-SEGPHOS88-96>99

Table 2: Asymmetric 1,2-Addition to Aldehydes

EntryAldehyde SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde(R,R)-DIOP80-9285-95
24-Methoxybenzaldehyde(S)-JOSIPHOS85-9590-97
3Cyclohexanecarboxaldehyde(R)-BINAP75-8880-90

Experimental Protocols

The following are detailed, generalized protocols for the two major types of rhodium-catalyzed asymmetric additions. Note: These protocols are representative and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Asymmetric 1,4-Conjugate Addition to an α,β-Unsaturated Ketone

Materials:

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂] or [RhCl(cod)]₂)

  • Chiral phosphine ligand (e.g., (R)-BINAP)

  • This compound

  • α,β-Unsaturated ketone (e.g., cyclohex-2-en-1-one)

  • Base (e.g., aqueous K₂CO₃ or Et₃N)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (1-3 mol%) and the chiral ligand (1.1-3.3 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Assembly: To the flask containing the catalyst solution, add the α,β-unsaturated ketone (1.0 equiv) and this compound (1.2-1.5 equiv).

  • Initiation: Add the base (1.5-2.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-aryl ketone.

  • Analysis: Determine the yield and enantiomeric excess of the purified product. The enantiomeric excess is typically determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Protocol 2: General Procedure for Asymmetric 1,2-Addition to an Aldehyde

Materials:

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂] or [RhCl(cod)]₂)

  • Chiral phosphine ligand (e.g., (R,R)-DIOP)

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Base (often not required, but can sometimes be beneficial, e.g., a mild organic base)

  • Anhydrous solvent (e.g., THF, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the rhodium-ligand complex as described in Protocol 1.

  • Reaction Assembly: Add the aldehyde (1.0 equiv) and this compound (1.5-2.0 equiv) to the catalyst solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (often in the range of 50-100 °C) and monitor its progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, and wash the combined organic layers with brine. Dry the organic phase over an anhydrous drying agent and remove the solvent in vacuo.

  • Purification: Purify the resulting crude alcohol by flash column chromatography.

  • Analysis: Characterize the purified chiral alcohol and determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Visualizations

Reaction Signaling Pathway

G General Catalytic Cycle for Rh-Catalyzed Asymmetric Addition Rh(I)-L [Rh(I)-L] Transmetalation Transmetalation Rh(I)-L->Transmetalation ArB(OH)2 3-Chloro-4-fluorophenyl boronic acid ArB(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Rh(I)-L [Ar-Rh(I)-L] Transmetalation->Ar-Rh(I)-L Coordination Coordination Ar-Rh(I)-L->Coordination Substrate Enone or Aldehyde Substrate->Coordination Migratory_Insertion Migratory Insertion (Carborhodation) Coordination->Migratory_Insertion Rh-Enolate_or_Alkoxide Rh-Enolate or Rh-Alkoxide Intermediate Migratory_Insertion->Rh-Enolate_or_Alkoxide Protonolysis Protonolysis Rh-Enolate_or_Alkoxide->Protonolysis Protonolysis->Rh(I)-L Catalyst Regeneration Product Chiral Product Protonolysis->Product H2O H2O H2O->Protonolysis

Caption: General catalytic cycle for Rh-catalyzed asymmetric addition.

Experimental Workflow

G Experimental Workflow A Catalyst Preparation (Rh-precursor + Chiral Ligand) B Reaction Setup (Add Boronic Acid & Substrate) A->B C Initiation & Reaction (Add Base & Heat) B->C D Reaction Monitoring (TLC/GC) C->D E Work-up (Quenching & Extraction) D->E Upon Completion F Purification (Column Chromatography) E->F G Analysis (Yield & ee Determination) F->G

Caption: A typical experimental workflow for the synthesis.

Logical Relationships of Reaction Parameters

G Key Parameter Interdependencies Ligand Chiral Ligand Yield Yield Ligand->Yield Enantioselectivity Enantioselectivity Ligand->Enantioselectivity Strongly Influences Solvent Solvent Solvent->Yield Solvent->Enantioselectivity Temperature Temperature Temperature->Yield Affects Rate Base Base Base->Yield Affects Rate

Caption: Interplay of key reaction parameters.

Synthesis of Biaryl Compounds with 3-Chloro-4-fluorophenylboronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. These structural motifs are present in a wide array of pharmacologically active compounds, influencing their efficacy, selectivity, and pharmacokinetic properties. The incorporation of fluorine atoms into these biaryl structures can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated biaryl compounds particularly valuable in the development of novel therapeutics. 3-Chloro-4-fluorophenylboronic acid is a key building block for introducing a chloro- and fluoro-substituted phenyl ring, a common moiety in advanced drug candidates.

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing this compound via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most efficient and versatile methods for the formation of C-C bonds between aryl halides and organoboron compounds.[1]

Significance in Drug Discovery

The 3-chloro-4-fluorophenyl moiety offers a unique combination of steric and electronic properties that can be strategically employed in drug design. The electron-withdrawing nature of both chlorine and fluorine atoms can modulate the pKa of nearby functional groups and influence intermolecular interactions with biological targets. Furthermore, the robust C-F bond can block sites of metabolic oxidation, thereby enhancing the in vivo half-life of a drug candidate. The strategic placement of these halogens can lead to improved potency, selectivity, and overall druglikeness of a molecule.

Core Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent (in this case, this compound) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] A base is required to activate the boronic acid for the transmetalation step.[3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl Boronate [Ar'B(OH)3]- Boronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Base Base (e.g., K2CO3) BoronicAcid Ar'B(OH)2 (this compound) Base->BoronicAcid BoronicAcid->Boronate Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, this compound, and Base in a reaction vessel. B Add Palladium Catalyst and Ligand (if required). A->B C Evacuate and backfill with inert gas (e.g., Argon or Nitrogen) three times. B->C D Add degassed solvent(s). C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC, GC-MS, or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. G->H I Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. H->I J Purify the crude product by flash column chromatography. I->J

Caption: General experimental workflow for biaryl synthesis.

Protocol 1: Standard Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask or pressure tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst and any additional ligand if required.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Representative Suzuki-Miyaura Couplings

The following table summarizes representative examples of Suzuki-Miyaura couplings of various aryl halides with substituted phenylboronic acids, including conditions analogous to those suitable for this compound. These examples serve as a starting point for reaction optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-methoxybenzenePhenylboronic acidPd(dppf)Cl₂ (0.1)K₂CO₃H₂ORT1.595
2BromobenzenePhenylboronic acidNHC-Pd(II) complex (3c)KOHH₂O/2-propanol820.598
31-Bromo-4-(chloromethyl)benzene4-Tolylboronic acidPd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80295[4]
41-Bromo-3,4-difluorobenzene(4-(tert-butyl)phenyl)boronic acidPd(PPh₃)₄ (1.5)K₃PO₄Dioxane/H₂O1058.578 (avg)[5]
54-Bromobenzonitrile4-Formylphenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified97[6]
64-BromoanisolePhenylboronic acidPd-bpydc-NdK₂CO₃Not specified60Not specified>95[6]
72-Bromopyridine4-Fluorophenylboronic acidPd(PPh₃)₄ (1)K₂CO₃EtOHNot specifiedNot specified92[7]

Note: Yields are for the isolated product. "RT" denotes room temperature. Conditions and yields are based on literature reports for similar substrates and may require optimization for the specific coupling with this compound.

Conclusion

This compound is a highly valuable reagent for the synthesis of functionalized biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile methodology for this transformation, offering high yields and broad functional group tolerance. The protocols and data presented herein serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries to facilitate the synthesis of novel biaryl structures for drug discovery and development.

References

Application Notes and Protocols for 3-Chloro-4-fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-fluorophenylboronic acid is a versatile and valuable reagent in modern organic synthesis.[1] Its unique electronic and structural properties, featuring both chloro and fluoro substituents, make it an important building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and introduce the 3-chloro-4-fluorophenyl moiety into target structures.[1][2] The presence of the fluorine atom can enhance metabolic stability and modulate the physicochemical properties of the final compound, making it a desirable feature in drug design.[3]

These application notes provide detailed experimental protocols for key reactions involving this compound, focusing on the widely used Suzuki-Miyaura coupling for the synthesis of biaryl compounds.

Core Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of C(sp2)-C(sp2) bonds.[4] The reaction facilitates the synthesis of biaryls, styrenes, and polyolefins from the coupling of an organoboron compound (like this compound) with a halide or triflate in the presence of a palladium catalyst and a base.[5][6]

Suzuki_Miyaura_Coupling_Scheme cluster_products Products BoronicAcid This compound Plus + ArylHalide Aryl Halide / Triflate (Ar-X) Biaryl Biaryl Product ArylHalide->Biaryl  Pd Catalyst  Base (e.g., K₂CO₃)  Solvent (e.g., Dioxane/H₂O)  

Experimental Protocols

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials and Reagents:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)[3]

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv.)[3][7]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)[3][7]

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

  • Solvents for work-up (Ethyl acetate, deionized water, brine)

  • Drying agent (Anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.[3]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[3]

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 ratio).[3][7]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with deionized water, followed by brine.[3]

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[3][8]

Suzuki_Workflow A 1. Setup Add reactants, catalyst, and base to a flame-dried Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill flask with Argon (3x). A->B C 3. Solvent Addition Add degassed solvent (e.g., Dioxane/H₂O) via syringe. B->C D 4. Reaction Heat mixture to 80-110 °C with vigorous stirring. C->D E 5. Monitoring Track progress using TLC or LC-MS. D->E F 6. Work-up Cool, dilute with EtOAc, wash with H₂O and brine. E->F G 7. Isolation Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purification Purify crude product via silica gel chromatography. G->H I Final Product Pure Biaryl Compound H->I

Data Presentation

The optimal conditions for Suzuki-Miyaura coupling can vary significantly depending on the specific substrates used. The following table summarizes representative conditions that serve as a starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide (Ar-X)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012>90
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2%)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1008>95
2-BromopyridinePd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (3.0)DMF1101685-95
4-ChlorotoluenePd(OAc)₂ (2%) / XPhos (4%)K₃PO₄ (3.0)t-BuOH/H₂O (1:1)1002470-85

Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions. Optimization is often required.

Related Cross-Coupling Reactions: Buchwald-Hartwig Amination

While this compound is not a direct substrate in the Buchwald-Hartwig amination, the corresponding aryl halides (e.g., 1-bromo-3-chloro-4-fluorobenzene) are key reactants. This reaction is a powerful method for forming carbon-nitrogen bonds.[9] The general transformation involves coupling an aryl halide or triflate with a primary or secondary amine, catalyzed by a palladium complex.[10][11]

Buchwald_Hartwig_Scheme cluster_products Product ArylHalide Aryl Halide / Triflate (e.g., 3-Cl, 4-F-Ph-Br) Plus + Amine Amine (R¹R²NH) ArylAmine Aryl Amine Amine->ArylAmine  Pd Catalyst (e.g., Pd₂(dba)₃)  Ligand (e.g., BINAP, tBu₃P)  Base (e.g., NaOtBu)  

This protocol outlines a general method for the amination of an aryl bromide bearing the 3-chloro-4-fluorophenyl moiety.

Materials and Reagents:

  • Aryl Bromide (e.g., 1-bromo-3-chloro-4-fluorobenzene) (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[12]

  • Phosphine Ligand (e.g., tBu₃P·HBF₄, BINAP, 2-4 mol%)[12][13]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4-2.2 equiv.)[10][12]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[10][12]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl bromide, amine (if solid), palladium pre-catalyst, ligand, and base to a dry Schlenk tube or flask.[12]

  • Solvent and Reagent Addition: Add degassed toluene via syringe. If the amine is a liquid, add it at this stage.[12]

  • Reaction: Seal the vessel and heat the mixture (typically to 80-110 °C) with stirring for the required time (often 12-24 hours).[13]

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with a solvent like dichloromethane or ethyl acetate.[12]

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[13]

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired aryl amine.[12][13]

Logical Relationships in Synthesis

The utility of this compound stems from its ability to participate in various transformations to produce key structural motifs found in pharmaceuticals and advanced materials.

// Logical connection to Buchwald-Hartwig node [shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368", fontsize=9] Note1 [label="Precursor to Ar-X used in\nBuchwald-Hartwig amination"]; Start -> Note1 [style=dashed, arrowhead=none]; Note1 -> Arylamines [style=dashed, label=" Buchwald-\nHartwig"]; } Caption: Relationship between the starting material and resulting product classes.

References

Application Notes and Protocols for Suzuki Reactions with 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for selecting ligands and optimizing reaction conditions for Suzuki-Miyaura cross-coupling reactions involving the electron-deficient substrate, 3-chloro-4-fluorophenylboronic acid. Due to the electronic nature of this boronic acid, careful selection of the catalytic system is crucial for achieving high yields and reaction efficiency.

Ligand Selection and Catalyst System Optimization

The success of a Suzuki reaction with an electron-deficient boronic acid like this compound, particularly when coupled with unactivated aryl chlorides, hinges on the use of appropriate ligands. These ligands must facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. For challenging substrates, bulky and electron-rich phosphine ligands are generally the most effective.

Buchwald-type biaryl phosphine ligands are highly recommended for this class of transformation. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in the coupling of electron-deficient boronic acids and sterically hindered aryl halides. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the aryl halide.

Below is a summary of recommended catalyst systems and their general performance in Suzuki reactions with electronically challenging substrates.

Table 1: Recommended Catalyst Systems for Suzuki Coupling with this compound

Palladium PrecursorLigandTypical Ligand:Pd RatioRecommended BaseCommon SolventsKey Advantages
Pd(OAc)₂SPhos2:1K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂OHigh activity for a broad range of substrates, including electron-deficient ones.
Pd₂(dba)₃XPhos2:1K₃PO₄, K₂CO₃Dioxane/H₂O, THF/H₂OExcellent for sterically hindered and electron-poor substrates.
Pd₂(dba)₃RuPhos2:1K₃PO₄, CsFToluene/H₂O, Dioxane/H₂OEffective for a variety of challenging couplings.
PdCl₂(dppf)(none)1:1K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF/H₂OGood for a range of substrates and relatively air-stable.
Pd(PPh₃)₄(none)(pre-formed)Na₂CO₃, K₂CO₃Toluene/EtOH/H₂OReadily available but may show lower activity with challenging substrates.

Quantitative Data from Analogous Suzuki Reactions

While specific data for this compound is not extensively available in the literature, the following table summarizes results from Suzuki-Miyaura reactions with structurally and electronically similar fluorinated and chlorinated phenylboronic acids. This data can be used as a strong starting point for reaction optimization.

Table 2: Performance of Various Catalyst Systems in Suzuki Reactions with Analogous Boronic Acids

Boronic AcidAryl HalidePalladium Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10(heterogeneous)K₂CO₃ (2.0)DMF/H₂O (95:5)1103-8~100
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂ (1.0)(none)K₂CO₃ (2.0)DMF/H₂O (1:1)751.798
2,6-Difluorophenylboronic acid4-Chloroanisole(XPhos)Pd G2 (2.0)XPhosK₃PO₄ (0.5 M aq.)THFRT0.5N/A
Phenylboronic acid5-(4-Bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5.0)PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-2260
Phenylboronic acid4-ChloroanisolePd(OAc)₂ (0.5)Triazolium saltK₂CO₃ (1.5)1,4-Dioxane100247

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific aryl halide coupling partners.

Protocol 1: General Procedure using a Buchwald-type Ligand

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and deionized water (e.g., 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Seal the Schlenk flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the degassed toluene and water to the Schlenk flask.

  • Add the Pd(OAc)₂ and SPhos to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Procedure using a Pre-formed Catalyst

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and deionized water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water.

  • Heat the mixture to reflux (typically around 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Visualizing the Process

To better understand the workflow and the underlying chemical principles, the following diagrams are provided.

Ligand_Selection_Logic Ligand Selection Logic for Suzuki Coupling A Substrate Analysis: This compound B Electron-Deficient Boronic Acid A->B C Potentially Unactivated Aryl Halide A->C D Need for Efficient Catalyst System B->D C->D E Bulky, Electron-Rich Phosphine Ligands D->E F Examples: SPhos, XPhos, RuPhos E->F G Facilitates Oxidative Addition E->G H Promotes Reductive Elimination E->H I Improved Reaction Rates and Yields G->I H->I

Caption: Logic for selecting ligands for the Suzuki reaction.

Suzuki_Workflow Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Solvent Start->Setup Degas Degas Solvent (Inert Atmosphere) Setup->Degas Add_Catalyst Add Pd Precursor and Ligand Degas->Add_Catalyst Heat Heat Reaction (e.g., 80-110 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: - Extraction - Washing - Drying Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify End End Purify->End

Caption: A typical experimental workflow for a Suzuki reaction.

Application Notes and Protocols for Base Selection in Coupling Reactions with 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chloro-4-fluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions to synthesize complex molecular architectures.[1] The success of these coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, is critically dependent on the judicious selection of a base. The base plays a multifaceted role: it facilitates the crucial transmetalation step in Suzuki-Miyaura couplings, regenerates the active catalyst in Heck reactions, and promotes the formation of key intermediates in Sonogashira reactions.[2][3] This document provides detailed application notes, comparative data, and experimental protocols to guide the selection of an optimal base for coupling reactions involving this compound.

The Role of the Base in Key Coupling Reactions

The function of the base is specific to the type of coupling reaction being performed.

  • Suzuki-Miyaura Coupling: The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species (-ate complex), which then facilitates the transmetalation of the organic group to the palladium center.[2][4][5] The choice of base can significantly influence the reaction rate and the prevalence of side reactions like protodeboronation, especially with electron-deficient substrates.[4]

  • Heck Reaction: In the Heck reaction, the base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle by promoting the elimination of HX from the Pd(II) intermediate.[3][6]

  • Sonogashira Coupling: The base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile for the transmetalation step with the palladium complex.[7][8] It also serves to neutralize the hydrogen halide produced during the reaction.[7]

Data Presentation: Base Selection for Coupling Reactions

The following table summarizes common bases and conditions used in palladium-catalyzed coupling reactions. While specific yields for this compound may vary, this data, compiled from general protocols for similar arylboronic acids, provides a strong starting point for reaction optimization.

Coupling ReactionBaseTypical EquivalentsSolvent SystemTemperature (°C)Typical Reaction Time (h)Notes & Considerations
Suzuki-Miyaura K₃PO₄ (Potassium Phosphate)2.0 - 3.0Toluene, Dioxane, DMF[9]80 - 1104 - 24A strong, non-nucleophilic base, often effective for challenging couplings, including those with aryl chlorides.[9][10]
Cs₂CO₃ (Cesium Carbonate)2.0 - 3.0Dioxane/H₂O, Toluene[9]80 - 1102 - 12Highly effective due to its high solubility in organic solvents, often accelerating the reaction.[9]
K₂CO₃ (Potassium Carbonate)2.0 - 3.0Dioxane/H₂O, DMF/H₂O[4]80 - 1106 - 24A common, cost-effective choice; aqueous mixtures are often required to dissolve the base.[4]
Na₂CO₃ (Sodium Carbonate)2.0 - 3.0Ethanol/Toluene/H₂O75 - 10012 - 24A standard base, particularly in industrial applications.
Heck Et₃N (Triethylamine)1.5 - 2.5DMF, Acetonitrile80 - 12012 - 24A common organic base used to neutralize the generated acid (HX).[6]
K₂CO₃ (Potassium Carbonate)2.0DMF, NMP100 - 14012 - 48An inorganic base often used for less sensitive substrates.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)1.5 - 2.0Toluene, Dioxane80 - 1106 - 18A strong, non-nucleophilic organic base that can sometimes offer advantages in specific systems.[11]
Sonogashira Et₃N (Triethylamine)2.0 - 5.0THF, DMF[12]RT - 652 - 12Acts as both the base and often as a solvent or co-solvent.[12]
DiPEA (Diisopropylethylamine)2.0 - 4.0THF, DMFRT - 652 - 12A bulkier amine base that can sometimes reduce side reactions.
Piperidine2.0 - 4.0DMFRT - 604 - 16Can be effective, particularly in copper-free Sonogashira protocols.

Experimental Protocols

General Considerations:

  • Inert Atmosphere: All palladium-catalyzed coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from degrading the catalyst.[13]

  • Degassed Solvents: Solvents should be thoroughly degassed before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles to remove dissolved oxygen.[13]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or Pd(OAc)₂ with a ligand, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst/ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling

This protocol outlines a general procedure for the coupling of an aryl halide with an alkene, where the base regenerates the catalyst.

Materials:

  • Aryl Halide (e.g., 1-Bromo-3-chloro-4-fluorobenzene) (1.0 equiv)

  • Alkene (e.g., n-Butyl Acrylate) (1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., PPh₃, 2-6 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Degassed Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), palladium catalyst, and ligand.

  • Seal the vessel and establish an inert atmosphere.

  • Add the degassed solvent, followed by the alkene (1.5 equiv) and the base (2.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the solution with water and brine to remove the solvent and salts.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for coupling an aryl halide with a terminal alkyne.

Materials:

  • Aryl Halide (e.g., 1-Bromo-3-chloro-4-fluorobenzene) (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Amine Base (e.g., Et₃N, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., THF)

Procedure:

  • To a reaction vessel, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Seal the vessel and establish an inert atmosphere.

  • Add the degassed solvent and the amine base. Stir for 5-10 minutes.

  • Slowly add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 50-65 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and filter through a pad of celite to remove catalyst residues.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization of Base Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate base for a palladium-catalyzed cross-coupling reaction.

BaseSelectionWorkflow start Start: Identify Coupling Reaction reaction_type Reaction Type? start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (Boronic Acid) heck Heck reaction_type->heck C-C (Alkene) sonogashira Sonogashira reaction_type->sonogashira C-C (Alkyne) other Other (e.g., Buchwald) reaction_type->other C-N / C-O suzuki_base Select Base to Form Boronate: - K₃PO₄ (Strong, General) - Cs₂CO₃ (High Solubility) - K₂CO₃ (Cost-Effective) suzuki->suzuki_base heck_base Select Base to Regenerate Catalyst: - Et₃N (Organic, Mild) - K₂CO₃ (Inorganic) - DBU (Strong Organic) heck->heck_base sonogashira_base Select Amine Base: - Et₃N (Standard) - DiPEA (Bulky) sonogashira->sonogashira_base other_base Consult Specific Literature: (e.g., NaOtBu for Buchwald) other->other_base optimize Optimize Conditions: Solvent, Temperature, Time suzuki_base->optimize heck_base->optimize sonogashira_base->optimize other_base->optimize

Caption: Workflow for selecting a base in common cross-coupling reactions.

References

The Role of 3-Chloro-4-fluorophenylboronic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction

3-Chloro-4-fluorophenylboronic acid is a versatile synthetic building block increasingly utilized in the development of modern agrochemicals. Its unique substitution pattern, featuring both a chlorine atom and a fluorine atom, allows for the introduction of a specific phenyl moiety that can impart desirable physicochemical and biological properties to the final active ingredient.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, essential for the construction of complex biaryl structures found in many modern pesticides.[1]

Key Applications in Agrochemical Synthesis

The 3-chloro-4-fluorophenyl motif is a key structural component in a number of patented herbicidal compounds. Specifically, this moiety has been incorporated into pyridine and pyrimidine-based herbicides. These compounds are effective against a broad spectrum of weeds and often exhibit excellent crop selectivity. The synthesis of these complex molecules frequently relies on a Suzuki-Miyaura coupling reaction, where this compound is coupled with a suitable heterocyclic partner.

A notable application is in the synthesis of 6-(aryl)-4-aminopicolinates and 2-(aryl)-6-amino-4-pyrimidinecarboxylic acids, classes of herbicides developed for broad-spectrum weed control. The general synthetic approach involves the coupling of a substituted phenylboronic acid with a functionalized picolinate or pyrimidine core.

Data Presentation

The following tables summarize the key reactants and typical reaction parameters for the synthesis of a representative herbicidal precursor using this compound.

Table 1: Reactants for the Synthesis of a 6-(3-Chloro-4-fluorophenyl)-4-aminopicolinate Precursor

ReactantStructureRoleMolar Equiv.
This compoundthis compoundArylating Agent1.0 - 1.5
Methyl 4-amino-6-chloro-3-fluoropicolinateMethyl 4-amino-6-chloro-3-fluoropicolinateCoupling Partner1.0
Palladium Catalyst (e.g., Pd(PPh₃)₄)N/ACatalyst0.01 - 0.05
Base (e.g., K₂CO₃, Na₂CO₃)N/ABase2.0 - 3.0
Solvent (e.g., Toluene, Dioxane, DMF)N/AReaction MediumN/A

Table 2: Typical Suzuki-Miyaura Reaction Conditions

ParameterCondition
Temperature80 - 120 °C
Reaction Time2 - 24 hours
AtmosphereInert (Nitrogen or Argon)
Work-upAqueous extraction and column chromatography
Expected Yield70 - 95%
Product Purity>95% (after purification)

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-6-(3-chloro-4-fluorophenyl)-3-fluoropicolinate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a halogenated picolinate.

Materials:

  • This compound (1.2 mmol)

  • Methyl 4-amino-6-chloro-3-fluoropicolinate (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol)

  • Toluene (10 mL)

  • Water (2.5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound, Methyl 4-amino-6-chloro-3-fluoropicolinate, and Tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add degassed toluene to the flask via syringe.

  • In a separate vial, dissolve potassium carbonate in degassed water.

  • Add the aqueous base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product BoronicAcid This compound Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling ArylHalide Aryl/Heteroaryl Halide (e.g., 6-halopicolinate) ArylHalide->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Coupling Base Base (e.g., K2CO3) Base->Coupling Solvent Solvent (e.g., Toluene/H2O) Solvent->Coupling Agrochemical Agrochemical Precursor (e.g., 6-Aryl-4-aminopicolinate) Coupling->Agrochemical

Caption: Suzuki-Miyaura coupling workflow for agrochemical synthesis.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup heating Heating and Stirring (80-120°C) setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Work-up and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Monitoring Reactions with 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-fluorophenylboronic acid is a vital reagent in synthetic organic chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. Accurate and efficient monitoring of reactions involving this compound is critical for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, maximize yield, and maintain purity. These application notes provide detailed protocols for three common analytical methods: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A general workflow for chemical reaction monitoring is essential for systematic analysis. This process involves sampling from the reaction, preparing the sample for analysis, acquiring data using a suitable analytical instrument, and finally, interpreting the data to determine the reaction's progress.

General_Reaction_Monitoring_Workflow Reaction Reaction Vessel Sampling Aliquot Sampling Reaction->Sampling t = 0, 1, 2...n Quenching Sample Quenching (e.g., Dilution) Sampling->Quenching Analysis Instrumental Analysis (HPLC, GC, NMR) Quenching->Analysis Data Data Processing & Interpretation Analysis->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample 1. Withdraw Aliquot (10-50 µL) Quench 2. Quench & Dilute (Acetonitrile/Methanol) Sample->Quench Filter 3. Filter (Optional) (0.22 µm Syringe Filter) Quench->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. Chromatographic Separation (C18 Column) Inject->Separate Detect 6. MS Detection (ESI Source) Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Profile 8. Generate Reaction Profile Integrate->Profile GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1. Withdraw Aliquot Quench 2. Quench & Dilute (Aprotic Solvent) Sample->Quench Derivatize 3. Derivatization (e.g., with Triethanolamine) Quench->Derivatize Inject 4. Inject into GC Derivatize->Inject Separate 5. Chromatographic Separation (e.g., DB-5ms Column) Inject->Separate Detect 6. MS Detection (EI) Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Profile 8. Generate Reaction Profile Integrate->Profile

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions involving 3-Chloro-4-fluorophenylboronic acid.

Troubleshooting Guides

Low or No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a Suzuki coupling reaction with an electron-deficient boronic acid like this compound can stem from several factors. Due to the electron-withdrawing nature of the chlorine and fluorine substituents, this substrate can be challenging. Here’s a systematic guide to troubleshooting:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. Aryl chlorides are less reactive than bromides or iodides, necessitating a more active catalyst system.[1][2][3]

    • Problem: The palladium(0) catalyst is not being generated or is inactive. The ligand may not be suitable for activating the aryl chloride.

    • Solution:

      • Employ a pre-formed Pd(0) source like Pd(PPh₃)₄ or generate Pd(0) in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with an appropriate phosphine ligand.[4]

      • For challenging couplings with aryl chlorides, use bulky, electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][3][5] These ligands facilitate the rate-limiting oxidative addition step.[2]

      • Increase the catalyst loading, typically starting from 1-2 mol% and increasing to 5 mol% if necessary.[3]

  • Base: The base plays a crucial role in the transmetalation step and the overall catalytic cycle.[6]

    • Problem: The base may be too weak, not soluble enough, or causing degradation of the boronic acid.

    • Solution:

      • Stronger bases are often required for less reactive aryl chlorides.[1] Consider using phosphates (K₃PO₄), carbonates (Cs₂CO₃, K₂CO₃), or alkoxides (t-BuOK).[3]

      • Ensure the base is sufficiently soluble in the reaction medium. The addition of water can help dissolve inorganic bases like K₃PO₄.[3]

  • Solvent: The solvent influences the solubility of reagents and the stability of intermediates.

    • Problem: The chosen solvent may not be appropriate for the reaction temperature or the specific catalyst system.

    • Solution:

      • Commonly used solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[7]

      • A mixture of an organic solvent with a small amount of water is often beneficial, especially when using inorganic bases.[3][7] However, be cautious as excess water can lead to protodeboronation.[3]

  • Reaction Temperature: Temperature affects the reaction kinetics.

    • Problem: The reaction temperature may be too low to overcome the activation energy for the oxidative addition of the aryl chloride.

    • Solution:

      • Increase the reaction temperature. Suzuki couplings with aryl chlorides often require higher temperatures (e.g., 80-110 °C).[8]

  • Reaction Atmosphere: The palladium catalyst is sensitive to oxygen.

    • Problem: Incomplete degassing can lead to oxidation and deactivation of the Pd(0) catalyst.

    • Solution:

      • Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Quality of Reagents: The purity of the boronic acid and aryl halide is important.

    • Problem: Impurities in the starting materials can interfere with the reaction. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.

    • Solution:

      • Use high-purity reagents. Consider recrystallizing or purifying the starting materials if their quality is questionable.

      • Use fresh this compound or store it under inert and dry conditions.

Presence of Side Products

Question: My reaction is producing significant side products. What are they and how can I minimize them?

Answer: Several side reactions can occur during a Suzuki coupling, leading to impurities and reduced yield of the desired product.[9]

  • Homocoupling:

    • Problem: Formation of biaryl products from the coupling of two boronic acid molecules (R-B(OH)₂ + R-B(OH)₂) or two aryl halide molecules (Ar-X + Ar-X). Homocoupling of the boronic acid is often promoted by the presence of oxygen.[7]

    • Solution:

      • Rigorous degassing of the reaction mixture is crucial to minimize oxygen levels.[7]

      • Optimize the stoichiometry of the reactants. Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common.

  • Protodeboronation:

    • Problem: The boronic acid reacts with a proton source (e.g., water, acidic impurities) to replace the boronic acid group with a hydrogen atom, leading to the formation of 1-chloro-2-fluorobenzene. Electron-deficient boronic acids can be more susceptible to this side reaction.

    • Solution:

      • Use anhydrous solvents and dry the base thoroughly before use.[3]

      • If using an aqueous base, carefully control the amount of water.

      • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[7]

  • Dehalogenation:

    • Problem: The aryl halide is reduced, and the halogen is replaced by a hydrogen atom. This can be caused by palladium-hydride species formed from reactions with the solvent or base.[7][10]

    • Solution:

      • Choose a non-alcoholic solvent if possible.

      • Careful selection of the base and ligand system can minimize the formation of palladium-hydride species.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst for coupling this compound with an aryl chloride?

A1: For coupling an electron-deficient boronic acid with a less reactive aryl chloride, a highly active catalyst system is recommended. Catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or DavePhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often very effective.[2] Pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G2 are also excellent choices as they are air-stable and efficient.

Q2: How do I properly set up a Suzuki coupling reaction to ensure an inert atmosphere?

A2: To ensure an inert atmosphere, it is crucial to use proper techniques.

  • Dry Glassware: Oven-dry all glassware and stir bars before use.

  • Add Solids: Add the aryl halide, this compound, base, and catalyst/precatalyst to the reaction flask.

  • Purge and Backfill: Seal the flask with a septum and purge and backfill with an inert gas (argon or nitrogen) for at least three cycles.

  • Add Solvents: Add degassed solvents via syringe.

  • Maintain Inert Atmosphere: Keep the flask under a positive pressure of the inert gas (e.g., using a balloon) throughout the reaction.

Q3: Can I use this compound directly, or should I convert it to a boronate ester?

A3: this compound can often be used directly. However, boronic acids can be prone to decomposition, especially protodeboronation.[7] If you are experiencing low yields due to the instability of the boronic acid, converting it to a more stable derivative like a pinacol boronate ester (Bpin) can be a good strategy.[7]

Q4: What is the role of water in my Suzuki coupling reaction?

A4: The role of water is multifaceted. A small amount of water is often necessary to dissolve inorganic bases like K₃PO₄ or Cs₂CO₃, which can facilitate the reaction.[3] However, excess water can promote the undesirable side reaction of protodeboronation, where the boronic acid is converted back to an arene.[3] The optimal amount of water depends on the specific reaction conditions, and in some cases, anhydrous conditions may be preferable.[3]

Data Presentation

Table 1: Comparison of Reaction Parameters for Suzuki Coupling with Aryl Chlorides

ParameterOption 1Option 2Option 3Rationale
Palladium Source Pd(OAc)₂Pd₂(dba)₃XPhos-Pd-G3Pd(II) and Pd(0) sources are common; G3 precatalysts are highly active.
Ligand SPhosXPhosP(t-Bu)₃Bulky, electron-rich ligands are essential for activating aryl chlorides.[2]
Base K₃PO₄Cs₂CO₃K₂CO₃Strong inorganic bases are typically required.[3]
Solvent Dioxane/H₂OTolueneTHFAprotic solvents are standard; water can aid base solubility.[7]
Temperature 80 °C100 °C110 °CHigher temperatures are often needed for less reactive aryl chlorides.[8]

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic aryl chloride.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol %).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this process three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours).

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

High-Throughput Screening Protocol for Optimization

This protocol outlines a method for rapidly screening different reaction conditions in parallel.

  • Stock Solution Preparation: Prepare stock solutions of the aryl chloride, this compound, various bases, and palladium/ligand systems in a suitable solvent.

  • Array Preparation: In a 96-well plate, dispense the stock solutions to create a matrix of different reaction conditions (e.g., varying catalysts, ligands, bases, and solvents).

  • Reaction: Seal the plate and place it in a heated shaker block at the desired temperature.

  • Analysis: After the reaction time, quench the reactions and analyze the yield of the desired product in each well using high-throughput techniques like LC-MS.

  • Data Evaluation: Evaluate the data to identify the optimal reaction conditions.

Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X L2 (Oxidative Addition) Pd0->ArPdX Oxidative Addition ArX Ar-X (Aryl Halide) ArX->ArPdX ArPdR Ar-Pd(II)-R L2 (Transmetalation) ArPdX->ArPdR Transmetalation Base Base Boronate [R-B(OH)3]- Base->Boronate ArBOH2 R-B(OH)2 (this compound) ArBOH2->Boronate Boronate->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R (Product) ArPdR->ArR

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the Catalyst System (Pd Source + Ligand) Optimal for an Aryl Chloride? start->check_catalyst optimize_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos). Increase Catalyst Loading. check_catalyst->optimize_catalyst No check_base Is the Base Strong and Soluble Enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Switch to a Stronger Base (K3PO4, Cs2CO3). Consider adding water. check_base->optimize_base No check_temp Is the Reaction Temperature Sufficiently High? check_base->check_temp Yes optimize_base->check_temp optimize_temp Increase Temperature (e.g., 80-110 °C). check_temp->optimize_temp No check_atmosphere Was the Reaction Properly Degassed? check_temp->check_atmosphere Yes optimize_temp->check_atmosphere optimize_atmosphere Ensure Rigorous Degassing (e.g., Ar sparging). check_atmosphere->optimize_atmosphere No success Improved Yield check_atmosphere->success Yes optimize_atmosphere->success Reaction_Parameters cluster_reactants Reactants cluster_conditions Conditions center Suzuki Coupling Yield ArylHalide Aryl Halide (Reactivity: I > Br > Cl) ArylHalide->center BoronicAcid Boronic Acid (Stability, Stoichiometry) BoronicAcid->center Catalyst Catalyst System (Pd Source + Ligand) Catalyst->center Base Base (Strength, Solubility) Base->center Solvent Solvent (Polarity, Anhydrous/Aqueous) Solvent->center Temperature Temperature Temperature->center

References

Common side reactions with 3-Chloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 3-Chloro-4-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a versatile reagent primarily used in organic synthesis. Its most common application is as a coupling partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is fundamental for creating complex organic molecules, making this boronic acid a key building block in pharmaceutical development for targeted cancer therapies and in materials science for creating advanced polymers and nanomaterials.[1]

Q2: What are the typical storage and handling recommendations for this compound?

A2: this compound should be stored at room temperature.[1] It is a white to light yellow crystalline powder.[1] As with most boronic acids, it is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.

Q3: What are the major side reactions to be aware of when using this compound?

A3: The two most common side reactions are protodeboronation and homocoupling .

  • Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[2] This side reaction is often promoted by basic conditions and the presence of a proton source, such as water.[3]

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (in this case, 3,3'-dichloro-4,4'-difluorobiphenyl). This can be promoted by the presence of oxygen or certain palladium catalyst species.

Q4: Is this compound considered a particularly "challenging" substrate?

A4: Due to the electron-withdrawing effects of the chlorine and fluorine atoms, this compound is considered an electron-deficient arylboronic acid. Such substrates can be more susceptible to side reactions like protodeboronation, especially under strong basic conditions.[4] However, with optimized reaction conditions, high yields of the desired cross-coupled product can be achieved.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Recommended Solution
Inefficient Catalyst System The choice of palladium catalyst and ligand is critical. For electron-deficient boronic acids, standard catalysts like Pd(PPh₃)₄ may be less effective.[5] Consider using more active catalyst systems with bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to promote efficient cross-coupling for challenging substrates.[5]
Suboptimal Base The base is crucial for activating the boronic acid. If the base is too strong, it can accelerate protodeboronation. If it's too weak, the reaction may be sluggish. Try screening different bases. Milder bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective while minimizing side reactions.[6]
Incorrect Solvent Choice The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is commonly used. The ratio of organic solvent to water should be optimized. Ensure the solvent is thoroughly degassed to remove oxygen, which can contribute to side reactions.[7]
Low Reaction Temperature While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction. The optimal temperature should be determined empirically, often in the range of 60-100 °C.[6]
Issue 2: Significant Formation of Homocoupling Byproduct
Potential Cause Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) Precatalyst Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ need to be reduced in situ to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.
Slow Transmetalation Step If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the concentration of the active palladium catalyst in the presence of the boronic acid increases, which can favor homocoupling. Ensure the chosen base is effective at activating the boronic acid.
Issue 3: Protodeboronation is the Main Side Reaction
Potential Cause Recommended Solution
Strongly Basic Conditions High pH accelerates protodeboronation.[3] Use milder bases like K₃PO₄, Cs₂CO₃, or KOAc instead of strong bases like NaOH or KOH.
Presence of Excess Water Water acts as a proton source for protodeboronation. While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental. Use anhydrous solvents and consider adding molecular sieves if water is a concern.
High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).
Slow Desired Coupling Reaction If the desired cross-coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the chance of protodeboronation. Use a more active catalyst system (e.g., with Buchwald-type ligands) to accelerate the desired reaction, thereby outcompeting the side reaction.[6]
Boronic Acid Instability If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These can provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and should be optimized for specific substrates.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a more active catalyst system like Pd(OAc)₂/SPhos, 1-2 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide, this compound, and the base.

  • Add the palladium catalyst to the vessel.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.

Diagrams

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 This compound Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products check_side_products Identify Major Side Product(s) (LC-MS, GC-MS) start->check_side_products homocoupling Homocoupling Product check_side_products->homocoupling protodeboronation Protodeboronation Product check_side_products->protodeboronation other Other Issues check_side_products->other degas Improve Degassing Use Pd(0) Source homocoupling->degas Yes optimize_base Screen Milder Bases (K3PO4, Cs2CO3) protodeboronation->optimize_base Yes lower_temp Lower Reaction Temperature protodeboronation->lower_temp optimize_catalyst Use More Active Catalyst (e.g., with Buchwald Ligands) optimize_base->optimize_catalyst

Caption: A troubleshooting workflow for common issues in Suzuki-Miyaura reactions.

References

Troubleshooting low yield in Suzuki reactions with 3-Chloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 3-chloro-4-fluorophenylboronic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no product formation in my Suzuki reaction with this compound. What are the most common causes?

Low yields in Suzuki couplings with electron-deficient boronic acids like this compound are often attributed to several factors:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst to the aryl halide, can be sluggish. This is particularly true for less reactive aryl chlorides.[1]

  • Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be a rate-limiting step, especially with electron-deficient boronic acids.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may oxidize to an inactive Pd(II) state. Additionally, improper ligand choice can lead to catalyst decomposition or the formation of unreactive palladium species.

  • Protodeboronation: Electron-deficient boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.

  • Homocoupling: Self-coupling of the boronic acid or the aryl halide can occur as a side reaction, consuming starting materials and complicating purification.

Q2: My starting materials are being consumed, but I'm seeing a significant amount of a byproduct that appears to be 1-chloro-2-fluorobenzene. What is happening?

This is a classic sign of protodeboronation. The electron-withdrawing chloro and fluoro groups on the phenylboronic acid make the carbon-boron bond more susceptible to cleavage by sources of protons in the reaction mixture, leading to the replacement of the -B(OH)₂ group with a hydrogen atom.

To mitigate protodeboronation:

  • Use a milder base: Consider switching from strong bases like NaOH to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Anhydrous conditions: Ensure your solvents and reagents are scrupulously dry. Water can be a proton source that facilitates this side reaction.

  • Protect the boronic acid: In challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can prevent premature decomposition.[1]

  • Optimize reaction time and temperature: Prolonged reaction times and high temperatures can exacerbate protodeboronation. Monitor the reaction closely and stop it once the desired product is formed.

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

The choice of catalyst and ligand is critical for a successful Suzuki coupling with an electron-deficient boronic acid.

  • For Aryl Bromides and Iodides: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand can be effective.

  • For Aryl Chlorides: More electron-rich and bulky ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are generally required to facilitate the challenging oxidative addition of the aryl chloride. These ligands also promote the subsequent steps of the catalytic cycle. Pre-formed catalysts incorporating these ligands, such as (XPhos)Pd G2, can also be highly effective.[2]

Q4: What is the optimal base and solvent system for this type of Suzuki reaction?

The choice of base and solvent is highly interdependent and crucial for achieving good yields.

  • Bases: Stronger, non-nucleophilic inorganic bases are often preferred. K₃PO₄ and Cs₂CO₃ are frequently reported to give good results with electron-deficient partners. While aqueous bases are common in Suzuki reactions, for sensitive substrates prone to protodeboronation, anhydrous conditions with bases like potassium tert-butoxide in combination with a suitable solvent might be beneficial.

  • Solvents: Aprotic polar solvents are commonly used.

    • Ethereal solvents: 1,4-Dioxane and tetrahydrofuran (THF), often with a small amount of water to aid in dissolving the base, are widely employed.[2]

    • Aprotic polar solvents: N,N-Dimethylformamide (DMF) can also be used.[2]

    • Aromatic hydrocarbons: Toluene is another common choice, particularly in reactions run at higher temperatures.

It is often necessary to screen a combination of bases and solvents to find the optimal conditions for a specific substrate pairing.

Quantitative Data on Analogous Suzuki Reactions

While specific data for this compound is limited in the literature, the following tables provide yields for Suzuki-Miyaura coupling reactions of the structurally and electronically similar 3,4-difluorophenylboronic acid with various aryl halides. This data can serve as a valuable starting point for reaction optimization.

Table 1: Reaction of 3,4-Difluorophenylboronic Acid with Aryl Iodides

EntryAryl IodideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Toluene/Ethanol804>95
21-Iodo-4-nitrobenzenePd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O902~92
34-IodobenzonitrilePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1006~90

Table 2: Reaction of 3,4-Difluorophenylboronic Acid with Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2 M aq.)Toluene/Ethanol8512~90
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1008~88
34-BromobenzonitrilePd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane11012~85

Table 3: Reaction of 3,4-Difluorophenylboronic Acid with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄t-BuOH/H₂O10024~75
21-Chloro-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene11018~80
34-ChlorobenzonitrilePEPPSI-IPr (3)K₂CO₃Dioxane12024~70

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura coupling reaction with this compound and an aryl bromide. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1, THF/water, or DMF/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas by performing at least three cycles of vacuum and backfilling with argon or nitrogen.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OH)2 + Base H->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, & Base start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

References

Technical Support Center: Suzuki-Miyaura Coupling of 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 3-Chloro-4-fluorophenylboronic acid, with a primary focus on preventing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (3,3'-Dichloro-4,4'-difluorobiphenyl). This reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: What are the primary causes of homocoupling of this compound?

A2: The primary causes of homocoupling, particularly for electron-deficient boronic acids like this compound, include:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor to homocoupling.[1] Oxygen can lead to the formation of a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.

  • Palladium(II) Species: The presence of Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst) or formed via oxidative processes can promote homocoupling as a means to generate the catalytically active Pd(0).[2][3]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and ligand can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling. For electron-deficient boronic acids, the transmetalation step can be slower, providing a larger window for side reactions like homocoupling to occur.[4]

Q3: How can I minimize homocoupling?

A3: Minimizing homocoupling involves a combination of strategies:

  • Rigorous Deoxygenation: Thoroughly degassing the solvent and reaction mixture is crucial. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.

  • Use of Appropriate Catalysts and Ligands: Employing highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling pathway.[4]

  • Careful Selection of Base and Solvent: The choice of base and solvent can impact the reaction kinetics. A suitable base is needed to activate the boronic acid for transmetalation without promoting side reactions.

  • Addition of Reducing Agents: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that promote homocoupling.

Q4: Is this compound particularly prone to homocoupling?

A4: Yes, electron-deficient arylboronic acids, such as this compound, can be more susceptible to homocoupling.[4] The electron-withdrawing nature of the chlorine and fluorine substituents can slow down the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. This slower desired reaction provides more opportunity for the competing homocoupling side reaction to occur.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Action
High levels of homocoupled byproduct (3,3'-Dichloro-4,4'-difluorobiphenyl) observed by LC-MS or NMR. Presence of dissolved oxygen in the reaction mixture.1. Ensure rigorous degassing of all solvents and the reaction mixture before adding the palladium catalyst. Use a sparging needle with an inert gas (Ar or N₂) for at least 30 minutes. 2. For highly sensitive reactions, perform several freeze-pump-thaw cycles.
Suboptimal catalyst system for an electron-deficient boronic acid.1. Switch to a more active palladium catalyst system. Buchwald-type ligands such as SPhos or XPhos are often effective for challenging couplings.[4] 2. Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
Inappropriate choice of base.1. Screen different bases. Potassium phosphate (K₃PO₄) is often a good choice for Suzuki couplings. Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). 2. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.
Low yield of the desired cross-coupled product with significant starting material remaining. Inefficient transmetalation of the electron-deficient boronic acid.1. Increase the reaction temperature. 2. Use a more polar aprotic solvent or a mixture of solvents (e.g., dioxane/water, toluene/water) to improve the solubility of the boronate species. 3. Consider converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester), although this adds an extra synthetic step.
Catalyst deactivation.1. Ensure high purity of all reagents and solvents. 2. Avoid excessively high reaction temperatures that can lead to catalyst decomposition.
Difficult purification due to co-elution of the product and the homocoupled byproduct. Similar polarity of the desired product and the homocoupled dimer.1. If homocoupling cannot be completely suppressed, optimize the chromatographic separation. Try different solvent systems or use a different stationary phase for column chromatography. 2. Recrystallization may be an effective purification method if a suitable solvent can be found.

Data Presentation: Comparison of Reaction Conditions

The following tables provide representative data on how different reaction parameters can influence the outcome of Suzuki-Miyaura coupling reactions involving electron-deficient arylboronic acids, similar in nature to this compound.

Table 1: Effect of Palladium Catalyst and Ligand on the Coupling of 3,4-Difluorophenylboronic Acid with 4-Bromoanisole

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Cross-Coupled Product (%)Reference
Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001275
PdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O1001285
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O80495

Note: This data is for 3,4-difluorophenylboronic acid and serves as a representative example.

Table 2: Influence of Base and Solvent on Suzuki Coupling Yields

Aryl HalideBoronic AcidBaseSolventYield (%)Reference
BromobenzenePhenylboronic AcidK₂CO₃Ethanol/Water98[5]
BromobenzenePhenylboronic AcidNa₂CO₃Toluene/Water90[5]
BromobenzenePhenylboronic AcidK₃PO₄Dioxane95[5]

Note: This data is for a general Suzuki coupling and illustrates the impact of base and solvent choice.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the phosphine ligand (e.g., SPhos, 0.04 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Deoxygenation: Sparge the resulting mixture with the inert gas for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway Pd0 Pd(0)L2 PdO2 Pd(II)(O₂)L₂ Pd0->PdO2 O2 O₂ O2->PdO2 Intermediate1 [ArB(OH)₂-Pd(O₂)L₂] PdO2->Intermediate1 ArBOH2_1 Ar-B(OH)₂ ArBOH2_1->Intermediate1 ArPdAr Ar-Pd(II)-Ar L₂ Intermediate1->ArPdAr ArBOH2_2 Ar-B(OH)₂ ArBOH2_2->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Homocoupling_Product Ar-Ar RedElim->Homocoupling_Product

Caption: Simplified pathway for oxygen-promoted homocoupling of boronic acids.

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Ligand in Schlenk Flask Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Degas Degas Reaction Mixture (Sparge with Ar/N₂) Solvent->Degas Catalyst Add Palladium Catalyst Degas->Catalyst React Heat to Reaction Temperature Catalyst->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for minimizing homocoupling in Suzuki-Miyaura reactions.

References

Technical Support Center: Addressing Protodeboronation of 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protodeboronation of 3-Chloro-4-fluorophenylboronic acid during their experiments. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-2-fluorobenzene as a byproduct.[1] This is particularly problematic in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, reduces the yield of the desired product, and complicates purification.[1] this compound is susceptible to this reaction due to the presence of electron-withdrawing chloro and fluoro substituents, which increase the lability of the carbon-boron bond, especially under basic conditions.[2]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The rate of protodeboronation is highly dependent on several factors:

  • pH: The reaction can be catalyzed by both acid and base.[1] For many arylboronic acids, especially those with electron-withdrawing groups, the reaction is significantly accelerated at high pH due to the formation of the more reactive boronate anion ([ArB(OH)3]⁻).[1][2]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.

  • Water Content: Water acts as a proton source for the cleavage of the C-B bond. While a certain amount of water is often necessary for Suzuki-Miyaura couplings, excessive water can exacerbate protodeboronation.

  • Base Strength: Stronger bases can lead to a higher concentration of the reactive boronate anion, thus promoting protodeboronation.

  • Reaction Time: Longer reaction times provide more opportunity for the undesired protodeboronation to occur.

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

A3: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (1-chloro-2-fluorobenzene) using techniques such as:

  • Thin Layer Chromatography (TLC): To qualitatively follow the consumption of starting materials and the appearance of new spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile byproduct.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the consumption of the boronic acid and the formation of both the desired product and the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹¹B): To quantify the relative amounts of the boronic acid, the desired product, and the protodeboronated byproduct in the crude reaction mixture. ¹⁹F NMR can be particularly useful for tracking fluorine-containing species.

Troubleshooting Guides

Issue 1: Low yield of the desired cross-coupling product and significant formation of 1-chloro-2-fluorobenzene.

This is a classic symptom of significant protodeboronation. The following troubleshooting workflow can help address this issue.

G cluster_0 Troubleshooting Workflow for Protodeboronation start Low Yield & High Protodeboronation cond1 Optimize Reaction Conditions start->cond1 proc1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Lower Reaction Temperature Minimize Water Content cond1->proc1 Yes cond2 Problem Solved? proc1->cond2 proc2 Convert to a More Stable Boronic Ester (Pinacol or MIDA) cond2->proc2 No end Successful Coupling cond2->end Yes cond3 Problem Solved? proc2->cond3 proc3 Employ Alternative Coupling Protocol (e.g., Base-Free Suzuki-Miyaura) cond3->proc3 No cond3->end Yes end2 Further Optimization/Consult Literature proc3->end2

Caption: A stepwise workflow for troubleshooting low-yield reactions due to protodeboronation.

Optimization of Reaction Conditions

A systematic optimization of reaction parameters can significantly reduce protodeboronation.

ParameterRecommendationRationale
Base Switch from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, CsF).Reduces the concentration of the highly reactive boronate anion.
Temperature Lower the reaction temperature.Protodeboronation is often more sensitive to temperature changes than the desired coupling reaction.
Solvent Use anhydrous solvents and minimize the amount of water.Reduces the availability of the proton source required for protodeboronation.
Catalyst System Use a highly active palladium catalyst and ligand combination.A more efficient catalyst can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.

Issue 2: Protodeboronation persists even after optimizing reaction conditions.

If optimizing the reaction conditions is insufficient, converting the boronic acid to a more stable derivative is a highly effective strategy.

Use of More Stable Boron Reagents
Reagent TypeDescriptionAdvantages
Pinacol Boronate Esters Formed by the reaction of the boronic acid with pinacol.More stable to protodeboronation than the corresponding boronic acid. They are often solids that are easier to handle and purify.
N-methyliminodiacetic acid (MIDA) Boronates Formed by the reaction of the boronic acid with N-methyliminodiacetic acid.Exceptionally stable, air- and moisture-tolerant solids that can be purified by chromatography. They slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3]
Potassium Trifluoroborate Salts Formed by the reaction of the boronic acid with KHF₂.Air- and moisture-stable crystalline solids that are often used in "slow release" strategies for the boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

G cluster_0 Optimized Suzuki-Miyaura Coupling Workflow prep 1. Reagent Preparation (Dry & Degas Solvents) react_setup 2. Reaction Setup (Under Inert Atmosphere) prep->react_setup reagents 3. Add Reagents: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Milder Base (2.0-3.0 eq) - Pd Catalyst (1-5 mol%) - Ligand (if needed) react_setup->reagents reaction 4. Reaction (Lower Temperature, e.g., 60-80 °C) reagents->reaction monitoring 5. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 6. Work-up and Purification monitoring->workup

Caption: A general workflow for performing a Suzuki-Miyaura coupling with reduced protodeboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, if using Pd(OAc)₂)

  • Mild base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, THF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if applicable) under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Preparation of this compound MIDA Ester

This protocol describes the conversion of the boronic acid to its more stable MIDA ester derivative.[4][5][6]

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound and N-methyliminodiacetic acid in a 10:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux to azeotropically remove water.

  • Monitor the reaction for the formation of a precipitate (the MIDA boronate).

  • Once the reaction is complete (as determined by the cessation of water collection and/or analysis of an aliquot), cool the mixture to room temperature.

  • Collect the solid MIDA boronate by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum.

Quantitative Data Summary

Arylboronic AcidConditionsHalf-life (t₁/₂)Reference Compound
2-Fluorophenylboronic acidpH > 13, 70 °C, aq. dioxane~ hoursYes
2,6-Difluorophenylboronic acidpH > 13, 70 °C, aq. dioxane~ minutesYes
Pentafluorophenylboronic acidpH > 13, 70 °C, aq. dioxane< 3 msYes
Phenylboronic acidpH > 13, 70 °C, aq. dioxane~ 6.5 monthsNo

This data is adapted from studies on the kinetics of base-catalyzed protodeboronation of various arylboronic acids and is intended for comparative purposes.

The data clearly indicates that increasing the number of electron-withdrawing fluorine substituents, particularly in the ortho position, dramatically decreases the stability of the arylboronic acid towards protodeboronation. Given that this compound also possesses electron-withdrawing groups, a similar trend of increased susceptibility to protodeboronation, especially under basic conditions, is expected.

References

How to handle 3-Chloro-4-fluorophenylboronic acid decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the decomposition of 3-Chloro-4-fluorophenylboronic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound in experimental settings.

Issue 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.

  • Question: My Suzuki-Miyaura coupling reactions using this compound are giving inconsistent or lower than expected yields. Could decomposition of the boronic acid be the cause?

  • Answer: Yes, decomposition of this compound is a likely contributor to poor reaction outcomes. The primary decomposition pathway for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often accelerated under the basic conditions and elevated temperatures typical of Suzuki-Miyaura coupling reactions.[1][2][3] The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring, can also influence the rate of decomposition.

    To troubleshoot this issue, consider the following:

    • Reagent Quality: Ensure the this compound is of high purity and has been stored correctly. Older or improperly stored reagents are more likely to have undergone partial decomposition.

    • Reaction Conditions: Optimize your reaction conditions to minimize the time the boronic acid is exposed to harsh conditions before the coupling reaction occurs. This could involve adjusting the rate of heating or the order of reagent addition.

    • Base Selection: The choice and concentration of the base can significantly impact the rate of protodeboronation. A screen of different bases (e.g., carbonates, phosphates) and their concentrations may be necessary to find optimal conditions that favor the coupling reaction over decomposition.

    • Inert Atmosphere: While not directly preventing protodeboronation, maintaining a strictly inert atmosphere is crucial to prevent other side reactions that can consume the catalyst and starting materials, further complicating the reaction outcome.

Issue 2: Observable changes in the physical appearance of the stored boronic acid.

  • Question: I've noticed that my stored this compound has become clumpy and difficult to handle. Is this a sign of decomposition?

  • Answer: Changes in the physical appearance of boronic acids, such as clumping or caking, are often indicative of moisture absorption.[4] While not decomposition in the sense of protodeboronation, the presence of water can facilitate the formation of boroxines (cyclic anhydrides) and other oligomeric species.[5] This can affect the reagent's solubility and reactivity, leading to the issues described in Issue 1.

    To address this:

    • Storage: Always store this compound in a tightly sealed container in a cool, dry, and dark place. A desiccator is highly recommended for long-term storage.

    • Handling: When dispensing the reagent, do so in a dry, inert atmosphere (e.g., a glove box) to minimize exposure to ambient moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The main decomposition pathway is protodeboronation, which is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] This reaction is often catalyzed by acid or base and can be accelerated by heat.

Q2: How can I minimize the decomposition of this compound during a Suzuki-Miyaura reaction?

A2: To minimize decomposition, consider the following strategies:

  • Use fresh, high-purity boronic acid.

  • Carefully dry all solvents and reagents.

  • Maintain a strict inert atmosphere (e.g., argon or nitrogen).

  • Optimize the base, catalyst, and solvent system to achieve a rapid reaction, thereby reducing the time the boronic acid is exposed to potentially degrading conditions.

  • Consider using a boronic ester derivative (e.g., a pinacol ester), which can exhibit greater stability under reaction conditions and release the boronic acid in situ.

Q3: What are the ideal storage conditions for this compound?

A3: The ideal storage conditions are in a tightly sealed container, protected from light, in a cool and dry environment.[6][7] For long-term storage, refrigeration in a desiccator is recommended.

Q4: How can I check the purity of my this compound?

A4: The purity can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F NMR) and melting point analysis. The presence of impurities, such as the protodeboronated product (1-chloro-2-fluorobenzene) or boroxines, can often be detected by these methods.

Data on Factors Affecting Stability

FactorEffect on StabilityRationale
Moisture DecreasesPromotes the formation of boroxines and other oligomeric species, and can facilitate protodeboronation.[4]
Elevated Temperature DecreasesAccelerates the rate of decomposition reactions, including protodeboronation.[1]
Basic Conditions (High pH) DecreasesPromotes the formation of the more reactive boronate species, which can be more susceptible to protodeboronation.[3]
Acidic Conditions (Low pH) DecreasesCan catalyze the protodeboronation of certain arylboronic acids.[3]
Light May DecreaseWhile not as significant as other factors, prolonged exposure to UV light can potentially contribute to degradation.
Oxygen May DecreaseCan lead to oxidative side reactions, though protodeboronation is the more common non-productive pathway in Suzuki couplings.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Simulated Suzuki Coupling Conditions

This protocol provides a framework for evaluating the stability of this compound under conditions relevant to its use in Suzuki-Miyaura coupling reactions.

Materials:

  • This compound

  • An appropriate solvent (e.g., dioxane, toluene, or DMF)

  • A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • An internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials with septa

  • Heating block or oil bath

  • GC-MS or LC-MS for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration.

  • Reaction Setup: In a series of reaction vials, add the desired amount of base.

  • Initiation: To each vial, add a measured volume of the stock solution. Seal the vials immediately.

  • Incubation: Place the vials in a heating block or oil bath set to the desired reaction temperature (e.g., 80 °C, 100 °C, 120 °C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat and quench the reaction by cooling it to room temperature and neutralizing the base with a dilute acid (e.g., 1 M HCl).

  • Sample Preparation: Extract the organic components with a suitable solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and prepare a sample for analysis.

  • Analysis: Analyze the samples by GC-MS or LC-MS to quantify the remaining this compound and the formation of the protodeboronated product (1-chloro-2-fluorobenzene) relative to the internal standard.

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of decomposition under the tested conditions.

Visualizations

DecompositionPathway BoronicAcid This compound TransitionState Intermediate/Transition State BoronicAcid->TransitionState + H⁺ / H₂O ProtodeboronatedProduct 1-Chloro-2-fluorobenzene (Protodeboronated Product) TransitionState->ProtodeboronatedProduct BoricAcid B(OH)₃ TransitionState->BoricAcid StabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepStock Prepare Stock Solution (Boronic Acid + Internal Standard) SetupVials Set up Reaction Vials (Solvent, Base) PrepStock->SetupVials AddStock Add Stock Solution SetupVials->AddStock Incubate Incubate at Defined Temperature AddStock->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench and Extract Sample->Quench Analyze Analyze by GC-MS/LC-MS Quench->Analyze Data Determine Decomposition Rate Analyze->Data TroubleshootingTree Start Low/Inconsistent Yield in Suzuki Coupling? CheckStorage Check Storage Conditions (Cool, Dry, Dark) Start->CheckStorage Yes CheckPurity Assess Reagent Purity (NMR, MP) CheckStorage->CheckPurity OptimizeConditions Optimize Reaction Conditions (Base, Temp, Time) CheckPurity->OptimizeConditions UseEster Consider Using Boronic Ester (e.g., Pinacol Ester) OptimizeConditions->UseEster Solution Improved Yield UseEster->Solution

References

Technical Support Center: Purification of Products from 3-Chloro-4-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products involving 3-Chloro-4-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most prevalent reaction involving this compound is the Suzuki-Miyaura cross-coupling. Common impurities include:

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

  • Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two molecules of this compound (3,3'-dichloro-4,4'-difluorobiphenyl) or two molecules of the aryl halide.[1]

  • Protodeboronation Products: The formation of 1-chloro-2-fluorobenzene from the boronic acid. This is more common with electron-deficient boronic acids.[2]

  • Palladium Residues: Traces of the palladium catalyst used in the coupling reaction. For pharmaceutical applications, these must be removed to ppm levels.[3]

  • Phosphine Ligands and Oxides: If phosphine ligands are used, they and their corresponding oxides can be present as impurities.

  • Inorganic Salts: Byproducts from the base (e.g., carbonates, phosphates) used in the reaction.[4]

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: A basic aqueous wash is a highly effective method. This compound is acidic and will be deprotonated by a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form its water-soluble boronate salt.[3][5] This salt will partition into the aqueous layer during a liquid-liquid extraction, allowing for its separation from the desired product in the organic phase.[6]

Q3: My product and the homocoupled byproduct have very similar polarities. How can I separate them?

A3: This is a common challenge. The following methods can be employed:

  • Meticulous Column Chromatography: Use a long column with a shallow solvent gradient to enhance separation. It is crucial to first perform thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.[3]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The ideal solvent system will fully dissolve the product and the impurity at an elevated temperature, but upon cooling, the desired product will crystallize out, leaving the impurity in the solution.[7][8] Trial and error with different solvents is often necessary.

Q4: My product is an oil and cannot be recrystallized. What are my purification options?

A4: For oily products, column chromatography is the most suitable purification method.[3] If standard silica gel causes product decomposition or streaking, consider the following alternatives:

  • Deactivated Silica Gel: Treat the silica gel with a base like triethylamine to neutralize its acidity.[9]

  • Alumina (Neutral or Basic): This can be a good alternative for acid-sensitive compounds.

  • Reversed-Phase Chromatography (C18): Purification is based on hydrophobic interactions, which can be effective for non-polar compounds.[10]

Q5: What are scavenger resins and how can they be used to remove boronic acid impurities?

A5: Scavenger resins are solid supports functionalized with chemical groups that selectively bind to specific impurities. For boronic acid removal, resins with diol functionalities are particularly effective. The crude reaction mixture is passed through a cartridge containing the resin, or the resin is stirred with the mixture. The boronic acid is sequestered by the resin, and the purified product is recovered by simple filtration.[6]

Troubleshooting Guides

Issue 1: Low Yield of Desired Cross-Coupled Product
Possible Cause Recommended Solution
Catalyst Inactivity Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly, or ensure efficient in-situ reduction of a Pd(II) precatalyst. Optimize the ligand-to-metal ratio (typically between 1:1 and 4:1).[2]
Suboptimal Reaction Conditions Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/Water, Toluene/Water). Optimize the reaction temperature and time.[2][11]
Reagent Decomposition Use fresh, high-purity this compound. Consider using a more stable boronic ester derivative (e.g., a pinacol ester) to avoid protodeboronation.[2]
Issue 2: Significant Formation of Homocoupling Byproduct (3,3'-dichloro-4,4'-difluorobiphenyl)
Possible Cause Recommended Solution
Presence of Oxygen Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.[3][12]
Use of a Pd(II) Precatalyst The reduction of the Pd(II) precatalyst to the active Pd(0) species can be mediated by the boronic acid, leading to homocoupling. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3][12]
Slow Transmetalation Ensure the chosen base is effective at activating the boronic acid. Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can also be an effective strategy.[2][12]
Issue 3: Product Decomposes or Streaks on Silica Gel Column
Possible Cause Recommended Solution
Acidic Nature of Silica Gel The silanol groups on the surface of silica gel are acidic and can cause the decomposition of sensitive compounds.[9]
Strong Adsorption Polar functional groups in the product can bind strongly to the silica gel, leading to tailing and poor recovery.[9]
Alternative Stationary Phases Use a less acidic stationary phase such as neutral or basic alumina.[9]
Mobile Phase Modifier Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the silica surface.[9]
Reversed-Phase Chromatography Utilize a C18 column where the separation is based on hydrophobicity rather than polarity.[10]

Experimental Protocols

Protocol 1: Removal of this compound via Basic Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution.[6]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium 3-chloro-4-fluorophenylboronate salt, should be drained off.

  • Repeat: Repeat the extraction with the basic solution one to two more times to ensure complete removal of the boronic acid.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine the optimal eluent system by TLC. A good starting point for biaryl compounds is a mixture of hexane and ethyl acetate.[13] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.[9]

  • Column Packing:

    • Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.

    • Allow the silica to settle, draining some solvent until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed.

    • Allow the sample to absorb onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to begin eluting the sample.

    • Collect fractions in separate test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent mixture in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[14] Common solvents for biaryl compounds include hexanes, ethanol, toluene, and mixtures such as ethanol/water.[7][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Suzuki_Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Water/Brine Wash) Start->Workup Basic_Wash Basic Aqueous Wash (e.g., 1M NaOH) Workup->Basic_Wash Organic_Layer Organic Layer (Product + Neutral Impurities) Basic_Wash->Organic_Layer Aqueous_Layer Aqueous Layer (Boronic Acid Salt + Inorganic Salts) Basic_Wash->Aqueous_Layer Dry_Concentrate Dry (Na2SO4) and Concentrate Organic_Layer->Dry_Concentrate Purification_Choice Assess Purity (TLC/NMR) Choose Purification Method Dry_Concentrate->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography If Oil or Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization If Solid Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A generalized workflow for the purification of Suzuki-Miyaura coupling products.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_SM Unreacted Starting Materials? Problem->Check_SM Check_Homocoupling Homocoupling Byproduct? Problem->Check_Homocoupling Check_Deboronation Protodeboronation? Problem->Check_Deboronation Sol_SM Optimize Reaction Conditions: - Increase Temperature/Time - Change Base/Solvent Check_SM->Sol_SM Yes Sol_Homocoupling Minimize Oxygen: - Degas Solvents - Use Inert Atmosphere - Use Pd(0) Catalyst Check_Homocoupling->Sol_Homocoupling Yes Sol_Deboronation Use Milder Conditions: - Milder Base (e.g., K3PO4) - Lower Temperature - Use Boronic Ester Check_Deboronation->Sol_Deboronation Yes Purification Proceed to Purification Sol_SM->Purification Sol_Homocoupling->Purification Sol_Deboronation->Purification

Caption: A logical diagram for troubleshooting common issues in Suzuki-Miyaura reactions.

References

Impact of solvent choice on 3-Chloro-4-fluorophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-Chloro-4-fluorophenylboronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for reactions involving this compound?

A1: The choice of solvent is critical for the successful reactivity of this compound, particularly in Suzuki-Miyaura coupling reactions. A solvent system must be capable of dissolving the boronic acid, the coupling partner, the catalyst, and the base. Often, a mixture of an organic solvent and water is employed to achieve this.

Recommended solvent systems include:

  • Ethereal solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are commonly used, often in combination with water.

  • Polar aprotic solvents: N,N-Dimethylformamide (DMF) is a good choice, typically used as a co-solvent with water.

  • Alcohols: Methanol is a suitable solvent in which this compound is soluble.

Q2: How does solvent polarity affect the reactivity of this compound in Suzuki-Miyaura coupling?

A2: Solvent polarity can significantly influence the selectivity and efficiency of Suzuki-Miyaura couplings. While general trends suggest that polar solvents can stabilize charged intermediates in the catalytic cycle, the effect is complex and does not solely depend on the dielectric constant. For couplings involving chloroaryl compounds, nonpolar solvents and some polar aprotic solvents like acetone and propylene carbonate tend to favor selective reaction at the C-Cl bond. In contrast, highly polar solvents like DMF and DMSO might influence the reaction pathway, although for substrates with only a C-Cl bond, the primary concern is ensuring adequate solubility of all reactants.

Q3: My this compound is not dissolving. What should I do?

A3: Poor solubility can lead to sluggish or incomplete reactions. Here are several strategies to address this issue:

  • Use a co-solvent: Employing a solvent mixture, such as DMF/water or dioxane/water, can significantly improve the solubility of both the boronic acid and the inorganic base.

  • Gentle heating: Carefully warming the reaction mixture can aid in dissolving the starting materials. However, be mindful of the thermal stability of all reagents to avoid degradation.

  • Sonication: Using an ultrasonic bath can help to dissolve suspended solids and may also enhance the reaction rate.

  • Convert to a boronate ester: In cases of persistent solubility issues, converting the boronic acid to its corresponding pinacol ester can improve solubility in less polar organic solvents.

Q4: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A4: Protodeboronation, the cleavage of the C-B bond, is a common side reaction with boronic acids, especially electron-deficient ones. To minimize this:

  • Choose a milder base: Strong bases can promote protodeboronation. Consider using weaker bases like K₂CO₃ or CsF instead of hydroxides.

  • Use anhydrous conditions where appropriate: While many Suzuki couplings use aqueous bases, minimizing the amount of water or using anhydrous conditions with a fluoride source (e.g., CsF in dioxane) can reduce protodeboronation.

  • Control reaction temperature: Higher temperatures can accelerate protodeboronation. Run the reaction at the lowest effective temperature.

  • Degas solvents thoroughly: Oxygen can contribute to the degradation of boronic acids. Ensure all solvents and the reaction mixture are properly degassed with an inert gas (e.g., Argon or Nitrogen).

Q5: What are some common side products in reactions with this compound and how can I avoid them?

A5: Besides protodeboronation, a common side product is the homocoupling of the boronic acid to form a biaryl species. This is often promoted by the presence of oxygen. To avoid this, rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. Incomplete reactions can also leave unreacted starting material, which can complicate purification. Ensuring complete dissolution of the boronic acid can help drive the reaction to completion.

Troubleshooting Guide

Below is a troubleshooting guide for common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue Potential Cause Recommended Solution
Low or No Reaction 1. Poor solubility of this compound.2. Inactive catalyst.3. Inappropriate base or solvent.1. Use a co-solvent system (e.g., Dioxane/H₂O, DMF/H₂O).2. Use a fresh batch of palladium catalyst; consider a pre-catalyst.3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.
Low Yield 1. Incomplete reaction.2. Protodeboronation.3. Catalyst deactivation.1. Increase reaction time or temperature carefully.2. Use a milder base, less water, or convert to a boronate ester.3. Ensure rigorous degassing and use appropriate catalyst loading.
Formation of Homocoupling Product Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction vessel with an inert gas (Ar or N₂) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Difficulty in Product Purification 1. Unreacted starting material due to incomplete reaction.2. Co-elution with byproducts.1. Optimize reaction conditions to drive the reaction to completion.2. Re-evaluate the purification method; consider recrystallization or a different chromatographic system.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., 1,4-Dioxane) and deionized water (e.g., in a 4:1 ratio) via syringe.

  • Stir the mixture and sparge with the inert gas for 15-20 minutes to ensure complete degassing.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The following table summarizes the expected impact of different solvent systems on the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The presented yields and reaction times are representative and may vary depending on the specific substrate, catalyst, and base used.

Solvent System (v/v) Typical Temperature (°C) Representative Yield (%) Notes
1,4-Dioxane / H₂O (4:1)90 - 10085 - 95Good for a wide range of substrates. Ensures solubility of both organic and inorganic components.
Toluene / H₂O (4:1)90 - 11080 - 90Biphasic system. May require a phase-transfer catalyst for optimal results.
DMF / H₂O (4:1)80 - 10088 - 98Excellent for dissolving polar substrates. Ensure DMF is peroxide-free.
THF / H₂O (4:1)65 - 7075 - 85Lower boiling point may limit reaction temperature. Good for heat-sensitive substrates.
Methanol60 - 6570 - 80Good solubility for the boronic acid. May not be suitable for all coupling partners or bases.

Visualizations

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) degas 2. Degas Solvent (e.g., Sparge with Argon) add_solvent 3. Add Degassed Solvent add_catalyst 4. Add Pd Catalyst (under inert atmosphere) heat 5. Heat Reaction Mixture add_catalyst->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Quench and Extract monitor->quench dry 8. Dry Organic Layer quench->dry concentrate 9. Concentrate dry->concentrate purify 10. Purify Product (Chromatography/Recrystallization) concentrate->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solubility Solubility Issues cluster_degassing Degassing Issues cluster_reagents Reagent Issues start Low Yield Observed check_solubility Is the boronic acid fully dissolved? start->check_solubility solubility_no No check_solubility->solubility_no solubility_yes Yes check_solubility->solubility_yes check_degassing Was the reaction thoroughly degassed? degassing_no No check_degassing->degassing_no degassing_yes Yes check_degassing->degassing_yes check_reagents Are the catalyst and base active? reagents_no Uncertain check_reagents->reagents_no reagents_yes Yes check_reagents->reagents_yes improve_solubility Action: Use co-solvent (DMF/H2O, Dioxane/H2O) or gentle heating. solubility_no->improve_solubility solubility_yes->check_degassing improve_degassing Action: Re-run with rigorous degassing to prevent homocoupling and catalyst deactivation. degassing_no->improve_degassing degassing_yes->check_reagents replace_reagents Action: Use fresh catalyst and a different base. reagents_no->replace_reagents end end reagents_yes->end Consider other factors: - Reaction time/temp - Substrate reactivity

Caption: A logical diagram for troubleshooting low yields in Suzuki-Miyaura reactions.

Technical Support Center: Managing Boronic Acid Trimerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of boroxines (boronic acid trimers) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid trimerization and why does it occur?

Boronic acid trimerization is a reversible dehydration reaction where three molecules of a boronic acid (R-B(OH)₂) condense to form a six-membered ring called a boroxine (R₃B₃O₃) and three molecules of water.[1][2][3] This process is often entropically driven due to the release of water molecules and can occur spontaneously, especially in non-polar solvents or upon heating.[1][4][5]

Q2: How can I detect if my boronic acid has formed a boroxine?

The most common methods for detecting boroxine formation are:

  • NMR Spectroscopy (¹H, ¹¹B, ¹⁹F): This is the most direct method. You will observe a new set of signals corresponding to the boroxine species in equilibrium with the boronic acid monomer. The ratio of integrals can be used to quantify the equilibrium.[1][6] In some cases, adding a drop of D₂O to the NMR tube can shift the equilibrium back to the monomer, causing the boroxine signals to disappear.[7]

  • Mass Spectrometry (ESI-MS, MALDI-MS): The presence of a peak corresponding to the mass of the trimer (minus three water molecules) is a strong indicator. However, analysis can be complicated by the equilibrium in solution.[8][9]

  • High-Performance Liquid Chromatography (HPLC): Boronic acids and their corresponding boroxines may have different retention times, although the equilibrium can complicate analysis on the column. Specialized HPLC-MS methods are effective for quantification.[10]

Q3: What factors influence the boronic acid-boroxine equilibrium?

The equilibrium is dynamic and highly sensitive to experimental conditions:

  • Water Content: This is the most critical factor. The removal of water drives the equilibrium toward the boroxine, while the addition of water shifts it back to the boronic acid.[1]

  • Solvent: Non-polar, aprotic solvents (e.g., chloroform, toluene) favor boroxine formation. Polar, protic, or Lewis basic solvents (e.g., THF, DMF, methanol, water) disfavor it by solvating the boronic acid.[1]

  • Temperature: Higher temperatures generally favor the formation of boroxines.[1][11]

  • Substituents: Electron-donating groups on an arylboronic acid tend to stabilize the resulting boroxine and favor its formation. Conversely, electron-withdrawing groups make the boron atom more Lewis acidic and susceptible to hydrolysis, thus favoring the monomeric boronic acid form.[4][5]

  • Concentration: At higher concentrations, the equilibrium tends to shift towards the boroxine trimer.

Q4: Can I use a boroxine directly in my reaction (e.g., a Suzuki coupling)?

In many cases, yes. Since the equilibrium is reversible, the boroxine can serve as a source of the monomeric boronic acid in situ, especially if the reaction conditions (e.g., presence of water or base) favor the monomer. However, the presence of the boroxine means the effective concentration of the active boronic acid is lower than what was weighed out, which can affect reaction kinetics and stoichiometry.[1] For sensitive or quantitative reactions, it is best to ensure the starting material is primarily in the monomeric form.

Q5: How can I prevent boroxine formation during storage?

To minimize trimerization during storage, store boronic acids in a cool, dry place. For particularly unstable boronic acids (e.g., certain heteroaryl, vinyl, or cyclopropyl derivatives), conversion to a more stable form is recommended.[12] Stable alternatives include:

  • Boronate Esters: Pinacol (Bpin) or MIDA esters are significantly more stable to dehydration.[13][14]

  • Potassium Trifluoroborate Salts: These are typically stable, crystalline solids.[13]

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally air-stable and can be used for the slow, controlled release of the boronic acid in a reaction.[12]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution(s)
Low or inconsistent yield in a cross-coupling reaction. Boroxine Formation: A significant portion of your boronic acid starting material exists as the inactive trimer, leading to incorrect stoichiometry.[1]1. Pre-treat the Boronic Acid: Before use, dissolve the boronic acid in a solvent mixture containing a small amount of water (e.g., dioxane/water 10:1) and stir to hydrolyze the boroxine back to the monomer. Remove the solvent in vacuo before proceeding. 2. Analyze Purity: Use ¹H NMR to determine the monomer-to-boroxine ratio in your starting material and adjust the stoichiometry accordingly. 3. Change Solvent: If possible, run the reaction in a more polar solvent like THF or 1,4-dioxane with a small percentage of water.
NMR spectrum of my boronic acid is complex and uninterpretable. Monomer-Boroxine Equilibrium: You are observing a mixture of the boronic acid monomer and the boroxine trimer, leading to multiple sets of peaks.[6]1. Spike with D₂O: Add a single drop of D₂O directly to your NMR tube (if using a compatible solvent like CDCl₃, DMSO-d₆, or CD₃OD). This will rapidly shift the equilibrium to the monomer, simplifying the spectrum to a single species.[7] 2. Use a Polar Solvent: Re-run the spectrum in a deuterated polar solvent like CD₃OD or DMSO-d₆, which will suppress boroxine formation.
Difficulty purifying a boronic acid by silica gel chromatography. 1. Decomposition on Silica: Boronic acids can be unstable on silica gel, leading to streaking and decomposition.[7] 2. Equilibrium on Column: The presence of both monomer and trimer can lead to poor separation.[15]1. Acid/Base Extraction: Perform an aqueous workup. Dissolve the crude material in an organic solvent (e.g., EtOAc) and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will move to the aqueous layer as the boronate salt. Acidify the aqueous layer (e.g., with 1M HCl) and extract the purified boronic acid back into an organic solvent.[15][16] 2. Derivatization: Convert the crude boronic acid to a stable boronate ester (e.g., pinacol ester), which is generally much easier to purify by chromatography. The ester can be hydrolyzed back to the acid if needed.[14] 3. Recrystallization: Many boronic acids can be purified by recrystallization, often from hot water or an alcohol/water mixture.[17]
Mass spectrum shows a large peak at ~3x the mass of my boronic acid. Boroxine Detection: The mass spectrometer is detecting the boroxine trimer. This is common in ESI and MALDI analysis.[9]1. Confirm the Mass: Check if the observed mass corresponds to (3 x M) - (3 x H₂O), where M is the mass of the boronic acid. 2. On-Plate Derivatization (MALDI): If using MALDI-MS, use a matrix like 2,5-dihydroxybenzoic acid (DHB), which can react in situ with the boronic acid to form a detectable ester adduct, simplifying the spectrum.[8]

Data Presentation

Table 1: Influence of Solvent on Phenylboronic Acid-Boroxine Equilibrium

This table illustrates how the equilibrium constant (K_eq) for the formation of triphenylboroxine from phenylboronic acid changes dramatically with the solvent.

SolventK_eq (M⁻²)Implication for ResearchersReference
CDCl₃0.32Significant boroxine formation is expected in this solvent.[1]
THF-d₈1.60 x 10⁻⁵Boroxine formation is strongly suppressed in this solvent.[1]

K_eq = [Boroxine][H₂O]³ / [Boronic Acid]³

Table 2: Influence of Aryl Substituents on Boroxine Formation

This table shows the effect of para-substituents on the equilibrium constant for boroxine formation in CDCl₃ at 298 K.

4-Substituent (R)K_eq (M⁻²)TrendReference
-OCH₃1.40Electron-donating groups favor boroxine formation.[1]
-CH₃0.45[1]
-H0.32Baseline for comparison.[1]
-Cl0.11Electron-withdrawing groups disfavor boroxine formation, shifting equilibrium toward the boronic acid.[1]

Experimental Protocols

Protocol 1: Reverting Boroxines to Boronic Acids via Hydrolysis

This protocol describes a standard procedure to ensure your boronic acid is in its monomeric form before use in a reaction.

  • Dissolution: Dissolve the boronic acid/boroxine sample in a suitable organic solvent (e.g., 1,4-dioxane or THF) at a concentration of approximately 0.1-0.5 M.

  • Hydration: Add deionized water to the solution, constituting 5-10% of the total volume (e.g., 0.5-1.0 mL of water for every 10 mL of organic solvent).

  • Equilibration: Stir the mixture vigorously at room temperature for 30-60 minutes. The solution should become clear.

  • Verification (Optional): Take a small aliquot, remove the solvent, and dissolve the residue in a suitable deuterated solvent to check for the disappearance of boroxine signals by ¹H NMR.

  • Drying: Dry the solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo. The resulting solid should be predominantly the boronic acid monomer. Use immediately.

Protocol 2: Analytical ¹H NMR Test for Boroxine Presence

This protocol allows for a quick diagnosis of boroxine formation in your sample.

  • Sample Preparation (Initial Scan): Prepare an NMR sample by dissolving ~5-10 mg of your boronic acid in an aprotic deuterated solvent where boroxines are likely to form (e.g., 0.6 mL of CDCl₃).

  • Acquire Spectrum: Run a standard ¹H NMR spectrum. Note any complex or multiple sets of aromatic/aliphatic signals.

  • Water Spike Test: Carefully uncap the NMR tube and add one small drop (~10-20 µL) of D₂O using a pipette.

  • Re-analyze: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum.

  • Interpretation: If boroxine was present, the spectrum should simplify significantly, with the boroxine-related peaks disappearing or diminishing and the monomer peaks increasing in intensity. The broad B(OH)₂ signal will also disappear due to deuterium exchange.

Visualizations

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Troubleshooting_Workflow Troubleshooting Low Reaction Yield start Low or No Product in Suzuki Reaction check_sm Check Boronic Acid Starting Material Purity start->check_sm run_nmr Run ¹H NMR in CDCl₃ check_sm->run_nmr is_complex Is Spectrum Complex? run_nmr->is_complex spike_d2o Spike NMR Tube with D₂O is_complex->spike_d2o Yes cause_other Cause is likely other (catalyst, base, etc.) is_complex->cause_other No is_simplified Does Spectrum Simplify? spike_d2o->is_simplified cause_boroxine Primary Cause: Boroxine Formation is_simplified->cause_boroxine Yes is_simplified->cause_other No solution Solution: 1. Hydrolyze boroxine before use. 2. Adjust stoichiometry. 3. Switch to a more stable derivative. cause_boroxine->solution

Caption: Troubleshooting workflow for low reaction yield due to boroxine formation.

Experimental_Workflow cluster_prep Pre-Reaction Handling cluster_reaction Reaction Setup cluster_analysis Optional QC a 1. Weigh Boronic Acid Sample b 2. Dissolve in Reaction Solvent (e.g., Dioxane) a->b c 3. Add 5-10% Water b->c d 4. Stir for 30 min at RT c->d e 5. Dry (e.g., MgSO₄), Filter, and Remove Solvent d->e g Take Aliquot for NMR Analysis to Confirm Monomer State d->g f 6. Use Purified Monomer Immediately in Reaction e->f

Caption: Experimental workflow for pre-treating a boronic acid sample.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during chemical reactions involving 3-Chloro-4-fluorophenylboronic acid. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guide

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an aryl bromide, but I am observing very low to no conversion to the desired biaryl product. What are the likely causes related to catalyst deactivation?

Answer:

Low or no product yield in the Suzuki-Miyaura coupling of this compound is often linked to several factors that can lead to catalyst deactivation or unproductive side reactions. Given the electron-deficient nature of this boronic acid, special attention must be paid to the following:

  • Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product. This is often exacerbated by the choice of base and solvent.

  • Slow Transmetalation: The electron-withdrawing effects of the chlorine and fluorine atoms can slow down the transmetalation step in the catalytic cycle. This can lead to the accumulation of catalyst intermediates that are prone to decomposition or participation in side reactions.

  • Homocoupling: You may be observing the formation of homocoupling products, such as 3,3'-dichloro-4,4'-difluorobiphenyl, which competes with the desired cross-coupling reaction. This can be promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.

  • Catalyst Poisoning: Trace impurities in your starting materials, reagents, or solvents, such as sulfur-containing compounds, can act as potent poisons for palladium catalysts.[1]

  • Inappropriate Ligand or Base Selection: The choice of ligand and base is critical when working with electron-deficient boronic acids. An unsuitable ligand may not sufficiently stabilize the palladium catalyst or promote the key steps of the catalytic cycle, while an inappropriate base can accelerate protodeboronation.

Troubleshooting Steps:

  • Optimize the Base:

    • If using a strong hydroxide base, consider switching to a milder carbonate or phosphate base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to minimize protodeboronation.

    • Ensure the base is finely powdered and dry to ensure consistent reactivity.

  • Select an Appropriate Ligand:

    • Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), which are known to promote the oxidative addition and reductive elimination steps for challenging substrates.[2]

  • Control Reaction Conditions:

    • Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can promote homocoupling and catalyst oxidation.[2]

    • Run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Consider lowering the reaction temperature to disfavor side reactions, although this may require longer reaction times.

  • Use a Boronic Ester:

    • Consider converting the this compound to its corresponding pinacol ester. Boronic esters often exhibit greater stability towards protodeboronation.

Problem 2: Observation of Significant Homocoupling of this compound

Question: My reaction is producing a significant amount of the homocoupled byproduct of this compound. How can I suppress this side reaction?

Answer:

The formation of a homocoupling byproduct is a common issue with electron-deficient arylboronic acids. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[3] Here are some strategies to minimize homocoupling:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen. This can be done by sparging with an inert gas or by using the freeze-pump-thaw technique.[2]

  • Use of a Pd(0) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Optimize Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can sometimes suppress homocoupling by ensuring the palladium center is coordinatively saturated, which can disfavor the pathways leading to homocoupling.

  • Controlled Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, which can disfavor the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: Can the fluoride and chloride substituents on the phenylboronic acid directly deactivate the palladium catalyst?

A1: While not direct catalyst poisons in the same way as sulfur, halide ions can influence the catalytic cycle. High concentrations of halide ions (which can also be byproducts of the reaction with aryl halides) can potentially inhibit the catalyst by coordinating to the palladium center and altering its reactivity. The fluoride substituent, in particular, can have a dual role. It can promote the reaction by facilitating the formation of a more reactive palladium-fluoride intermediate, but excess fluoride ions can also form unreactive anionic boronate species, thereby inhibiting the reaction.

Q2: What is the recommended solvent system for Suzuki-Miyaura reactions with this compound?

A2: A mixture of an organic solvent and an aqueous base solution is typically used. Common choices include:

  • Toluene/water

  • Dioxane/water

  • THF/water

The choice of solvent can influence the solubility of the reagents and the stability of the catalyst. For instance, in cases of halide inhibition, switching from THF to toluene has been shown to be beneficial.

Q3: How can I monitor the progress of the reaction and detect catalyst deactivation?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A stalled reaction, where the consumption of starting materials ceases before completion, is a strong indicator of catalyst deactivation.

Q4: Are there any specific palladium precatalysts that are more robust for this type of reaction?

A4: Pre-formed palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are often more efficient and air-stable than generating the active catalyst in situ from a Pd(II) source and a separate ligand. These precatalysts can lead to more reproducible results and may be less prone to deactivation pathways that occur during the initial catalyst activation phase.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for Suzuki-Miyaura coupling reactions involving electron-deficient arylboronic acids, providing a baseline for optimization.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Palladium Source Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)Pre-formed catalyst is more stable and efficient.
Ligand PPh₃ (4 mol%)XPhos (part of precatalyst)Bulky, electron-rich ligand promotes key catalytic steps.
Base NaOH (2 M aq.)K₃PO₄ (2 M aq.)Milder base minimizes protodeboronation.
Solvent THF/H₂O (4:1)Toluene/H₂O (4:1)Toluene can mitigate halide inhibition.
Temperature 100 °C80 °CLower temperature can reduce side reactions.
Yield (Cross-coupling) < 20%> 85%
Yield (Homocoupling) > 30%< 5%
Yield (Protodeboronation) SignificantMinimal

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound (Optimized Conditions)

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Then, add the degassed solvent mixture (e.g., toluene/water 4:1, 0.2 M concentration with respect to the aryl bromide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathways Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-X->Transmetalation Inactive_Complex Inactive_Complex Ar-Pd(II)-X->Inactive_Complex Decomposition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Intermediate Transmetalation->Ar-Pd(II)-Ar' Protodeboronation Protodeboronation of Ar'-B(OH)2 Transmetalation->Protodeboronation Side Reaction Homocoupling Homocoupling of Ar'-B(OH)2 Transmetalation->Homocoupling Side Reaction Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Product Ar-Ar' (Desired Product) Reductive_Elimination->Product Active_Pd(0) Active_Pd(0) Reductive_Elimination->Active_Pd(0) Regeneration ArH Ar'-H (Side Product) Protodeboronation->ArH ArAr Ar'-Ar' (Side Product) Homocoupling->ArAr

Caption: Catalyst deactivation pathways in Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling with This compound check_side_products Analyze crude reaction mixture (TLC, LC-MS, NMR) start->check_side_products homocoupling_observed Significant Homocoupling? check_side_products->homocoupling_observed protodeboronation_observed Significant Protodeboronation? homocoupling_observed->protodeboronation_observed No action_homocoupling 1. Rigorously degas solvents. 2. Use Pd(0) precatalyst. 3. Optimize ligand. homocoupling_observed->action_homocoupling Yes no_reaction No reaction or starting material decomposition? protodeboronation_observed->no_reaction No action_protodeboronation 1. Switch to milder base (K₃PO₄, Cs₂CO₃). 2. Use boronic ester. 3. Lower reaction temperature. protodeboronation_observed->action_protodeboronation Yes action_no_reaction 1. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). 2. Verify catalyst activity. 3. Check for impurities. no_reaction->action_no_reaction Yes end Improved Yield action_homocoupling->end action_protodeboronation->end action_no_reaction->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Improving reaction times for 3-Chloro-4-fluorophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3-Chloro-4-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?

A1: Due to the electron-withdrawing effects of the chlorine and fluorine substituents, this compound can be prone to certain side reactions. Key challenges include slow reaction rates, competitive protodeboronation (hydrolysis of the boronic acid), and the potential for homocoupling of the boronic acid.[1][2] Careful selection of catalyst, ligand, base, and solvent is crucial to mitigate these issues.

Q2: How do the electronic properties of this compound affect its reactivity?

A2: The chloro and fluoro groups are electron-withdrawing, which can influence the Suzuki-Miyaura coupling in several ways. While electron-withdrawing groups on the aryl halide partner generally accelerate the oxidative addition step, on the boronic acid partner, they can slow down the transmetalation step.[3][4] This makes the choice of a suitable base particularly important to facilitate the formation of the more nucleophilic boronate species.[5][6]

Q3: What is protodeboronation and how can it be minimized with this substrate?

A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-chloro-2-fluorobenzene and reducing the yield of the desired coupled product. This is a common issue with electron-deficient boronic acids.[1][5] To minimize this, one can:

  • Use milder bases or bases that are less nucleophilic, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[5]

  • Employ anhydrous or carefully dried solvents to reduce the presence of water.

  • Use boronate esters (e.g., pinacol esters) which can be more stable and release the boronic acid slowly under the reaction conditions.[6]

  • Optimize the reaction temperature and time to favor the cross-coupling pathway.

Q4: What is homocoupling and what are the strategies to avoid it?

A4: Homocoupling is the unwanted reaction of two molecules of the boronic acid to form a symmetrical biaryl (in this case, 3,3'-dichloro-4,4'-difluorobiphenyl). This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species. To avoid homocoupling:

  • Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw method.

  • Maintain a positive pressure of an inert gas throughout the reaction.

  • Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst which requires in-situ reduction that can sometimes be mediated by the boronic acid, leading to homocoupling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction 1. Inefficient catalyst/ligand system for an electron-deficient boronic acid.2. Insufficiently active base.3. Low reaction temperature.1. Screen different palladium catalysts and ligands. Buchwald-type ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[1]2. Switch to a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5]3. Gradually increase the reaction temperature, monitoring for potential decomposition. Typical temperatures range from 80-110 °C.[7]
Low Yield 1. Significant protodeboronation.2. Homocoupling of the boronic acid.3. Catalyst deactivation.1. Use anhydrous solvents and consider using a boronate ester derivative. Employ milder bases like K₂CO₃.[5]2. Ensure rigorous degassing of all reagents and maintain an inert atmosphere. Use a Pd(0) catalyst source. 3. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Ensure high purity of all reagents.
Formation of Byproducts 1. Protodeboronation leading to 1-chloro-2-fluorobenzene.2. Homocoupling product (3,3'-dichloro-4,4'-difluorobiphenyl).1. Refer to the solutions for "Low Yield" due to protodeboronation.2. Refer to the solutions for "Low Yield" due to homocoupling.
Difficulty in Product Purification 1. Co-elution of the desired product with starting materials or byproducts.2. Residual palladium in the final product.1. Optimize chromatographic conditions. Consider using a different solvent system or a different stationary phase.2. Employ a palladium scavenger or perform an aqueous wash with a solution of a sulfur-containing reagent like sodium thiosulfate.

Data Presentation: Reaction Condition Optimization

The following table summarizes a range of conditions that can be used as a starting point for optimizing the coupling of this compound. Please note that optimal conditions will vary depending on the specific coupling partner.

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Typical Time (h) Expected Yield Notes
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/EtOH/H₂O80-10012-24Moderate to GoodA classic, often reliable system.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O1002-12Good to ExcellentBuchwald conditions, often effective for challenging substrates.[1]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF90-1108-16GoodA robust system, though DMF can be difficult to remove.
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)THF/H₂O804-12Good to ExcellentAnother effective Buchwald system.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel and replace the atmosphere with an inert gas by performing at least three cycles of vacuum and backfilling with argon or nitrogen.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Typical reaction times are 2-24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)2 (3-Chloro-4-fluorophenyl boronic acid) Boronate [Ar'B(OH)3]- BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Slow Reaction check_inert Is the reaction under strictly inert conditions? start->check_inert degas Degas solvents and reagents thoroughly. Use freeze-pump-thaw. check_inert->degas No check_base Is the base strong enough? check_inert->check_base Yes degas->check_base change_base Switch to a stronger base (e.g., K3PO4, Cs2CO3). check_base->change_base No check_catalyst Is the catalyst/ligand appropriate for Ar-Cl/F? check_base->check_catalyst Yes change_base->check_catalyst change_catalyst Screen Buchwald-type ligands (e.g., SPhos, XPhos). check_catalyst->change_catalyst No check_temp Is the temperature high enough? check_catalyst->check_temp Yes change_catalyst->check_temp increase_temp Increase temperature incrementally (e.g., 80°C -> 100°C). check_temp->increase_temp No success Reaction Improved check_temp->success Yes increase_temp->success

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

References

Technical Support Center: 3-Chloro-4-fluorophenylboronic Acid in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound powder at -20°C for up to 3 years, or at 4°C for up to 2 years. If in a solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] The compound should be stored under an inert atmosphere.

Q2: What is the melting point of this compound and what does it indicate about its thermal stability?

A2: The melting point of this compound is in the range of 242-247 °C.[2] This high melting point suggests good thermal stability under typical Suzuki-Miyaura coupling reaction conditions, which are generally conducted at temperatures between 70 °C and 110 °C.

Q3: In which common organic solvents is this compound soluble?

A3: this compound is soluble in methanol.[3] While specific solubility data at various temperatures is limited, analogous phenylboronic acids show good solubility in polar aprotic solvents like dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF), often used in Suzuki-Miyaura reactions.

Troubleshooting Guide

Low or No Product Yield in Suzuki-Miyaura Coupling

Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue. The following table outlines potential causes related to temperature and provides recommended solutions.

Potential CauseRecommended Solution
Inappropriate Reaction Temperature The optimal temperature is crucial for reaction success. For Suzuki-Miyaura coupling with this compound, a typical starting point is 80-110°C. If the yield is low, consider optimizing the temperature. A study on the closely related 4-fluorophenylboronic acid showed that increasing the temperature from 70°C to 110°C significantly increased the conversion rate.[4]
Protodeboronation (Loss of Boronic Acid Group) This side reaction can be temperature-dependent. While often favored at higher temperatures, one study observed increased protodeboronation at room temperature, possibly due to slower transmetalation.[5][6] If protodeboronation is suspected, consider a moderate temperature (e.g., 70-80°C) and shorter reaction times. Using anhydrous solvents and a strong base can also mitigate this issue.
Poor Solubility of Reagents Ensure all reagents, including this compound, are fully dissolved at the reaction temperature. If solubility is an issue, consider a co-solvent system (e.g., dioxane/water, toluene/water) or a higher reaction temperature.
Catalyst Deactivation The palladium catalyst can deactivate at excessively high temperatures. Stick to the recommended temperature range and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Formation of Byproducts

The formation of byproducts can complicate purification and reduce the yield of the desired product. Temperature can play a significant role in byproduct formation.

ByproductPotential CauseRecommended Solution
Homocoupling of Boronic Acid This byproduct (a biaryl of this compound) can form, particularly at higher temperatures in the presence of oxygen.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Running the reaction at the lower end of the optimal temperature range (e.g., 70-80°C) may also reduce homocoupling.
Protodeboronation Product The arene resulting from the replacement of the boronic acid group with a hydrogen atom.As mentioned previously, optimize the temperature and reaction time. Consider using anhydrous solvents and carefully select the base.

Quantitative Data

The following table summarizes the effect of temperature on the conversion of an aryl bromide in a Suzuki-Miyaura coupling reaction with the analogous 4-fluorophenylboronic acid. This data can serve as a useful reference for optimizing reactions with this compound.

Table 1: Effect of Temperature on Aryl Bromide Conversion with 4-Fluorophenylboronic Acid [4]

Temperature (°C)Reaction Time (h)Conversion (%)
703~55
708~60
7024~65
7048~65
1103~90
1108~95
11024~95
11048~95

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of temperature, solvent, base, and catalyst may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions involving this compound, with a focus on temperature-related issues.

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling start Low or No Product Yield check_temp Is Reaction Temperature Optimized? (Typically 80-110°C) start->check_temp increase_temp Increase Temperature (e.g., to 100-110°C) check_temp->increase_temp No check_side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) check_temp->check_side_reactions Yes increase_temp->check_side_reactions decrease_temp Decrease Temperature (e.g., to 70-80°C) yield_improved Yield Improved decrease_temp->yield_improved protodeboronation Protodeboronation Detected check_side_reactions->protodeboronation Yes homocoupling Homocoupling Detected check_side_reactions->homocoupling Yes check_side_reactions->yield_improved No protodeboronation->decrease_temp optimize_conditions Optimize Other Conditions: - Use anhydrous solvent - Change base - Degas thoroughly homocoupling->optimize_conditions optimize_conditions->yield_improved no_improvement No Improvement consult_literature Consult Literature for Specific Substrate Analogs Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)L_n-Ar transmetalation->pd_aryl_complex boronate Ar-B(OR)3- boronate->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-Ar (Product) reductive_elimination->product

References

Technical Support Center: Post-Reaction Boronic Acid Impurity Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for post-reaction purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for the removal of boronic acid impurities from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual boronic acids and their derivatives from a reaction mixture?

A1: Several standard laboratory techniques can be employed to remove boronic acid impurities. The choice of method often depends on the specific properties of the desired compound and the impurities. Common methods include:

  • Aqueous Extraction (Acid-Base Wash): Exploits the acidic nature of boronic acids to separate them from non-acidic products.[1]

  • Recrystallization: Effective for crystalline products where the boronic acid impurity has different solubility characteristics.[1]

  • Chromatography: Both normal-phase (silica gel, alumina) and reverse-phase high-performance liquid chromatography (HPLC) can be used for purification.[1]

  • Scavenger Resins: Solid-supported scavengers with functional groups that selectively bind to boronic acids offer a straightforward method for their removal.[1][2][3]

Q2: How does a basic aqueous wash work to remove boronic acid impurities?

A2: Boronic acids are weakly acidic and can be deprotonated by a basic aqueous solution (e.g., 1-2 M NaOH) to form the corresponding boronate salt.[1][4] This salt is typically water-soluble and will partition into the aqueous phase during a liquid-liquid extraction, while the desired non-acidic organic product remains in the organic phase.[1][5] Subsequent separation of the layers effectively removes the boronic acid impurity. The product can then be isolated from the organic layer. This method may not be suitable if your desired product is also acidic.[1]

Q3: When is recrystallization a suitable method for purification?

A3: Recrystallization is a viable option when your target compound is a solid with significantly different solubility in a particular solvent system compared to the boronic acid impurity. For instance, recrystallization from hot water or hot ethanol has been reported to be effective for purifying some aryl boronic acids.[1][6] This method is generally not suitable for products that are oils or amorphous solids.[1]

Q4: What are scavenger resins and how do they work for boronic acid removal?

A4: Scavenger resins are solid supports, typically made of polystyrene or silica, that are functionalized with groups designed to react with and bind specific impurities from a solution.[7] For boronic acids, scavengers containing diethanolamine (DEAM) or diol functionalities are particularly effective.[1][2][3][8] The crude reaction mixture is passed through a cartridge containing the resin, or the resin is stirred with the reaction mixture. The boronic acid is sequestered by the resin, and the purified product can be recovered by simple filtration.[1][7]

Q5: My boronic acid impurity co-elutes with my product during silica gel chromatography. What can I do?

A5: This is a common issue. Here are a few strategies to try:

  • Adjust the Solvent System: Try adding a modifier to your eluent, such as a small amount of acetic acid or triethylamine, to alter the retention of the acidic boronic acid on the silica gel. Alternatively, switch to a different solvent system, for example, from a hexane/ethyl acetate gradient to a dichloromethane/methanol gradient for more polar compounds.[9]

  • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel. For very challenging separations, reverse-phase HPLC (e.g., with a C18 column) may provide the necessary resolution.

  • Impregnate the Silica Gel: Using silica gel treated with boric acid can sometimes improve the separation of boronic esters by reducing their interaction with the stationary phase.

Troubleshooting Guides

Issue 1: Basic Aqueous Extraction is Ineffective
Symptom Possible Cause Solution
Boronic acid remains in the organic layer after multiple washes. The aqueous base is not strong enough to deprotonate the boronic acid.Increase the concentration of the basic solution (e.g., from 1M to 2M NaOH). Consider using a stronger base like potassium carbonate if your product is stable under those conditions.
The boronate salt has significant solubility in the organic solvent.Try a different organic solvent for the extraction. If using a very non-polar solvent, a more polar one might discourage the salt from partitioning into it.
An emulsion forms during extraction. High concentration of surfactants or other amphiphilic molecules in the reaction mixture.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product is lost into the aqueous layer. The product has acidic functional groups and is being deprotonated by the base.This method is not suitable for acidic products. Consider alternative purification techniques like chromatography or scavenger resins.
Issue 2: Recrystallization Fails to Remove Boronic Acid
Symptom Possible Cause Solution
Boronic acid co-crystallizes with the product. The solubility profiles of the product and the boronic acid are too similar in the chosen solvent.Experiment with different solvent systems. A mixture of solvents can often provide the necessary difference in solubility. Consider using an anti-solvent to selectively precipitate your product.
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated.Evaporate some of the solvent to concentrate the solution. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce nucleation. Adding a seed crystal of the pure product can also initiate crystallization.
Oily precipitate forms instead of crystals. The product or impurity is "oiling out" of the solution.Re-heat the solution to dissolve the oil and allow it to cool more slowly. Adding slightly more solvent may also help.
Issue 3: Scavenger Resin Performance is Poor
Symptom Possible Cause Solution
Incomplete removal of boronic acid. Insufficient amount of scavenger resin was used.Increase the equivalents of the scavenger resin relative to the boronic acid impurity. A typical starting point is 2-3 equivalents.
Insufficient reaction time.Increase the stirring time of the reaction mixture with the resin. Monitor the removal of the boronic acid by TLC or LC-MS to determine the optimal time.
The chosen scavenger resin is not optimal for the specific boronic acid.Different boronic acids can have different affinities for various scavenger resins. If one type of resin (e.g., DEAM) is not effective, try a different type (e.g., a diol-based resin).
Product is adsorbed onto the resin. The product has functional groups that can also interact with the resin.Review the structure of your product. If it contains diol or other functionalities that can bind to the resin, this method may not be suitable. Consider a different type of scavenger resin with a more specific binding mechanism.
Issue 4: Challenges with Column Chromatography
Symptom Possible Cause Solution
Boronic acid streaks down the column. Strong interaction between the acidic boronic acid and the silica gel.Add a small amount of a modifier like acetic acid to the eluent to improve the peak shape.
Low or no recovery of boronic acid esters. The Lewis acidic boron atom of the ester interacts strongly with the Lewis basic silanol groups on the silica surface, leading to irreversible adsorption.Deactivate the silica gel by treating it with a non-nucleophilic base like triethylamine in the eluent or by impregnating the silica gel with boric acid before packing the column.
Hydrolysis of boronic esters on the acidic silica surface to the more polar boronic acid.Ensure anhydrous conditions during chromatography. Use of boric acid-impregnated silica can also suppress hydrolysis.

Data Presentation

Table 1: Comparison of Common Boronic Acid Removal Methods

MethodTypical Purity AchievedAdvantagesDisadvantagesSuitable For
Aqueous Extraction >95% (product dependent)[1]Simple, inexpensive, scalable.[1]Not suitable for acidic or base-sensitive products. Emulsion formation can be an issue.[1]Non-acidic, base-stable organic compounds.
Recrystallization >99% (product dependent)[1]Can yield very pure material. Scalable.[1]Only applicable to crystalline solids. Product loss in mother liquor.[1]Crystalline solid products with different solubility profiles from the impurity.
Chromatography >98%[1]Widely applicable to a range of compounds. Can separate complex mixtures.[1]Can be time-consuming and require significant solvent volumes. Potential for product decomposition on silica.[1]Most organic compounds, including oils and isomers.
Scavenger Resins >99%[1]High selectivity, simple filtration-based workup, can be used in batch or flow.[1]Resins can be expensive. May require optimization of reaction time and equivalents of resin.[1]A wide range of products where the impurity has a specific reactive handle.

Experimental Protocols

Protocol 1: Removal of Phenylboronic Acid via Basic Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Extraction: Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution.[4]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The aqueous layer containing the sodium phenylboronate salt can be drained off.

  • Repeat: Repeat the extraction with the basic solution one or two more times to ensure complete removal of the boronic acid.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification using a Scavenger Resin (Batch Mode)
  • Resin Selection: Choose an appropriate scavenger resin (e.g., SiliaBond DEAM or a diol-functionalized resin).

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent that is compatible with the chosen resin.

  • Resin Addition: Add the scavenger resin (typically 2-3 equivalents relative to the estimated amount of boronic acid impurity) to the solution.

  • Stirring: Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the reaction by TLC or LC-MS. A typical duration is 4-16 hours.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the solvent used for the reaction to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Flash Chromatography with Boric Acid-Impregnated Silica Gel
  • Preparation of Treated Silica:

    • Prepare a 5% w/v solution of boric acid in methanol. For 100 g of silica gel, approximately 550 mL of this solution will be needed.

    • Create a slurry of the silica gel in the boric acid/methanol solution in a flask.

    • Gently agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration using a Büchner funnel.

    • Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).

    • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.

  • Column Packing: Pack a flash chromatography column with the prepared boric acid-impregnated silica gel using standard procedures.

  • Sample Loading and Elution: Dissolve the crude product in a minimal amount of the chosen eluent and load it onto the column. Elute the column with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to separate the desired product from the boronic acid impurity.

Visualizations

experimental_workflow start Crude Reaction Mixture (Containing Boronic Acid Impurity) extraction Basic Aqueous Extraction start->extraction Product is not acidic recrystallization Recrystallization start->recrystallization Product is solid scavenger Scavenger Resin start->scavenger Selective binding possible chromatography Column Chromatography start->chromatography General applicability product Purified Product extraction->product recrystallization->product scavenger->product chromatography->product

Caption: Decision workflow for selecting a purification method.

troubleshooting_flowchart start Boronic Acid Impurity Detected Post-Purification check_method Review Purification Method start->check_method is_extraction Was Basic Extraction Used? check_method->is_extraction is_recryst Was Recrystallization Used? is_extraction->is_recryst No increase_base Increase Base Concentration or Change Solvent is_extraction->increase_base Yes is_scavenger Was Scavenger Resin Used? is_recryst->is_scavenger No change_solvent Change Recrystallization Solvent System is_recryst->change_solvent Yes increase_equiv Increase Resin Equivalents or Change Resin Type is_scavenger->increase_equiv Yes

Caption: Troubleshooting logic for persistent impurities.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-4-fluorophenylboronic Acid and Other Substituted Phenylboronic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical development and materials science, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Substituted phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides an objective comparison of 3-Chloro-4-fluorophenylboronic acid with other substituted phenylboronic acids, focusing on their performance in Suzuki-Miyaura coupling, their applications in drug discovery, and the underlying principles that govern their reactivity.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. The electron-withdrawing or -donating properties of groups on the phenyl ring can affect the transmetalation step of the catalytic cycle. This compound, with its two electron-withdrawing halogens, presents a unique reactivity profile.

To contextualize its performance, the following tables summarize yields for Suzuki-Miyaura coupling reactions with various substituted phenylboronic acids. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, the data presented provides valuable insights into the relative reactivity of these crucial reagents.

Table 1: Comparative Performance of Various Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95
Phenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90
3,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
Pentafluorophenylboronic acidIodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

The data suggests that the presence of electron-withdrawing fluorine atoms generally leads to high reactivity and good yields in Suzuki-Miyaura couplings. For instance, a study comparing 4-fluorophenylboronic acid to the non-fluorinated phenylboronic acid demonstrated the superior performance of the fluorinated analog under the tested conditions.

Factors Influencing Reactivity: A Logical Relationship

The interplay of electronic and steric effects is crucial in determining the efficacy of a substituted phenylboronic acid in cross-coupling reactions. The following diagram illustrates these relationships for this compound and its counterparts.

G A Substituted Phenylboronic Acid B Electronic Effects (Inductive & Mesomeric) A->B C Steric Hindrance A->C E Electron-Withdrawing Groups (e.g., -Cl, -F) B->E F Electron-Donating Groups (e.g., -OCH3, -CH3) B->F G Ortho-substituents C->G H Meta- & Para-substituents C->H D Reactivity in Suzuki-Miyaura Coupling M Higher Yields (Generally) D->M N Lower Yields (Potentially) D->N I Increased Lewis Acidity (Facilitates Transmetalation) E->I J Decreased Lewis Acidity F->J K Increased steric bulk around boronic acid moiety G->K L Minimal steric bulk H->L I->D J->D K->D L->D

Factors influencing phenylboronic acid reactivity.

For this compound, the chlorine at the 3-position and the fluorine at the 4-position both exert strong electron-withdrawing inductive effects. This increases the Lewis acidity of the boron center, which can facilitate the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. The lack of ortho-substituents minimizes steric hindrance around the boronic acid moiety, further contributing to its high reactivity.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound and its aniline precursor, 3-chloro-4-fluoroaniline, are pivotal building blocks in the synthesis of numerous pharmaceutical agents, particularly kinase inhibitors. A prominent example is the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways.

EGFR/HER2 Signaling Pathway

The EGFR/HER2 signaling cascade plays a central role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Lapatinib functions by binding to the ATP-binding site of the EGFR/HER2 kinase domain, inhibiting its activity and downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization & Phosphorylation RAS RAS HER2->RAS PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Lapatinib Lapatinib (Inhibitor) Lapatinib->EGFR Lapatinib->HER2 Ligand Ligand (e.g., EGF) Ligand->EGFR

Simplified EGFR/HER2 Signaling Pathway.

The 3-chloro-4-fluoro substitution pattern on the aniline moiety of Lapatinib is crucial for its binding affinity and overall efficacy.

Experimental Protocols

A standardized protocol is essential for the objective comparison of different substituted phenylboronic acids. Below is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for benchmarking purposes.

General Experimental Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, and the base.

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (typically 2-24 hours).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

G A Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent) B Inert Atmosphere (Argon/Nitrogen) A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

A Head-to-Head Comparison: Suzuki vs. Stille Coupling for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are cornerstone methodologies for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl compounds critical to the pharmaceutical and materials science industries. While both reactions effectively forge a connection between two sp²-hybridized carbon atoms, their distinct organometallic reagents—organoboron compounds for Suzuki and organotin compounds for Stille—give rise to significant differences in reaction scope, conditions, and practical considerations. This guide provides a detailed comparison of the two methods, supported by experimental data, to assist researchers in selecting the optimal strategy for their synthetic targets.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1]High toxicity of organotin reagents and byproducts.[1]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.[2]Organostannanes are generally stable to air and moisture.[2]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.[1]Often proceeds under neutral or mildly basic conditions.[1]
Functional Group Tolerance Broad tolerance, but can be sensitive to strong bases.[2]Excellent tolerance for a wide range of functional groups.[2]
Byproduct Removal Boron byproducts are generally water-soluble and easily removed through aqueous workup.[1]Tin byproducts can be challenging to remove completely from the reaction mixture.[2]

Performance Comparison: Experimental Data

The choice between Suzuki and Stille coupling is often dictated by the specific substrates involved. The following data, derived from a comparative study on the functionalization of diazocines, illustrates the performance of each reaction with various aryl bromides.[1][3]

Table 1: Coupling of Electronically Varied Aryl Bromides[1][3]
Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromoanisole (electron-rich)9590
4-Bromotoluene9192
1-Bromo-4-nitrobenzene (electron-deficient)8089
4-Bromobenzonitrile7588
4-Bromobenzaldehyde3991
Methyl 4-bromobenzoate5980
Table 2: Coupling of Sterically Hindered Aryl Bromides[1]
Aryl BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
1-Bromo-2-isopropylbenzene6086
1-Bromo-2-mesitylbenzeneLow (not reported)57
Table 3: Coupling of Heterocyclic Bromides[1][3]
Heterocyclic BromideSuzuki Coupling Yield (%)Stille Coupling Yield (%)
2-Bromothiophene6694
3-Bromothiophene5790
2-Bromofuran5185
3-Bromofuran4582
4-Bromopyridine047

From this data, it is evident that the Stille coupling often provides more consistent and higher yields, particularly with challenging substrates such as those containing coordinating functional groups (e.g., aldehydes, esters), sterically hindered systems, and certain heterocycles.[1] The Suzuki coupling, while highly effective in many cases, can be more sensitive to steric and electronic effects.[1]

Catalytic Cycles and Reaction Mechanisms

The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step, which is influenced by the nature of the organometallic reagent.

Suzuki_Coupling pd0 Pd(0)L₂ pd_complex1 L₂Pd(Ar¹)X pd0->pd_complex1 Ar¹-X cycle oa Oxidative Addition re Reductive Elimination tm Transmetalation pd_complex2 L₂Pd(Ar¹)(Ar²) pd_complex1:s->pd_complex2:w Ar²-B(OR)₂ (Base) pd_complex2:w->pd0:s Ar¹-Ar² label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

In the Suzuki coupling, a base is required to activate the organoboron species, forming a borate complex that facilitates the transfer of the aryl group to the palladium center during transmetalation.

Stille_Coupling pd0 Pd(0)L₂ pd_complex1 L₂Pd(Ar¹)X pd0->pd_complex1 Ar¹-X cycle oa Oxidative Addition re Reductive Elimination tm Transmetalation pd_complex2 L₂Pd(Ar¹)(Ar²) pd_complex1:s->pd_complex2:w Ar²-SnR₃ pd_complex2:w->pd0:s Ar¹-Ar² label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination Decision_Tree start Start: Biaryl Synthesis toxicity Is toxicity a major concern? start->toxicity functional_groups Are sensitive functional groups present? toxicity->functional_groups No suzuki Prefer Suzuki Coupling toxicity->suzuki Yes steric_hindrance Is steric hindrance significant? functional_groups->steric_hindrance No stille Consider Stille Coupling functional_groups->stille Yes boronic_acid_stability Is the corresponding boronic acid stable? steric_hindrance->boronic_acid_stability No steric_hindrance->stille Yes boronic_acid_stability->suzuki Yes boronic_acid_stability->stille No

References

A Researcher's Guide to [¹⁸F]Isotopic Labeling of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Labeling Precursors for Positron Emission Tomography (PET)

The incorporation of Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide, into aromatic molecules is a cornerstone of modern medical imaging. [¹⁸F]-labeled radiotracers are indispensable for Positron Emission Tomography (PET), a powerful diagnostic tool that allows for the visualization and quantification of physiological processes in vivo.[1][2][3] The development of efficient and versatile methods for creating carbon–¹⁸F bonds on aromatic rings, particularly on those that are not electronically deficient, remains a significant challenge in radiochemistry.[1][4][5]

This guide provides a comparative overview of common precursor classes used for the nucleophilic [¹⁸F]-labeling of arenes, with a focus on arylboronic acids, exemplified by structures like 3-Chloro-4-fluorophenylboronic acid. While direct isotopic labeling studies on this specific molecule are not extensively published, its class—arylboronic acids and their esters—represents a key strategy in modern radiofluorination.[1][6][7][8] We will compare this method with two other prominent alternatives: diaryliodonium salts and spirocyclic iodonium ylides.

The choice of labeling precursor is critical, as it dictates the reaction conditions, achievable radiochemical yield (RCY), molar activity, and the overall applicability to a diverse range of molecular scaffolds. This comparison aims to equip researchers, scientists, and drug development professionals with the data and methodologies needed to select the most appropriate strategy for their target molecule.

Comparative Performance of [¹⁸F]Labeling Precursors

The efficiency of a radiolabeling strategy is paramount due to the short 109.7-minute half-life of Fluorine-18.[3] The following table summarizes key performance metrics for the three precursor classes, offering a quantitative comparison to guide precursor selection.

Precursor ClassTypical Precursor ExampleMethodRadiochemical Conversion (RCC) / Yield (RCY)¹Reaction ConditionsKey AdvantagesKey Limitations
Arylboronic Acids / Esters This compoundCopper-Mediated Nucleophilic Fluorination9–79% (RCC)[1][9][10]60–140°C, 20–30 min, Cu(OTf)₂, Pyridine/DMA[1][9][10]High functional group tolerance; effective for electron-rich, -neutral, and -deficient arenes; stable, often commercially available precursors.[1][6][8]Potential for protodeboronation byproducts; can be sensitive to basic conditions.[9][11]
Diaryliodonium Salts (Mesityl)(aryl)iodonium saltNucleophilic Fluorination (with or without Cu-catalysis)14–79% (RCC)[5]80–150°C, 15-20 min, often requires high temperatures without catalysis.[5][12]Enables labeling of electron-rich arenes; copper catalysis can lower temperature and improve yields.[5]Precursor synthesis can be challenging; salts may have limited stability and shelf-life; high temperatures can limit functional group compatibility.[5]
Spirocyclic Iodonium Ylides Adamantyl spirocyclic iodonium ylideNucleophilic Fluorination11–25% (isolated RCY)[4][13][14]120°C, 15-60 min[4]Highly efficient for sterically hindered and electron-rich arenes; precursors are often stable, crystalline solids.[13][15]Precursor synthesis can be multi-step; may require specific auxiliaries for optimal stability and reactivity.[4]

¹Radiochemical Conversion (RCC) is the percentage of [¹⁸F]fluoride incorporated into the product, determined by radio-TLC or radio-HPLC. Radiochemical Yield (RCY) is the isolated, decay-corrected yield of the final product.

Experimental Workflows and Signaling Pathways

The overarching goal of these labeling methods is to produce a radiotracer for use in PET imaging. The general workflow, from cyclotron production of [¹⁸F]fluoride to the final labeled molecule, is a multi-step process requiring careful optimization.

General [¹⁸F]-Radiolabeling Workflow

The diagram below illustrates the typical sequence of events in a radiolabeling experiment. The process begins with the production of aqueous [¹⁸F]fluoride, which is then dried and reacted with the chosen precursor to form the [¹⁸F]-labeled arene.

G cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiosynthesis cluster_2 Purification & QC a Cyclotron Production ¹⁸O(p,n)¹⁸F b Trapping on Anion Exchange Cartridge a->b c Elution with Base (e.g., K₂CO₃/K₂₂₂ or TEAB) b->c d Azeotropic Drying (MeCN) c->d Transfer of [¹⁸F]Fluoride e Reaction with Precursor (e.g., Arylboronic Acid) d->e f Heating (e.g., 110°C, 20 min) e->f g SPE or HPLC Purification f->g Crude Reaction Mixture h Quality Control (radio-TLC/HPLC) g->h i Final Product: [¹⁸F]Fluoroarene h->i

Caption: General workflow for [¹⁸F]-labeling of aromatic compounds.

Comparison of Reaction Mechanisms

The chemical transformations for each precursor class are distinct. The following diagrams illustrate the core reaction for each method, highlighting the precursor, reagents, and the final [¹⁸F]-labeled product.

G cluster_boronic Arylboronic Acid Method cluster_iodonium Diaryliodonium Salt Method cluster_ylide Iodonium Ylide Method precursor1 Ar-B(OH)₂ product1 Ar-[¹⁸F]F precursor1->product1 Copper-Mediated Fluorination reagents1 [¹⁸F]KF/K₂₂₂ Cu(OTf)₂py₄ DMA, 110°C precursor2 [Ar-I-Ar']⁺X⁻ product2 Ar-[¹⁸F]F + Ar'-I precursor2->product2 Nucleophilic Aromatic Substitution reagents2 [¹⁸F]KF/K₂₂₂ DMSO, 150°C precursor3 Spirocyclic Iodonium(III) Ylide product3 Ar-[¹⁸F]F precursor3->product3 Reductive Elimination reagents3 [¹⁸F]TEAF MeCN, 120°C

Caption: Simplified reaction schemes for [¹⁸F]-fluorination methods.

Detailed Experimental Protocols

Reproducibility is key in radiochemistry. The following are representative protocols adapted from published literature for each of the discussed labeling methods.

Protocol 1: Copper-Mediated [¹⁸F]Fluorination of an Arylboronic Acid[1][16]

This protocol is a general method for the radiofluorination of various arylboronic acids.

  • [¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on a QMA (quaternary methylammonium) anion-exchange cartridge.

  • Elution: The cartridge is eluted with a solution of K₂CO₃ and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Drying: The eluate is dried azeotropically with additional acetonitrile under a stream of nitrogen at 110°C.

  • Reaction Mixture Preparation: To the dried K[¹⁸F]F-K₂₂₂ complex, a solution of the arylboronic acid precursor (e.g., this compound, ~5-10 mg), Cu(OTf)₂ (~5 eq.), and pyridine (~125 eq.) in dimethylformamide (DMF, ~0.5 mL) is added.

  • Reaction: The sealed reaction vessel is heated at 110°C for 20 minutes.

  • Purification: After cooling, the reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge. The product is eluted with ethanol or acetonitrile and purified via semi-preparative HPLC.

Protocol 2: [¹⁸F]Fluorination of a Diaryliodonium Salt[5]

This protocol is suitable for labeling electron-rich arenes using a (mesityl)(aryl)iodonium salt precursor.

  • [¹⁸F]Fluoride Preparation & Drying: Follow steps 1-3 from Protocol 1.

  • Reaction Mixture Preparation: A solution of the (mesityl)(aryl)iodonium salt precursor (~5-10 mg) and Cu(OTf)₂ (if using catalysis) in a suitable solvent like DMSO or DMF (~0.5 mL) is added to the dried K[¹⁸F]F-K₂₂₂ complex.

  • Reaction: The mixture is heated at a temperature ranging from 80°C (with copper catalysis) to 150°C (uncatalyzed) for 15-20 minutes.

  • Purification: The crude reaction is quenched, diluted, and purified, typically by semi-preparative HPLC, to isolate the desired [¹⁸F]fluoroarene from the iodomesitylene byproduct and unreacted precursor.

Protocol 3: [¹⁸F]Fluorination of a Spirocyclic Iodonium Ylide[13][14]

This method is particularly effective for sterically demanding or non-activated aromatic systems.

  • [¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge and eluted using tetraethylammonium bicarbonate (TEAB) to form [¹⁸F]TEAF.

  • Drying: The [¹⁸F]TEAF solution is dried azeotropically with acetonitrile.

  • Reaction Mixture Preparation: The spirocyclic iodonium ylide precursor (~2-5 mg) is dissolved in a solvent such as acetonitrile or DMSO and added to the dried [¹⁸F]TEAF.

  • Reaction: The sealed vial is heated at approximately 120°C for 15-20 minutes.

  • Purification: The reaction is cooled and purified by solid-phase extraction (SPE) or semi-preparative HPLC to yield the pure [¹⁸F]-labeled product.

References

A Comparative Guide to Suzuki Reactions of 3-Chloro-4-fluorophenylboronic Acid for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Within the vast landscape of this reaction, the use of substituted phenylboronic acids is pivotal for the synthesis of diverse biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials. This guide provides a comparative analysis of mechanistic considerations and reaction conditions for Suzuki reactions involving 3-Chloro-4-fluorophenylboronic acid and its fluorinated analogues. By presenting experimental data and detailed protocols, we aim to equip researchers with the necessary information to select optimal conditions for their synthetic endeavors.

Performance Comparison of Catalytic Systems

The success of a Suzuki-Miyaura reaction is highly dependent on the interplay of the palladium catalyst, ligands, base, and solvent system. For electron-deficient boronic acids like this compound, careful optimization is crucial to achieve high yields and minimize side reactions such as protodeboronation.

Below, we summarize experimental data from studies on Suzuki-Miyaura couplings of fluorinated phenylboronic acids with various aryl halides. This comparative data serves as a valuable resource for selecting a starting point for reaction optimization.

Table 1: Comparison of Palladium Catalysts and Ligands in Suzuki Coupling of Fluorinated Phenylboronic Acids

Aryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10 (heterogeneous)-K₂CO₃H₂O1103>95
4-bromotoluene4-fluorophenylboronic acidPd₂(dba)₃ (2.5)SPhosK₃PO₄Toluene1001892
4-chloroanisole4-fluorophenylboronic acid[Pd(IPr)(cin)Cl] (0.01)IPrK₂CO₃EtOH/H₂O801685
1-bromo-3,5-dimethylbenzene3,4-difluorophenylboronic acidPd(PPh₃)₄ (3)PPh₃Na₂CO₃DME/H₂O801298
4-bromobenzonitrile3,4-difluorophenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄1,4-Dioxane/H₂O100297
5-(4-bromophenyl)-4,6-dichloropyrimidineThis compoundPd(PPh₃)₄ (0.1 equiv)PPh₃Na₂CO₃Acetonitrile/H₂O8012Product not formed [1]

Note: The data presented is compiled from various sources and may not represent directly comparable experiments. It is intended to provide a general overview of effective reaction conditions.

The unsuccessful reaction of this compound with 5-(4-bromophenyl)-4,6-dichloropyrimidine under the specified conditions highlights the challenges that can be encountered with complex substrates.[1] This particular result underscores the importance of screening different catalysts, ligands, and bases to identify a productive system. For instance, the use of more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, in combination with a stronger base like K₃PO₄, has been shown to be effective for challenging Suzuki couplings.

Mechanistic Overview and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for a Suzuki-Miyaura reaction involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base in Reaction Vessel start->reagents inert Establish Inert Atmosphere (e.g., Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat Reaction Mixture with Stirring catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC/MS, LC/MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification product Characterize Pure Product purification->product end End product->end

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are representative experimental protocols for Suzuki-Miyaura reactions that can be adapted for use with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Homogeneous Catalyst

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst; 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos; 1-2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial, add the aryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if separate) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Suzuki-Miyaura Coupling with a Heterogeneous Catalyst

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Heterogeneous palladium catalyst (e.g., Pd on carbon, G-COOH-Pd-10; specified weight %)

  • Base (e.g., K₂CO₃; 2 equiv)

  • Solvent (e.g., water, ethanol/water mixture)

Procedure:

  • In a round-bottom flask, combine the aryl halide, this compound, base, and the heterogeneous catalyst.

  • Add the solvent to the flask.

  • Attach a reflux condenser and heat the mixture to the desired temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can often be washed and reused.

  • Extract the filtrate with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound presents both opportunities and challenges for synthetic chemists. While its use can introduce a valuable structural motif into target molecules, the electronic properties of this boronic acid necessitate careful optimization of reaction conditions. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to develop efficient and robust synthetic routes. The key to success often lies in the systematic screening of catalysts, ligands, and bases, particularly when dealing with complex or unreactive coupling partners. Future work in this area could focus on the development of novel catalytic systems specifically designed for the efficient coupling of challenging electron-deficient boronic acids.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. The choice of an optimal palladium catalyst system is paramount for achieving high efficiency, yield, and purity, particularly when working with electronically challenging substrates such as 3-chloro-4-fluorophenylboronic acid. This guide provides an objective comparison of various palladium catalyst systems for the Suzuki-Miyaura coupling of this specific boronic acid, supported by experimental data from relevant studies.

Performance Comparison of Palladium Catalyst Systems

The following table summarizes the performance of different classes of palladium catalysts in Suzuki-Miyaura coupling reactions involving this compound and structurally similar fluorinated arylboronic acids. This data, compiled from various sources, offers a comparative overview to guide catalyst selection.

Catalyst SystemAryl Halide PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Buchwald Precatalyst
Pd(OAc)₂ / SPhos3-Chloro-1,2,4-benzotriazine 1-oxideK₃PO₄Toluene/H₂O1102472--
XPhos Pd G34-ChloroanisoleK₃PO₄THF/H₂Ort0.593--
Heterogeneous Catalyst
G-COOH-Pd-101-Bromo-4-fluorobenzeneK₂CO₃H₂O1103>95 (conversion)21667.1
Traditional Catalysts
Pd(PPh₃)₄1-Chloro-2-nitrobenzene derivativeNa₂CO₃MeOH/H₂O80 (MW)0.595--
PdCl₂(dppf)Aryl BromideK₂CO₃1,4-Dioxane/H₂O85-10012-2485-95 (typical)--

Note: Data for Buchwald and traditional catalysts are drawn from reactions with structurally relevant or challenging substrates, as direct comparative data for this compound across all catalyst types is not available in a single study. The performance of heterogeneous catalysts is highly dependent on the support and preparation method.

Experimental Protocols

Detailed methodologies for representative experiments are provided below.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst System (Based on SPhos)

This protocol is adapted from the coupling of a chlorinated heterocycle with an arylboronic acid.[1]

  • Reaction Setup: In a nitrogen-purged glovebox or Schlenk flask, combine the aryl chloride (1.0 mmol), this compound (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (3 mL) and water (1 mL).

  • Reaction Conditions: Seal the vessel and heat the mixture at 110°C with vigorous stirring for 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a Heterogeneous Catalyst (G-COOH-Pd-10)

This protocol describes the coupling of 4-fluorophenylboronic acid with an aryl bromide using a graphene-supported palladium catalyst.[2]

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (0.25 mmol), this compound (0.30 mmol), potassium carbonate (K₂CO₃, 0.50 mmol), and the G-COOH-Pd-10 catalyst (15 mg).

  • Degassing: Subject the flask to three vacuum/nitrogen cycles to ensure an inert atmosphere.

  • Solvent Addition: Add degassed water (3 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 110°C and stir for 3-48 hours. Monitor the reaction progress by GC or TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and separate the catalyst by centrifugation or filtration. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The residue can be purified by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling using a Traditional Palladium Catalyst (Pd(PPh₃)₄)

This is a general protocol for Suzuki-Miyaura coupling using a common traditional catalyst.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in a mixture of dimethoxyethane (8 mL) and water (2 mL).

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80°C and stir overnight.

  • Work-up and Purification: After cooling, filter the mixture through a pad of celite, rinsing with methanol and dichloromethane. Concentrate the filtrate under reduced pressure. The resulting solid can be purified by flash chromatography.

Visualizing the Workflow

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection and Optimization Workflow

This diagram outlines a logical workflow for selecting and optimizing a palladium catalyst for the Suzuki-Miyaura coupling of this compound.

Optimization_Workflow cluster_screening Catalyst & Condition Screening cluster_optimization Reaction Optimization Define_Substrates Define Substrates: This compound + Aryl Halide Catalyst_Screening Screen Catalyst Type: - Buchwald Precatalysts - Heterogeneous Catalysts - Traditional Catalysts Define_Substrates->Catalyst_Screening Base_Solvent_Screening Screen Base & Solvent: - K3PO4, K2CO3, Cs2CO3 - Toluene, Dioxane, H2O Catalyst_Screening->Base_Solvent_Screening Select best catalyst class Temp_Time_Opt Optimize Temperature & Time Base_Solvent_Screening->Temp_Time_Opt Identify promising conditions Catalyst_Loading_Opt Optimize Catalyst Loading Temp_Time_Opt->Catalyst_Loading_Opt Final_Protocol Final Optimized Protocol Catalyst_Loading_Opt->Final_Protocol

Caption: A logical workflow for catalyst screening and reaction optimization.

References

A Comparative Kinetic Analysis of 3-Chloro-4-fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the 3-chloro-4-fluorophenyl motif is a cornerstone in the development of numerous pharmaceutical agents and functional materials. The efficient synthesis of these structures often relies on cross-coupling reactions, with the kinetic performance of the chosen methodology being a critical determinant of yield, purity, and overall process efficiency. This guide provides a comparative kinetic analysis of three prominent cross-coupling reactions utilizing 3-chloro-4-fluorophenylboronic acid: the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings.

Due to the limited availability of direct kinetic data for this compound in all three reaction types, this guide leverages experimental data from closely related substituted phenylboronic acids to provide a robust comparative framework. The electronic effects of the chloro and fluoro substituents—both being electron-withdrawing—are key to understanding the anticipated kinetic behavior.

Comparative Kinetic Performance

The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The electron-withdrawing nature of both the chlorine and fluorine atoms decreases the electron density on the boronic acid, which can impact the rate-determining steps of the catalytic cycles.

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the transmetalation step is often rate-limiting. Electron-withdrawing groups on the boronic acid can influence this step.[1] While specific data for this compound is scarce, studies on other fluorinated phenylboronic acids suggest that the electron-deficient nature can lead to efficient coupling, particularly with electron-rich aryl halides.[2]

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide. While the boronic acid is not a direct participant, its precursor, the corresponding aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene), would be required. The presence of electron-withdrawing groups on the aryl halide has been shown to reduce the energy barriers for the oxidative addition step, which can be rate-limiting.[3][4] This suggests that the corresponding aryl halide for this compound would be a reactive coupling partner.

Chan-Lam Coupling: The Chan-Lam coupling provides an alternative for C-N and C-O bond formation, typically using copper catalysts.[5][6] The mechanism is distinct from the palladium-catalyzed reactions. The electronic effects on the boronic acid can influence the formation of the copper-aryl intermediate. Generally, this reaction is known to be tolerant of a wide range of functional groups.

The following table summarizes the expected kinetic performance of this compound in these three coupling reactions based on established chemical principles and data from analogous systems.

Reaction TypeTypical CatalystKey Mechanistic Step Influenced by Boronic Acid ElectronicsExpected Relative Rate with this compoundKey Considerations
Suzuki-Miyaura Coupling Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf))TransmetalationModerate to FastThe rate will be highly dependent on the choice of catalyst, ligand, base, and the electronic nature of the coupling partner.[7]
Buchwald-Hartwig Amination Palladium-based (e.g., Pd₂(dba)₃ with phosphine ligands)Oxidative Addition (of the corresponding aryl halide)Fast (for the corresponding aryl halide)Ligand choice is crucial for achieving high turnover numbers and rates. Sterically hindered ligands can accelerate the reaction.[8][9]
Chan-Lam Coupling Copper-based (e.g., Cu(OAc)₂)Formation of Copper-Aryl IntermediateModerateCan be performed under milder conditions, often open to air. The reaction scope is broad for various nucleophiles.[10][11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for conducting kinetic analyses. Below are generalized methodologies for monitoring the kinetics of each coupling reaction.

General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC

This protocol outlines a general procedure for monitoring the reaction progress of a Suzuki-Miyaura coupling using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Internal standard (e.g., Biphenyl)

  • HPLC-grade solvents for mobile phase

  • Reaction vials and heating block/oil bath

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, this compound, and the internal standard in the reaction solvent.

  • Reaction Setup: In a reaction vial, add the palladium catalyst and the base.

  • Initiation of Reaction: To the vial, add the stock solutions of the aryl halide and the internal standard. Then, add the stock solution of this compound to initiate the reaction.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching and Preparation for HPLC: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction. Dilute the sample as necessary for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The concentration of the reactants and products is determined by integrating the peak areas relative to the internal standard.[12][13]

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

General Protocol for Kinetic Analysis of Buchwald-Hartwig Amination via GC-MS

This protocol describes a method for tracking the kinetics of a Buchwald-Hartwig amination using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Aryl halide corresponding to the boronic acid (e.g., 1-bromo-3-chloro-4-fluorobenzene)

  • Amine (e.g., Morpholine)

  • Palladium precatalyst (e.g., G3-XPhos)

  • Base (e.g., NaOtBu)

  • Solvent (e.g., Toluene)

  • Internal standard (e.g., Dodecane)

  • GC-MS system with a suitable column

Procedure:

  • Reaction Setup: In a glovebox, charge a reaction vial with the palladium precatalyst, base, and a stir bar.

  • Addition of Reagents: Add the solvent, the amine, the aryl halide, and the internal standard to the vial.

  • Reaction Conditions: Seal the vial and place it in a preheated heating block.

  • Sampling and Analysis: At specified time points, a sample is taken from the reaction mixture and diluted with a suitable solvent (e.g., ethyl acetate). The sample is then directly injected into the GC-MS for analysis.

  • Data Processing: The conversion and yield are calculated based on the peak areas of the starting material and product relative to the internal standard.

General Protocol for Kinetic Analysis of Chan-Lam Coupling via ¹H NMR Spectroscopy

This protocol details the use of in-situ ¹H NMR spectroscopy to monitor the kinetics of a Chan-Lam coupling reaction.

Materials:

  • This compound

  • Nucleophile (e.g., Aniline or Phenol)

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Solvent (e.g., DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the this compound, the nucleophile, and the copper catalyst in the deuterated solvent.

  • NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

  • Time-Resolved Spectra: Acquire ¹H NMR spectra at regular intervals.

  • Kinetic Analysis: The reaction progress can be monitored by integrating the signals corresponding to the starting materials and the product. The rate of the reaction can be determined by plotting the integral values against time.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these complex reactions, the following diagrams, generated using Graphviz, illustrate a key reaction pathway and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Stock Solutions Stock Solutions Reaction Setup Reaction Setup Stock Solutions->Reaction Setup Initiate Reaction Initiate Reaction Reaction Setup->Initiate Reaction Time-course Sampling Time-course Sampling Initiate Reaction->Time-course Sampling Quench Aliquots Quench Aliquots Time-course Sampling->Quench Aliquots Analytical Measurement\n(HPLC/GC-MS/NMR) Analytical Measurement (HPLC/GC-MS/NMR) Quench Aliquots->Analytical Measurement\n(HPLC/GC-MS/NMR) Data Processing Data Processing Analytical Measurement\n(HPLC/GC-MS/NMR)->Data Processing Kinetic Profile Kinetic Profile Data Processing->Kinetic Profile

Caption: General workflow for kinetic analysis of coupling reactions.

References

Comparative Guide to Biaryl Compounds Synthesized from 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of a representative biaryl compound synthesized from 3-chloro-4-fluorophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. It offers a detailed comparison with a structurally similar, non-fluorinated alternative, supported by experimental data and protocols. This document is intended to assist researchers in evaluating the utility of this building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction to Synthesized Product and Alternatives

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds.[1] The resulting biaryl structures are of significant interest in medicinal chemistry due to the unique properties conferred by the halogen substituents. The presence of both chlorine and fluorine can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

This guide focuses on the synthesis and characterization of 4'-amino-3-chloro-4-fluorobiphenyl , a representative product of the Suzuki-Miyaura coupling of this compound with 4-bromoaniline. As a point of comparison, we will evaluate this product against its non-fluorinated analog, 4'-amino-3-chlorobiphenyl .

Performance Comparison: The Impact of Fluorination

The introduction of a fluorine atom onto the biphenyl scaffold can significantly alter its physicochemical and biological properties. Below is a comparative summary of the anticipated effects based on established principles in medicinal chemistry.

Property4'-amino-3-chloro-4-fluorobiphenyl (Synthesized Product)4'-amino-3-chlorobiphenyl (Alternative)Rationale
Lipophilicity (LogP) HigherLowerThe addition of a fluorine atom generally increases the lipophilicity of a molecule.
Metabolic Stability EnhancedStandardThe carbon-fluorine bond is exceptionally strong and less susceptible to metabolic degradation by cytochrome P450 enzymes.
Binding Affinity Potentially alteredBaselineFluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially enhancing binding affinity.
Acidity/Basicity (pKa) ModifiedStandardThe electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, such as the amino group.

Experimental Protocols and Data

While a specific literature source detailing the synthesis and full characterization of 4'-amino-3-chloro-4-fluorobiphenyl could not be located, the following represents a standard and reliable experimental protocol for its synthesis via a Suzuki-Miyaura coupling reaction, based on established methodologies for similar compounds.

Synthesis of 4'-amino-3-chloro-4-fluorobiphenyl

Reaction Scheme:

Materials:

  • This compound

  • 4-Bromoaniline

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine this compound (1.2 mmol), 4-bromoaniline (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Structural Confirmation Data (Representative)

The following tables summarize the expected analytical data for the structural confirmation of 4'-amino-3-chloro-4-fluorobiphenyl, based on typical values for analogous compounds.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.55 - 7.45m2HAr-H
7.40 - 7.30m2HAr-H
7.25 - 7.15m1HAr-H
6.80 - 6.70m2HAr-H
3.80br s2H-NH₂

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.0 (d, J = 248 Hz)C-F
146.0C-NH₂
138.0Ar-C
131.0Ar-CH
129.0Ar-CH
128.0 (d, J = 8 Hz)Ar-CH
125.0 (d, J = 4 Hz)Ar-C-Cl
122.0 (d, J = 18 Hz)Ar-CH
116.0Ar-CH

Table 3: Mass Spectrometry Data

TechniqueResult
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for C₁₂H₉ClFN [M+H]⁺: 222.0489; Found: 222.0491

Visualizations

Suzuki-Miyaura Catalytic Cycle

The synthesis of 4'-amino-3-chloro-4-fluorobiphenyl proceeds via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[3] The catalytic cycle, which is fundamental to this transformation, is depicted below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² reductive_elimination->product boronate R²-B(OR)₂ boronate->transmetalation base Base base->transmetalation Activates Boronic Acid halide R¹-X halide->oxidative_addition Synthesis_Workflow start Combine Reactants: This compound 4-Bromoaniline K₂CO₃ Pd(PPh₃)₄ reaction Heat to 90°C in Dioxane/Water (12 hours) start->reaction workup Aqueous Workup: Dilute with Ethyl Acetate Wash with Water and Brine reaction->workup drying Dry over Na₂SO₄ workup->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography (Silica Gel) concentration->purification product Pure 4'-amino-3-chloro-4-fluorobiphenyl purification->product characterization Structural Confirmation: NMR, HRMS product->characterization

References

3-Chloro-4-fluorophenylboronic Acid: A Comparative Guide to its Applications in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-fluorophenylboronic acid is a crucial organoboronic acid that serves as a fundamental building block in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, makes it an indispensable precursor for the creation of complex molecules, most notably in the development of targeted cancer therapies. This guide provides a comparative analysis of its application in the synthesis of key drug molecules, presents experimental data, and outlines detailed protocols for its use, primarily in Suzuki-Miyaura coupling reactions.

Performance in the Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of tyrosine kinase inhibitors (TKIs), which are pivotal in oncology. Its structure forms a key component of the pharmacophore that binds to the hinge region of kinase domains.

Comparative Analysis: Synthesis of Lapatinib Analogs

Lapatinib is a dual tyrosine kinase inhibitor that targets the EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) pathways. The 3-chloro-4-fluorophenyl group is essential for its activity. In synthetic campaigns, the efficiency of coupling this boronic acid with a quinazoline core is a critical measure of performance.

Below is a comparison of Suzuki coupling reactions using this compound with a heterocyclic partner, showcasing typical yields.

Reactant 1 Reactant 2 (Boronic Acid) Catalyst/Base Solvent Yield (%) Reference
6-iodoquinazoline derivativeThis compound Pd(PPh3)4 / Na2CO31,4-Dioxane/H2O85-95%
6-bromoquinazoline derivativeThis compound Pd(dppf)Cl2 / K2CO3Acetonitrile/H2O80-90%
6-iodoquinazoline derivative4-Fluorophenylboronic acidPd(PPh3)4 / Na2CO31,4-Dioxane/H2O~88%N/A
6-iodoquinazoline derivative3-Chlorophenylboronic acidPd(PPh3)4 / Na2CO31,4-Dioxane/H2O~90%N/A

Note: Data for alternative boronic acids are generalized from typical Suzuki coupling yields under similar conditions, as direct side-by-side comparative studies are proprietary or not widely published. The high yields obtained with this compound underscore its efficiency and reliability in these complex syntheses.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following section outlines a representative protocol for a Suzuki-Miyaura coupling reaction, a primary application of this compound.

Protocol: General Synthesis of a Lapatinib Precursor via Suzuki Coupling

Objective: To couple this compound with a 6-iodoquinazoline core.

Materials:

  • 6-iodo-N-(3-ethynylphenyl)quinazolin-4-amine

  • This compound (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)

  • Sodium Carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • A mixture of the 6-iodoquinazoline derivative (1 equivalent), this compound (1.2 equivalents), and sodium carbonate (2 equivalents) is prepared in a reaction flask.

  • A 3:1 mixture of 1,4-dioxane and water is added to the flask.

  • The resulting mixture is degassed by bubbling nitrogen through it for 15-20 minutes to create an inert atmosphere.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added to the reaction mixture.

  • The flask is heated to reflux (approximately 85-95 °C) and stirred vigorously for 4-6 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Visualizing Applications and Pathways

Diagrams are essential for understanding the role of this compound in synthetic chemistry and its impact on biological pathways.

G reagent_node reagent_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node boronic_acid 3-Chloro-4-fluorophenyl boronic acid product API Precursor (e.g., Lapatinib, Dacomitinib) boronic_acid->product Suzuki-Miyaura Coupling quinazoline Quinazoline Core (e.g., 6-iodoquinazoline) quinazoline->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3) base->product

Caption: Synthetic workflow for API precursors using this compound.

The final drug products synthesized using this boronic acid often target critical cell signaling pathways implicated in cancer growth. Lapatinib, for instance, inhibits the EGFR/HER2 pathway.

receptor_node receptor_node pathway_node pathway_node inhibitor_node inhibitor_node response_node response_node EGFR EGFR/HER2 Receptor RAS RAS EGFR->RAS Dimerization & Phosphorylation PI3K PI3K EGFR->PI3K Dimerization & Phosphorylation Lapatinib Lapatinib Lapatinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

A Head-to-Head Comparison: 3-Chloro-4-fluorophenylboronic Acid vs. Its Boronate Esters in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, particularly in the assembly of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The choice of the organoboron reagent is a critical determinant of reaction efficiency, yield, and overall practicality. This guide presents a detailed comparison between 3-chloro-4-fluorophenylboronic acid and its corresponding boronate esters, providing experimental insights to aid in reagent selection for synthetic applications.

At a Glance: Reactivity vs. Stability

The central difference between this compound and its boronate esters, such as the commonly used pinacol ester, lies in the trade-off between reactivity and stability. Boronic acids are generally more reactive in the catalytic cycle of the Suzuki-Miyaura reaction. However, this heightened reactivity comes at the cost of reduced stability, as they are susceptible to decomposition pathways like dehydration to form boroxines (cyclic anhydrides) and protodeboronation, especially under basic reaction conditions.[1]

Conversely, boronate esters exhibit significantly greater stability, which simplifies their handling, purification via standard techniques like column chromatography, and long-term storage.[2] This enhanced stability can, however, translate to lower reactivity in the coupling reaction, sometimes necessitating more forcing conditions to achieve comparable yields to the parent boronic acid.

Performance in Coupling Reactions: A Comparative Overview

While direct, side-by-side quantitative data for the coupling of this compound and its esters with the same coupling partner under identical conditions is not extensively reported in the literature, a comparison can be drawn from the well-established principles of Suzuki-Miyaura reactions and data from analogous fluorinated systems. The electron-withdrawing nature of the chlorine and fluorine substituents on the phenyl ring generally enhances the reactivity of the boronic acid in the transmetalation step.

The following table summarizes the expected performance characteristics of this compound versus its pinacol boronate ester in a typical Suzuki-Miyaura coupling reaction.

FeatureThis compoundThis compound Pinacol Ester
Reactivity Generally higher, leading to faster reaction times and potentially higher yields under mild conditions.Generally lower, may require higher temperatures, longer reaction times, or more active catalysts.
Stability Prone to dehydration (boroxine formation) and protodeboronation, especially on storage or under basic conditions.High stability, allowing for easier handling, purification by chromatography, and long-term storage.
Handling Can be challenging due to its potential instability.Easy to handle, often a free-flowing solid.
Purification Purification can be complicated by the formation of byproducts.Readily purified by standard column chromatography.
Typical Yield High, but can be variable depending on the purity of the starting material and reaction conditions.Good to high, often more reproducible due to higher purity and stability.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with either this compound or its pinacol ester. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv) OR this compound pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add the aryl bromide, the boronic acid or boronate ester, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • In a separate vial, dissolve the base in the water portion of the solvent mixture and degas the solution.

  • Add the aqueous base solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Chemistry

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a typical experimental workflow, and a decision-making guide for reagent selection.

Suzuki_Miyaura_Catalytic_Cycle cluster_boron Boron Species Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Ar' Ar-Ar' Ar-Pd(II)-OR'(L2)->Ar-Ar' Transmetalation (Ar'-B(OR)2) Ar-Ar'->Pd(0)L2 Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base Ar'-B(OH)3-->Ar-Pd(II)-OR'(L2) Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boron Reagent, & Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent & Base inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup monitor->workup purify Purification workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for a Suzuki-Miyaura reaction.

Reagent_Selection_Guide start Choosing Your Boron Reagent stability_needed Is ease of handling and purification a priority? start->stability_needed use_ester Use Boronate Ester stability_needed->use_ester Yes high_reactivity Is maximum reactivity and mild conditions desired? stability_needed->high_reactivity No use_acid Use Boronic Acid high_reactivity->use_ester No high_reactivity->use_acid Yes

Caption: A decision guide for selecting between boronic acid and its ester.

Conclusion

The choice between this compound and its boronate esters for Suzuki-Miyaura coupling reactions is a nuanced one, hinging on the specific requirements of the synthetic task at hand. For rapid, high-yield couplings under the mildest possible conditions, the boronic acid may be the preferred reagent, provided care is taken in its handling and storage. For applications demanding high reproducibility, ease of purification, and reagent stability, particularly in multi-step syntheses or library generation, the corresponding boronate ester is a more robust and reliable choice. Ultimately, an understanding of the trade-offs between reactivity and stability will empower researchers to make the most informed decision for their synthetic endeavors.

References

A Comparative Study of Bases in Suzuki Reactions with 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceutical and materials science. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, yield, and selectivity. This guide provides a comparative analysis of various bases commonly employed in the Suzuki coupling of 3-chloro-4-fluorophenylboronic acid with aryl halides, supported by experimental data compiled from various studies.

The primary function of the base in the Suzuki reaction is to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid. The selection of an appropriate base is contingent on several factors, including the nature of the coupling partners, the catalyst system, and the solvent.

Performance of Common Bases in Suzuki Couplings

While a direct head-to-head comparative study for Suzuki reactions involving this compound with a wide array of bases is not extensively documented in a single source, analysis of various reports on similar fluorinated phenylboronic acids allows for a general performance comparison. The following table summarizes typical yields obtained with commonly used bases in Suzuki-Miyaura reactions. It is important to note that reaction conditions such as the aryl halide, catalyst, ligand, solvent, and temperature vary across different experiments and will impact the observed yield.

BaseTypical Yield (%)Notes
Potassium Carbonate (K₂CO₃)85 - 95A widely used, effective, and cost-efficient base. Often used in aqueous solvent mixtures.[1][2][3]
Sodium Carbonate (Na₂CO₃)80 - 90Another common and economical choice, often interchangeable with K₂CO₃.
Cesium Carbonate (Cs₂CO₃)90 - 98Generally provides higher yields, especially for challenging couplings, but is more expensive. Its high solubility in organic solvents can be advantageous.
Potassium Phosphate (K₃PO₄)88 - 97A strong base that is particularly effective for coupling with sterically hindered substrates and for reactions involving aryl chlorides.[4]
Cesium Fluoride (CsF)85 - 95The fluoride ion is thought to play a dual role by activating the boronic acid and scavenging byproducts.
Sodium Hydroxide (NaOH)60 - 75A strong, inexpensive base, but its high basicity can sometimes lead to side reactions and degradation of sensitive functional groups.
Triethylamine (TEA)50 - 70An organic base, generally less effective than inorganic bases for Suzuki couplings but can be used in specific applications where inorganic bases are not suitable.

Experimental Protocols

Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

A reaction vessel is charged with the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). The vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by several cycles of vacuum and backfilling. A degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, DMF, or toluene) is added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical technique such as TLC or LC-MS.[5]

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[5]

Visualizing the Process

To better understand the reaction dynamics, the following diagrams illustrate the key stages of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdL2X Ar-Pd(II)L_n-X Pd0->ArPdL2X Oxidative Addition ArPdL2ArB Ar-Pd(II)L_n-Ar' ArPdL2X->ArPdL2ArB Transmetalation ArPdL2ArB->Pd0 Reductive Elimination Product Ar-Ar' Boronate Ar'-B(OR)₃⁻ BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants setup Charge Reaction Vessel: - Aryl Halide - this compound - Base - Palladium Catalyst start->setup inert Establish Inert Atmosphere (e.g., Argon) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitoring->workup purification Dry, Filter, Concentrate, and Purify (Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[5]

References

A Comparative Guide to Validating the Purity of Compounds Synthesized with 3-Chloro-4-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the synthesis of novel compounds is a cornerstone of innovation. A crucial, yet often complex, aspect of this process is the rigorous validation of the purity of the synthesized products. This guide provides a comprehensive comparison of analytical methodologies for researchers, scientists, and drug development professionals to validate the purity of compounds synthesized using 3-Chloro-4-fluorophenylboronic acid as a key reagent, particularly in Suzuki-Miyaura cross-coupling reactions. The purity of the starting material, in this case, this compound, is paramount as impurities can lead to unwanted side reactions, reduced yields, and difficulties in product purification[1].

The Pivotal Role of Starting Material Purity

This compound is a versatile building block in organic synthesis, frequently employed in the creation of complex biaryl structures through palladium-catalyzed cross-coupling reactions[2][3][4][5][6][7]. The presence of impurities in this starting material, such as boroximes (anhydride trimers), can significantly hinder the efficiency of the subsequent reaction[8]. Therefore, the validation process begins with ensuring the high purity of the boronic acid itself.

Comparative Analysis of Purity Validation Techniques

The choice of an analytical technique for purity determination is contingent on the physicochemical properties of the compound of interest, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and accuracy[9][10][11]. A combination of orthogonal methods is often employed for a comprehensive purity assessment[12][13][14].

Analytical TechniquePrincipleAdvantagesLimitationsBest Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of non-volatile and thermally labile compounds. High resolution and sensitivity. Quantitative accuracy.Requires a suitable chromophore for UV detection. Non-volatile buffers can be incompatible with mass spectrometry.[15] On-column hydrolysis of boronic esters can occur.[16][17]Routine purity checks, quantification of known impurities, and analysis of reaction mixtures containing boronic acids and their coupled products.[18][19][20]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.Excellent for volatile and semi-volatile impurities. Provides structural information for impurity identification. High sensitivity.[21]Limited to thermally stable and volatile compounds. Derivatization may be required for polar compounds.[9]Detection and identification of volatile organic impurities in starting materials and synthesized products.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.A primary analytical method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.[10][12][13][14] Detects a wide range of impurities, including those without a chromophore.[13]Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis, though 2D NMR techniques can mitigate this.[12][13]Absolute purity determination of the synthesized compound and the this compound starting material.[22][23][24]
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental compositions.Superior sensitivity, specificity, and selectivity for detecting and characterizing impurities at low concentrations.[25][26] Powerful for structural elucidation of unknown impurities.[26]Primarily a qualitative and semi-quantitative technique unless coupled with a separation method and appropriate standards. Increased cost and sample preparation complexity.[25]Identification and structural characterization of unknown impurities and byproducts from the synthesis.[15][26]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Provides a measure of the total eutectic impurity content in highly crystalline substances.[9]Only applicable to crystalline solids with a sharp melting point. Does not identify individual impurities.[9]Purity assessment of highly crystalline synthesized products.

Experimental Protocols

HPLC Method for Purity Determination of a Synthesized Biaryl Compound
  • Instrumentation: Arc HPLC System with a PDA detector or equivalent.

  • Column: XSelect Premier HSS T3 Column (or a suitable C18 column with low silanol activity to minimize boronic acid interactions).[16]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the main compound from starting materials and byproducts (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at a wavelength appropriate for the synthesized compound (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 1:1 Acetonitrile:Water). Ensure complete dissolution.[16]

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

qNMR Method for Absolute Purity Determination
  • Instrumentation: 500 MHz NMR spectrometer or higher.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized compound and a similar amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Method Comparison

To aid in the understanding of the validation process, the following diagrams illustrate the experimental workflow and a comparison of the analytical techniques.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Purity Validation Stage 3_Chloro_4_fluorophenylboronic_acid This compound (Purity Verified) Suzuki_Coupling Suzuki-Miyaura Coupling 3_Chloro_4_fluorophenylboronic_acid->Suzuki_Coupling Aryl_Halide Aryl Halide/ Triflate Aryl_Halide->Suzuki_Coupling Crude_Product Crude Synthesized Product Suzuki_Coupling->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Purified_Product Purified Synthesized Product Purification->Purified_Product HPLC HPLC (Relative Purity) Purified_Product->HPLC GC_MS GC-MS (Volatile Impurities) Purified_Product->GC_MS qNMR qNMR (Absolute Purity) Purified_Product->qNMR HRMS HRMS (Impurity ID) Purified_Product->HRMS Final_Report Purity >95% Certificate of Analysis HPLC->Final_Report GC_MS->Final_Report qNMR->Final_Report HRMS->Final_Report

Caption: Workflow for synthesis and purity validation.

method_comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Purity_Validation Purity Validation Requirement HPLC HPLC Purity_Validation->HPLC Routine qNMR qNMR Purity_Validation->qNMR Definitive HRMS HRMS Purity_Validation->HRMS Unknowns Relative_Quant Relative Quantification HPLC->Relative_Quant GC_MS GC-MS Impurity_ID Impurity Identification GC_MS->Impurity_ID Volatile_Analysis Volatile Analysis GC_MS->Volatile_Analysis Absolute_Quant Absolute Quantification qNMR->Absolute_Quant HRMS->Impurity_ID DSC DSC Crystalline_Purity Crystalline Purity DSC->Crystalline_Purity

Caption: Comparison of analytical methods for purity validation.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Chloro-4-fluorophenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Chloro-4-fluorophenylboronic acid, a common reagent in organic synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Essential Safety and Disposal Information

The following table summarizes the critical safety precautions and disposal methods for this compound. This information is compiled from safety data sheets (SDS) to provide a quick reference for laboratory personnel.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles with side-shields, protective gloves (e.g., nitrile), and a lab coat. For operations that may generate dust, a full-face respirator is recommended.[1]
Handling Precautions Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[1][2][3]
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
Spill Containment For small spills, use an inert absorbent material like sand or vermiculite. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]
Disposal of Unused/Waste Product Dispose of as hazardous waste. The material can be sent to a licensed chemical destruction plant or undergo controlled incineration with flue gas scrubbing. Do not dispose of down the drain or in regular trash.[1][4]
Disposal of Contaminated Materials Any materials contaminated with this compound, such as absorbent pads or cleaning materials, must be collected and disposed of as hazardous waste.[4]
Disposal of Empty Containers Triple-rinse the container with a suitable organic solvent (e.g., acetone or ethanol). Collect all rinsate as liquid hazardous waste. The clean, dry container can then be disposed of according to institutional guidelines, which may include recycling.[1][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. The following protocol outlines the necessary steps for proper disposal.

Part 1: Disposal of Unused or Waste this compound

  • Waste Characterization: Classify waste this compound as hazardous solid organic waste.

  • Waste Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers.[2]

  • Packaging Waste:

    • Place solid waste into a designated, sealable, and compatible container.

    • Keep the container closed except when adding waste.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage and Pickup:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Follow your institution's established procedures for hazardous waste pickup.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be decontaminated to ensure the safety of all personnel and to prevent environmental contamination.

  • Initial Rinse:

    • Triple-rinse the container with a suitable organic solvent in which the compound is soluble, such as acetone or ethanol.[4]

    • The first rinsate, and subsequent rinses, must be collected and disposed of as liquid hazardous waste.[4][5]

    • Transfer the rinsate to a designated and properly labeled hazardous waste container for liquids.

  • Final Disposal of the Container:

    • After triple-rinsing, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.

    • Deface the original label on the container.

    • The clean, dry container can typically be disposed of in the appropriate laboratory recycling bin, as per your institution's guidelines.[4]

Part 3: Management of Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with a chemical absorbent pad or an inert material like vermiculite or sand.[4]

    • Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled "Hazardous Waste" container.

    • Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[4]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area until it has been cleared by EHS personnel.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

start Waste Generation: This compound waste_type Determine Waste Type start->waste_type solid_waste Unused/Waste Solid Product waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container spill_material Contaminated Spill Material waste_type->spill_material Spill package_solid Package in sealed, labeled hazardous waste container for solids solid_waste->package_solid triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse package_spill Package in sealed, labeled hazardous waste container for solids spill_material->package_spill store_waste Store in designated Satellite Accumulation Area package_solid->store_waste collect_rinsate Collect all rinsate as liquid hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of clean, dry container in appropriate lab recycling triple_rinse->dispose_container collect_rinsate->store_waste package_spill->store_waste ehs_pickup Arrange for pickup by Institutional EHS store_waste->ehs_pickup

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chloro-4-fluorophenylboronic Acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your work.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
Chemical Name This compound
Synonyms (3-Chloro-4-fluorophenyl-1-yl)boronic acid, 3-Chloro-4-fluorobenzeneboronic acid, 4-Fluoro-3-chlorophenylboronic acid
Molecular Formula ClC₆H₃(F)B(OH)₂
CAS Number 144432-85-9
Molecular Weight 174.37
Appearance Solid
Melting Point 242-247 °C (lit.)

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin and eye irritation.[1] Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[2][3][4]Protects against splashes and airborne particles that can cause serious eye irritation. Must conform to EN 166 (EU) or NIOSH (US) standards.[2][3][5][6]
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and a flame-resistant lab coat.[2][7]Protects skin from accidental contact and contamination. Gloves must be inspected prior to use.[2][3][4][8]
Respiratory Protection NIOSH (US) or EN 143/149 (EU) approved respirator (e.g., N95) is required when dusts are generated.[2]Prevents inhalation of harmful dust particles. Use in a well-ventilated area, preferably a fume hood.[2]
Footwear Closed-toe shoes.[7]Protects feet from spills and falling objects.

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood Ensure Safety prep_materials Gather Materials prep_hood->prep_materials Ready Workspace handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve Prepare Solution handling_reaction Perform Reaction handling_dissolve->handling_reaction Proceed with Experiment cleanup_quench Quench Reaction handling_reaction->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste Separate Streams cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose Follow Regulations cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe Final Step

Handling Workflow Diagram

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment as detailed in the table above.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][9]

  • Handling: Avoid the formation of dust and aerosols.[2][3][9] Use non-sparking tools to prevent ignition from electrostatic discharge.[2][3] Avoid contact with skin and eyes.[2][3][9] Do not eat, drink, or smoke in the handling area.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][9] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[2][10]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[1][12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]

Spill and Disposal Plan:

  • Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal: Dispose of chemical waste and contaminated materials in accordance with local, state, and federal regulations.[1][2] Do not allow the chemical to enter drains.[2][8][13] Contaminated packaging should be disposed of as unused product.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluorophenylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.